molecular formula C9H18 B167486 Propylcyclohexane CAS No. 1678-92-8

Propylcyclohexane

Cat. No.: B167486
CAS No.: 1678-92-8
M. Wt: 126.24 g/mol
InChI Key: DEDZSLCZHWTGOR-UHFFFAOYSA-N
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Description

Propylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44885. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylcyclohexane
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InChI

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3
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InChI Key

DEDZSLCZHWTGOR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID4074699
Record name Propylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Propylcyclohexane
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Vapor Pressure

4.19 [mmHg]
Record name Propylcyclohexane
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CAS No.

1678-92-8
Record name Propylcyclohexane
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Record name Propylcyclohexane
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Foundational & Exploratory

Propylcyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of propylcyclohexane, a saturated hydrocarbon with significant applications in research and development. This document outlines its chemical and physical properties, safety and handling protocols, and relevant experimental data.

Chemical Identity and Physical Properties

This compound, also known as n-propylcyclohexane, is a cycloalkane with the chemical formula C₉H₁₈.[1] Its CAS Registry Number is 1678-92-8 .[1][2][3][4][5] This colorless liquid is a fundamental building block in organic synthesis and a subject of study in various chemical research areas.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1678-92-8[1][2][3][4]
Molecular Formula C₉H₁₈[1][3][5]
Molecular Weight 126.24 g/mol [1][3][4][6]
Appearance Liquid[3][6]
Density 0.793 g/mL at 25 °C[7][8]
Boiling Point 155-157 °C[3][8][9]
Melting Point -95 °C[3][8][9]
Flash Point 35 °C (95 °F) - closed cup[3]
Refractive Index n20/D 1.436[7][8]
Vapor Pressure 8.7 mmHg at 37.7 °C[8]
Autoignition Temperature 478 °F (247.8 °C)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features/NotesSource
¹H NMR Data available at 399.65 MHz in CDCl₃.[10]
IR Spectrum Data available.[1][11]
Mass Spectrum Electron ionization data is available.[1]
¹³C NMR Data available.[12]

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is classified as a flammable liquid (Hazard Class 3). The substance may be fatal if swallowed and enters airways.[3]

Table 3: Safety and Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidGHS02WarningH226: Flammable liquid and vapor.
Aspiration HazardGHS08DangerH304: May be fatal if swallowed and enters airways.[3]

Experimental Protocol: Safe Handling of this compound

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[13] For respiratory protection, a dust mask type N95 (US) or equivalent is recommended.

  • Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][13] Ground and bond containers and receiving equipment to prevent static discharge.[3][13] Use only non-sparking tools.[3][13]

  • Spill and Leak Procedures: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[3]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[3][13]

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their implications for its handling and application.

Propylcyclohexane_Properties cluster_physical Physical Properties cluster_chemical Chemical Identity cluster_safety Safety & Handling BoilingPoint Boiling Point 155-157 °C VaporPressure Vapor Pressure 8.7 mmHg @ 37.7 °C BoilingPoint->VaporPressure MeltingPoint Melting Point -95 °C Density Density 0.793 g/mL Flammability Flammability Flash Point: 35 °C VaporPressure->Flammability Structure Structure C₉H₁₈ Structure->BoilingPoint Structure->MeltingPoint Structure->Density CAS CAS Number 1678-92-8 CAS->Structure Handling Handling Use PPE & Ventilation Flammability->Handling Toxicity Toxicity Aspiration Hazard Toxicity->Handling Storage Storage Cool, Well-Ventilated Handling->Storage

Caption: Interrelation of this compound Properties and Safety.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Propylcyclohexane

Abstract

This compound is a cycloalkane that serves as a component in surrogate biokerosene models and is utilized in kinetic studies of jet fuel oxidation.[1] Its synthesis and purification are fundamental processes in various research and development applications. This document provides a comprehensive technical overview of the primary synthetic routes for producing this compound, detailed experimental protocols, and methods for its purification and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's physical and spectral properties is essential for its synthesis, purification, and identification.

Physical Properties

The key physical constants of this compound are summarized below. These values are critical for procedures such as fractional distillation and for verifying the identity and purity of the final product.

PropertyValueReference
Molecular Formula C₉H₁₈[2][3]
Molecular Weight 126.24 g/mol
Boiling Point 155-157 °C[4][5]
Melting Point -95 °C[5]
Density 0.793 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.436[4]
Flash Point 35 °C (95 °F)[4]
Vapor Pressure 8.7 mmHg at 37.7 °C[4]
Spectroscopic Data

Spectroscopic analysis is used to confirm the structure of the synthesized this compound.

Spectroscopy TypeKey Features and ShiftsReference
¹H NMR Shifts observed at approximately (ppm): 1.84-1.53 (m), 1.53-0.60 (m), 0.87 (t).[6]
¹³C NMR Spectral data available, with characteristic alkane shifts.[2][7]
IR Spectroscopy Data available from techniques including FTIR and ATR-IR.[2][3]
Mass Spectrometry GC-MS data available for identification.[2]

Synthesis of this compound

Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. The most common routes are detailed below.

Method 1: Catalytic Hydrogenation of Propylbenzene

This is the most direct method, involving the saturation of the aromatic ring of propylbenzene. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst.

G Propylbenzene Propylbenzene Reaction Catalytic Hydrogenation Propylbenzene->Reaction This compound This compound Reaction->this compound Catalyst Catalyst (e.g., Rh/Silica, Pt) + H₂ Pressure Catalyst->Reaction

Caption: Workflow for the synthesis of this compound via hydrogenation.

Experimental Protocol: Hydrogenation of Propylbenzene [8][9]

  • Catalyst Preparation: Suspend a rhodium-on-silica (Rh/SiO₂) or platinum-based catalyst in a suitable solvent within a high-pressure reactor.

  • Reactant Addition: Introduce propylbenzene to the reactor.

  • Reaction Conditions: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 3 barg).[8] Heat the mixture to the desired temperature (e.g., 343 K or 70 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting filtrate is crude this compound, which can be purified by distillation.

Method 2: Friedel-Crafts Acylation Followed by Reduction and Hydrogenation

This multi-step approach is a classic method for adding an alkyl chain to an aromatic ring while avoiding the carbocation rearrangements often seen in Friedel-Crafts alkylation.[10][11] The resulting ketone is reduced to an alkyl group, which is then hydrogenated.

G Benzene Benzene + Propanoyl Chloride Acylation Friedel-Crafts Acylation Benzene->Acylation Propiophenone Propiophenone Acylation->Propiophenone Reduction Clemmensen or Wolff-Kishner Reduction Propiophenone->Reduction Propylbenzene Propylbenzene Reduction->Propylbenzene Hydrogenation Catalytic Hydrogenation Propylbenzene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Multi-step synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation and Reduction [12][13][14]

  • Acylation:

    • To a cooled solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), slowly add propanoyl chloride.

    • Add benzene to the mixture dropwise while maintaining a low temperature.

    • After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it over crushed ice and an acid (e.g., HCl) to decompose the aluminum chloride complex.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield crude propiophenone.

  • Clemmensen Reduction:

    • Reflux the crude propiophenone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

    • Continue refluxing until the ketone is consumed.

    • After cooling, extract the product (propylbenzene) with a suitable solvent like diethyl ether. Wash, dry, and evaporate the solvent.

  • Hydrogenation:

    • Hydrogenate the resulting propylbenzene as described in Method 1 .

Method 3: Grignard Reaction with Cyclohexanone

This pathway involves the reaction of a propyl Grignard reagent with cyclohexanone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene.

G Start n-Propyl Bromide + Magnesium Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reagent Propylmagnesium Bromide Grignard_Formation->Grignard_Reagent Reaction Reaction with Cyclohexanone Grignard_Reagent->Reaction Alcohol 1-Propylcyclohexanol Reaction->Alcohol Dehydration Acid-Catalyzed Dehydration Alcohol->Dehydration Alkene Propylcyclohexene Dehydration->Alkene Hydrogenation Catalytic Hydrogenation Alkene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Synthesis of this compound using a Grignard reagent.

Experimental Protocol: Grignard Synthesis [15]

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine.

    • Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of cyclopentanone in anhydrous ether dropwise.

    • After addition, stir the reaction at room temperature until the starting material is consumed.

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ether, wash, and dry the organic layer.

    • Remove the solvent and dehydrate the resulting crude 1-propylcyclohexanol by heating with a catalytic amount of acid (e.g., H₂SO₄) or iodine, and distill the resulting alkene (propylcyclohexene).

  • Hydrogenation:

    • Hydrogenate the collected propylcyclohexene using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.[16]

Purification of this compound

Regardless of the synthetic route, the crude product will contain impurities such as starting materials, byproducts, and solvents. Purification is critical to obtaining a high-purity final product.

G Crude Crude this compound (from reaction work-up) Wash Liquid-Liquid Extraction (e.g., wash with NaHCO₃, brine) Crude->Wash Dry Drying (with anhydrous MgSO₄ or Na₂SO₄) Wash->Dry Filter Filtration Dry->Filter Distill Fractional Distillation Filter->Distill Pure Pure this compound (>99% Purity) Distill->Pure Analysis Purity Analysis (GC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by Fractional Distillation [17][18]

  • Initial Work-up: Transfer the crude product to a separatory funnel. Wash sequentially with a dilute acid or base as needed (depending on the synthesis method), followed by water and then a saturated brine solution to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the dried solution to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

    • Place the crude this compound in the distillation flask with boiling chips.

    • Heat the flask gently. Discard the initial low-boiling fraction, which may contain residual solvents.

    • Carefully collect the fraction that distills at the boiling point of this compound (155-157 °C).[4][5]

  • Purity Assessment: Analyze the collected fraction using Gas Chromatography (GC) to determine its purity.[19] A purity of >99% is often achievable.[20] Further characterization can be performed using NMR and IR spectroscopy to confirm the structure.[2][6]

References

An In-depth Technical Guide to the Spectral Data of Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propylcyclohexane (C₉H₁₈), a saturated hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in various research and development applications.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays signals corresponding to the different proton environments in the molecule. Due to the complex overlapping of signals for the cyclohexyl ring protons, some are reported as multiplets within a range.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
CH₃ (propyl)~ 0.87Triplet3H
CH₂ (propyl, middle)~ 1.22Multiplet2H
CH₂ (propyl, attached to ring)~ 1.18 - 1.31Multiplet2H
Cyclohexyl Protons~ 1.10 - 1.77Multiplet11H

Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due to conformational mobility and signal overlap. The data presented is an aggregation from available spectra.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique electronic environment.

Carbon Assignment Chemical Shift (δ) ppm
C1 (Cyclohexyl, attached to propyl)~ 38.0
C2, C6 (Cyclohexyl)~ 34.0
C3, C5 (Cyclohexyl)~ 27.0
C4 (Cyclohexyl)~ 26.8
CH₂ (Propyl, attached to ring)~ 37.5
CH₂ (Propyl, middle)~ 20.0
CH₃ (Propyl)~ 14.5

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions. The data is compiled from publicly available spectral databases.

IR Spectral Data

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Frequency (cm⁻¹) Vibrational Mode Functional Group
2927 - 2854C-H StretchAlkane (CH₂, CH₃)
1465 - 1448C-H Bend (Scissoring)CH₂
1375C-H Bend (Symmetric)CH₃

Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, 3200-3600 cm⁻¹ for O-H) is characteristic of a saturated hydrocarbon.[1]

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane ring.

m/z Relative Intensity (%) Proposed Fragment
126~14[C₉H₁₈]⁺ (Molecular Ion)
97~2[C₇H₁₃]⁺
83100[C₆H₁₁]⁺ (Base Peak)
82~47[C₆H₁₀]⁺
69~9[C₅H₉]⁺
67~13[C₅H₇]⁺
55~56[C₄H₇]⁺
41~31[C₃H₅]⁺

Note: The base peak at m/z 83 corresponds to the loss of the propyl group (C₃H₇), resulting in a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei to ensure optimal signal detection.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay (e.g., 1-2 seconds).

    • ¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) - FTIR

  • Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) - MS

  • Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Vibrations Vibrational Modes IR->Vibrations Fragmentation Fragmentation Pattern MS->Fragmentation Proton_Env Proton Environments (Chemical Shift, Multiplicity) H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton (Number and Type of Carbons) C_NMR->Carbon_Backbone Functional_Groups Functional Groups (C-H, etc.) Vibrations->Functional_Groups Molecular_Weight Molecular Weight (Molecular Ion) Fragmentation->Molecular_Weight Fragment_Info Structural Fragments (Fragmentation Analysis) Fragmentation->Fragment_Info Structure Structural Elucidation of this compound Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragment_Info->Structure

Spectroscopic analysis workflow for structural determination.

References

Thermophysical properties of n-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermophysical Properties of n-Propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of n-propylcyclohexane. The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

General and Physical Properties

n-Propylcyclohexane is a cycloalkane with the chemical formula C₉H₁₈. It is a colorless liquid at standard conditions and finds application as a component in surrogate biokerosene models and in kinetic studies of fuel oxidation.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₈[3]
Molecular Weight 126.24 g/mol [1][2][4]
CAS Number 1678-92-8[1][2][3]
Appearance Clear, colorless liquid[2][5]
Boiling Point 155 °C (428.15 K)[1][2][5]
Melting Point -95 °C (178.15 K)[2][5]
Flash Point 35 °C (95 °F) - closed cup[1]
Autoignition Temperature 248 °C (478 °F)[1]
Refractive Index (n20/D) 1.436[1][5]

Density

Temperature (°C)Density (g/mL)Source
250.793[1][2][5]
Experimental Protocol: Density Measurement

The density of a liquid like n-propylcyclohexane can be accurately measured using a variety of techniques, including:

  • Pycnometry: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. The temperature of the liquid must be precisely controlled.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency of oscillation is dependent on the mass of the liquid in the tube, and thus its density. This method is fast, requires a small sample volume, and allows for precise temperature control, making it suitable for generating temperature-dependent density data.

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. While specific temperature-dependent viscosity data for n-propylcyclohexane is not extensively tabulated in the literature, it can be determined using standard viscometry methods.

Experimental Protocol: Viscosity Measurement

Common methods for determining the dynamic viscosity of liquids include:

  • Capillary Viscometer (e.g., Ostwald or Ubbelohde): This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The viscosity is then calculated using the flow time, the dimensions of the viscometer, and the density of the liquid. The temperature is controlled by immersing the viscometer in a constant-temperature bath.

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The viscosity is proportional to the measured torque. This method is versatile and can be used for a wide range of viscosities.

  • Falling Ball Viscometer: This method determines the viscosity by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The viscosity is calculated using Stokes' law.

G General Workflow for Viscosity Measurement using a Capillary Viscometer cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Clean and dry viscometer p2 Prepare n-propylcyclohexane sample p1->p2 p3 Calibrate viscometer with a standard of known viscosity p2->p3 m1 Load sample into viscometer p3->m1 m2 Equilibrate in constant temperature bath m1->m2 m3 Measure efflux time m2->m3 m4 Repeat measurement for reproducibility m3->m4 a1 Calculate average efflux time m4->a1 a2 Determine liquid density at the measurement temperature a1->a2 a3 Calculate viscosity using the viscometer constant and density a2->a3

Caption: Workflow for viscosity measurement.

Thermal Conductivity

The thermal conductivity of n-propylcyclohexane has been experimentally determined over a wide range of temperatures and pressures.

Temperature (K)Pressure (MPa)Thermal Conductivity (W·m⁻¹·K⁻¹)Source
3000.10.123[6]
400200.104[6]
500400.091[6]
600600.082[6]
Experimental Protocol: Thermal Conductivity Measurement

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of liquids.[6]

  • Apparatus: A thin platinum wire is submerged in the liquid sample within a pressure-controlled cell. The wire serves as both a heating element and a resistance thermometer.

  • Procedure: A step-wise voltage is applied to the platinum wire, causing it to heat up. The change in the wire's resistance over time is measured with high precision.

  • Principle: The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid. A liquid with higher thermal conductivity will dissipate the heat more effectively, resulting in a slower temperature rise of the wire.

  • Data Analysis: The thermal conductivity is determined by analyzing the transient temperature rise of the wire, typically by fitting the experimental data to a theoretical model that accounts for heat conduction into the fluid.

G Transient Hot-Wire Method for Thermal Conductivity start Start power Apply step-wise voltage to platinum wire start->power heat Wire heats up, increasing its resistance power->heat measure Record resistance change over time heat->measure calculate_temp Calculate temperature rise from resistance change measure->calculate_temp analyze Fit temperature rise data to theoretical model calculate_temp->analyze result Determine thermal conductivity analyze->result

Caption: Transient hot-wire experimental workflow.

Heat Capacity

The heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a certain amount.

PropertyTemperature (K)Value (J·mol⁻¹·K⁻¹)Source
Liquid Heat Capacity (Cp) 298.15242.04[7]
Experimental Protocol: Calorimetric Determination of Heat Capacity

The heat capacity of liquids is typically measured using a calorimeter. Adiabatic calorimetry is a precise method for this determination.

  • Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket.

  • Procedure: A known quantity of electrical energy is supplied to the heater immersed in the liquid, and the resulting temperature increase is measured precisely.

  • Principle: By measuring the energy input (Q) and the temperature change (ΔT) for a known mass of the substance (m), the specific heat capacity (c) can be calculated using the formula Q = mcΔT.

  • Corrections: Corrections must be made for the heat capacity of the sample container and any small heat leaks to or from the surroundings.

Vapor Pressure

The vapor pressure of n-propylcyclohexane is a function of temperature and can be calculated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin.

ABCTemperature Range (K)Source
4.091391445.653-66.189350 - 440[1]

A specific experimental value has also been reported: 8.7 mmHg at 37.7 °C.[1][2][5]

Experimental Protocol: Vapor Pressure Measurement

The static method is a direct and widely used technique for measuring vapor pressure.

  • Apparatus: A sample of the pure, degassed liquid is placed in a thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

  • Procedure: The sample is heated to a specific, constant temperature. The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.

  • Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.

Thermodynamic Properties of Formation and Combustion

PropertyValue (kJ·mol⁻¹)Source
Standard Enthalpy of Formation (liquid) -237.5 ± 1.1[7]
Standard Enthalpy of Combustion (liquid) -5876.60 ± 0.92[7]
Experimental Protocol: Combustion Calorimetry

The enthalpy of combustion is determined using a bomb calorimeter.

  • Apparatus: A known mass of the n-propylcyclohexane sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). The bomb is filled with pure oxygen under high pressure.

  • Procedure: The bomb is placed in a known quantity of water in an insulated container. The sample is ignited electrically, and the complete combustion reaction occurs.

  • Measurement: The temperature rise of the water and the calorimeter is measured precisely.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.

Phase Change Properties

PropertyValueSource
Normal Boiling Point 429 ± 3 K[7]
Fusion (Melting) Point 178.25 K[3]
Enthalpy of Vaporization (at boiling point) 45 ± 1 kJ·mol⁻¹[3]
Enthalpy of Fusion 13.07 kJ·mol⁻¹ (3.1243 kcal/mol)[3]

References

Propylcyclohexane: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for propylcyclohexane, a flammable liquid commonly used in research and development settings. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the surrounding environment. This document outlines the substance's key hazards, proper handling and storage procedures, personal protective equipment requirements, and emergency response protocols.

Chemical and Physical Properties

This compound is a colorless, clear liquid. A summary of its key physical and chemical properties is provided in the table below for easy reference. Understanding these properties is fundamental to assessing and mitigating the risks associated with its handling.

PropertyValueSource
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1]
Physical State Liquid (at 20°C)
Appearance Colorless, clear liquid
Boiling Point 155-157°C
Melting/Freezing Point -95°C[2]
Flash Point 35°C (95°F) - closed cup[3][4]
Autoignition Temperature 250°C (482°F)[4]
Lower Flammability Limit 0.85% - 0.9%[4]
Density 0.793 g/mL at 25°C[2]
Vapor Pressure 1.2 kPa at 37.7°C / 8.7 mmHg at 37.7°C
Relative Density 0.79
Solubility Insoluble in water.[5] Soluble in alcohol.[5]

Hazard Identification and Classification

This compound is classified as a flammable liquid and may be fatal if swallowed and enters the airways. It is crucial to understand and respect these hazards to prevent accidents.

  • GHS Classification: Flammable Liquid, Category 3.[1][3]

  • Signal Word: Danger

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[1]

    • H304: May be fatal if swallowed and enters airways.

  • Primary Hazards: The main risks associated with this compound are its flammability and the potential for severe lung damage if aspirated into the lungs.[1] It may also cause irritation.[6]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following diagram outlines the recommended PPE for handling this compound.

PPE_this compound cluster_ppe Recommended PPE for this compound This compound Handling This compound Handling Eye Protection Eye Protection This compound Handling->Eye Protection Mandatory Hand Protection Hand Protection This compound Handling->Hand Protection Mandatory Skin and Body Protection Skin and Body Protection This compound Handling->Skin and Body Protection Recommended Respiratory Protection Respiratory Protection This compound Handling->Respiratory Protection As Needed Safety goggles or a face-shield Safety goggles or a face-shield Eye Protection->Safety goggles or a face-shield Impervious gloves (Nitrile, Neoprene, or Butyl rubber) Impervious gloves (Nitrile, Neoprene, or Butyl rubber) Hand Protection->Impervious gloves (Nitrile, Neoprene, or Butyl rubber) Impervious protective clothing and boots Impervious protective clothing and boots Skin and Body Protection->Impervious protective clothing and boots Half or full facepiece respirator, SCBA, or supplied air respirator Half or full facepiece respirator, SCBA, or supplied air respirator Respiratory Protection->Half or full facepiece respirator, SCBA, or supplied air respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye Protection: Safety goggles are required. A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear impervious gloves, such as nitrile, neoprene, or butyl rubber, to prevent skin contact.[7]

  • Skin and Body Protection: Impervious protective clothing and boots should be worn as needed to prevent skin exposure.

  • Respiratory Protection: If engineering controls are insufficient or in case of a spill, use a NIOSH-approved respirator.[8] Options include a half or full facepiece respirator with an appropriate cartridge, a self-contained breathing apparatus (SCBA), or a supplied-air respirator.

Safe Handling and Storage

Proper handling and storage practices are essential to minimize the risk of fire, explosion, and exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Keep away from open flames, hot surfaces, and all sources of ignition.[10]

  • Use only non-sparking tools and explosion-proof equipment.[9]

  • Take precautionary measures against static discharge.[9]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8]

  • Keep containers tightly closed and upright to prevent leakage.[10]

  • Store in a designated, labeled area, such as a chemical storage cabinet for flammable liquids.[8]

  • The recommended storage temperature is between 15-25°C.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person is not breathing, perform artificial respiration.[4][11] Seek medical attention if you feel unwell.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting due to the risk of aspiration. If vomiting occurs, keep the head low so that vomit will not re-enter the lungs.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[9][12] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[12]

  • Specific Hazards: this compound is a flammable liquid that can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[9][12]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13][14]

Accidental Release Measures

In the event of a spill, follow a structured response to contain and clean up the material safely. The following workflow illustrates the key steps.

Spill_Response_this compound Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Ensure Ventilation Ensure Ventilation Evacuate Area->Ensure Ventilation Remove Ignition Sources Remove Ignition Sources Ensure Ventilation->Remove Ignition Sources Don PPE Don PPE Remove Ignition Sources->Don PPE Contain Spill Contain spill with bunding or inert material Don PPE->Contain Spill Absorb Material Absorb with dry sand or inert absorbent Contain Spill->Absorb Material Collect and Dispose Collect into a sealed container using spark-proof tools Absorb Material->Collect and Dispose Decontaminate Area Decontaminate Area Collect and Dispose->Decontaminate Area

Caption: Logical workflow for handling a this compound spill.

  • Personal Precautions: Evacuate unnecessary personnel and ensure the area is well-ventilated.[10] Remove all sources of ignition. Wear appropriate personal protective equipment as outlined in Section 3.

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleaning: For small spills, absorb the material with dry sand or another non-combustible inert absorbent. For large spills, create a dike to contain the material. Collect the absorbed material using spark-proof tools and place it into a sealed, airtight container for disposal in accordance with local regulations.

Toxicological Information

Experimental Protocols

Detailed, step-by-step experimental protocols for toxicological or flammability testing of this compound were not found within the scope of the safety-focused literature search. Such protocols are typically highly specific to the type of analysis being performed (e.g., acute oral toxicity, flash point determination) and are often based on standardized guidelines from organizations such as the OECD or ASTM. For conducting such tests, it is imperative to consult the specific, relevant testing guidelines and to have them performed by trained professionals in a facility equipped for such studies.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste material should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.

This guide is intended to provide essential safety information for the handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this chemical before use. All laboratory personnel must be thoroughly trained on the hazards and safe handling procedures for this and all other chemicals they work with.

References

Solubility of Propylcyclohexane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylcyclohexane in various organic solvents. This compound, a cycloalkane, is a nonpolar solvent and its solubility characteristics are of significant interest in various fields, including chemical synthesis, drug development, and materials science. Understanding its behavior in different solvent systems is crucial for process design, purification, and formulation.

Core Principles of this compound Solubility

As a nonpolar hydrocarbon, the solubility of this compound is primarily governed by the principle of "like dissolves like." It exhibits high miscibility with other nonpolar solvents, such as alkanes and aromatic hydrocarbons, due to favorable van der Waals interactions. Conversely, its solubility is limited in polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.

Quantitative Solubility Data

Solvent CategorySolventTemperature (°C)SoluteMole Fraction (x₂)Notes
Alcohols Methanol25CyclohexaneMiscible in some proportions, forms two liquid phases in others.[1]Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in methanol.
Ethanol25CyclohexaneMiscible in some proportions, forms two liquid phases in others.Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in ethanol.
1-Propanol25CyclohexaneMiscible in some proportions, forms two liquid phases in others.[1]Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in 1-propanol.
Alkanes Hexane25This compoundCompletely MiscibleExpected based on the "like dissolves like" principle.
Heptane25This compoundCompletely MiscibleExpected based on the "like dissolves like" principle.
Aromatics Toluene25This compoundCompletely MiscibleExpected based on the "like dissolves like" principle.
Halogenated Carbon Tetrachloride25This compoundCompletely MiscibleExpected based on the "like dissolves like" principle.
Ketones Acetone25This compoundPartially MiscibleExpected to have limited but higher solubility than in alcohols due to acetone's lower polarity.

Note: The complete miscibility of this compound with nonpolar solvents like hexane, heptane, and toluene is a reasonable extrapolation based on the chemical similarity of the solute and solvents. For polar solvents, the provided data for cyclohexane in alcohol-water mixtures from the IUPAC-NIST Solubilities Database suggests that this compound will also exhibit partial miscibility, with the exact values being influenced by the specific alcohol and the temperature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be carried out using several established methods. The choice of method depends on factors such as the expected solubility, the volatility of the components, and the available analytical instrumentation. Two common approaches are the static (or saturation shake-flask) method and the dynamic method.

Static (Saturation Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the liquid phase is determined analytically.

Detailed Methodology:

  • Apparatus:

    • Thermostatically controlled water bath or incubator with shaking capabilities.

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa).

    • Analytical balance.

    • Pipettes and syringes for accurate volume measurements.

    • Analytical instrument for concentration measurement (e.g., gas chromatograph).

  • Procedure:

    • Sample Preparation: In a series of vials, add a known volume or weight of the organic solvent.

    • Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

    • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the system. It is advisable to perform preliminary experiments to determine the required equilibration time.

    • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the phases to separate completely. This can be facilitated by centrifugation if necessary. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.

    • Sampling: Carefully withdraw a known volume of the solvent-rich phase using a syringe. Ensure that no droplets of the undissolved this compound phase are included in the sample.

    • Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography (GC).

    • Data Analysis: From the concentration and the density of the solution, the solubility can be expressed in various units, such as g/100 mL, molarity, or mole fraction.

Dynamic Method (Titration Method)

This method is often faster than the static method and is suitable for determining the binodal curve (solubility curve) of a partially miscible system.

Principle: A known amount of one component is titrated with the other component at a constant temperature until the first sign of turbidity (cloudiness) appears, indicating the formation of a second phase.

Detailed Methodology:

  • Apparatus:

    • Thermostated glass vessel with a stirrer.

    • Burette for precise addition of the titrant.

    • Light source and a detector (or visual observation) to detect the onset of turbidity.

  • Procedure:

    • Place a known amount of the solvent into the thermostated vessel.

    • Slowly add this compound from the burette while continuously stirring the mixture.

    • Observe the solution for the first persistent appearance of turbidity. The point at which the solution becomes cloudy is the endpoint.

    • Record the volume of this compound added.

    • The experiment can be repeated by starting with a known amount of this compound and titrating with the solvent.

    • By performing the titration at different starting compositions, the entire solubility curve can be constructed.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the static (saturation shake-flask) method.

Solubility_Workflow A Sample Preparation: Add excess this compound to solvent in sealed vials B Equilibration: Agitate vials in a thermostatted shaker at constant temperature A->B Set Temperature C Phase Separation: Allow phases to separate completely (centrifugation if needed) B->C Achieve Equilibrium D Sampling: Withdraw an aliquot of the solvent-rich phase C->D Maintain Temperature E Analysis: Determine this compound concentration (e.g., by Gas Chromatography) D->E Calibrated Method F Data Calculation: Convert concentration to desired units (mole fraction, g/100mL, etc.) E->F Density Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Unimolecular Reactions of n-Propylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the unimolecular reactions of n-propylcyclohexane, a significant component in transportation fuels. The document details the primary reaction pathways, including dissociation and isomerization, and presents the available quantitative data on reaction kinetics and product distributions. Furthermore, it outlines the sophisticated experimental methodologies employed to investigate these reactions, such as pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the complex chemical processes involved. This guide is intended for researchers, scientists, and professionals in fields where the high-temperature chemistry of cyclic alkanes is of paramount importance.

Introduction

n-Propylcyclohexane (n-PCH) is a representative cycloalkane found in conventional fuels, including gasoline, diesel, and jet fuels.[1] Understanding its unimolecular reaction pathways is crucial for developing accurate combustion models, which in turn are essential for designing more efficient and cleaner internal combustion engines and for the development of alternative fuels. The high-temperature decomposition of n-propylcyclohexane is characterized by complex reaction networks involving initiation via C-C and C-H bond fission, followed by isomerization and subsequent decomposition of the resulting radicals.[1][2] This guide synthesizes the current knowledge on these fundamental reactions.

Unimolecular Reaction Pathways

At elevated temperatures, n-propylcyclohexane primarily undergoes two types of unimolecular reactions: dissociation and isomerization.[1][2]

  • Dissociation Reactions: These involve the breaking of a chemical bond to form two smaller radical species. For n-propylcyclohexane, the primary dissociation pathways involve the cleavage of the C-C bonds in the propyl side chain.[1][2]

  • Isomerization Reactions: These are intramolecular hydrogen shift reactions that result in the formation of different structural isomers of the n-propylcyclohexyl radical. These isomers can then undergo further decomposition.[1]

The key unimolecular reactions of n-propylcyclohexane are visualized in the following signaling pathway diagram.

Unimolecular_Reactions_of_n-Propylcyclohexane cluster_dissociation Dissociation cluster_isomerization Isomerization n-Propylcyclohexane n-Propylcyclohexane Cyclohexyl radical + Propyl radical Cyclohexyl radical + Propyl radical n-Propylcyclohexane->Cyclohexyl radical + Propyl radical C-C Scission Methylcyclohexyl radical + Ethyl radical Methylcyclohexyl radical + Ethyl radical n-Propylcyclohexane->Methylcyclohexyl radical + Ethyl radical C-C Scission Ethylcyclohexyl radical + Methyl radical Ethylcyclohexyl radical + Methyl radical n-Propylcyclohexane->Ethylcyclohexyl radical + Methyl radical C-C Scission Branched C9 Alkenes Branched C9 Alkenes n-Propylcyclohexane->Branched C9 Alkenes H-shift Straight-chain C9 Alkenes Straight-chain C9 Alkenes n-Propylcyclohexane->Straight-chain C9 Alkenes H-shift

Primary unimolecular reaction pathways of n-propylcyclohexane.

Quantitative Data

Reaction Kinetics

The unimolecular reactions of n-propylcyclohexane are integral to comprehensive kinetic models of its combustion. While detailed Arrhenius parameters for each elementary reaction are embedded within these complex models, they are not typically published as standalone tables in the primary literature. The rate constants for the dissociation and isomerization pathways are often derived from analogous reactions of similar molecules and refined through validation against experimental data.[3]

The overall decomposition kinetics, however, have been studied. The following table summarizes the first-order rate constants for the thermal decomposition of n-propylcyclohexane at various temperatures.

Temperature (°C)Rate Constant (s⁻¹)Reference
3753.66 x 10⁻⁷[4]
4001.35 x 10⁻⁶[4]
4254.67 x 10⁻⁶[4]
4508.63 x 10⁻⁵[4]
Product Distribution

The distribution of products from the unimolecular reactions of n-propylcyclohexane is highly dependent on the experimental conditions, particularly temperature and pressure. The major stable intermediates include smaller alkenes and cycloalkenes.[3][5] The following table presents a selection of major and minor products identified during the thermal decomposition at 450 °C.

ProductRelative AbundanceReference
PropeneHigh[4]
EtheneHigh[4]
MethaneHigh[4]
CyclohexaneModerate[4]
MethylcyclohexaneModerate[4]
TolueneLow[4]
BenzeneLow[4]
1-HexeneLow[4]
1-PenteneLow[4]
1,3-ButadieneLow[4]

Experimental Protocols

The study of n-propylcyclohexane's unimolecular reactions relies on a suite of advanced experimental techniques capable of probing chemical kinetics and speciation at high temperatures and pressures. A generalized workflow for these experiments is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mixture Preparation Mixture Preparation High-Temperature Reactor High-Temperature Reactor Mixture Preparation->High-Temperature Reactor Sampling Sampling High-Temperature Reactor->Sampling GC-MS Analysis GC-MS Analysis Sampling->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

A generalized workflow for studying hydrocarbon combustion chemistry.
Pressurized Flow Reactor (PFR)

  • Objective: To study the oxidation of n-propylcyclohexane at low to intermediate temperatures under well-defined pressure and residence times.[6]

  • Methodology: A mixture of n-propylcyclohexane, an oxidizer (e.g., air), and a diluent (e.g., nitrogen) is prepared and flowed through a heated tubular reactor. The reactor is designed to maintain a laminar flow, ensuring a well-defined residence time. Experiments are typically conducted over a range of temperatures (e.g., 550–850 K) and at elevated pressures (e.g., 8.0 bar).[6] Stable intermediate species are measured along the reactor to obtain concentration profiles as a function of temperature and residence time.[6]

  • Analysis: Gas samples are extracted from the reactor at various points and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable intermediate species.[6]

Jet-Stirred Reactor (JSR)
  • Objective: To investigate the oxidation and pyrolysis of n-propylcyclohexane under homogeneous conditions of temperature and concentration.[6]

  • Methodology: A jet-stirred reactor typically consists of a spherical or cylindrical vessel made of quartz.[6] The reactants are introduced through nozzles at high velocity to ensure rapid mixing, creating a uniform environment.[6] Experiments are conducted over a range of temperatures (e.g., 550–800 K), pressures (often atmospheric), and equivalence ratios.[6] The residence time of the gas mixture in the reactor is carefully controlled.

  • Analysis: The effluent gas is continuously sampled and analyzed, often using GC-MS, to determine the mole fractions of reactants, intermediates, and final products.[5]

Shock Tube (ST)
  • Objective: To measure ignition delay times and study reaction kinetics at high temperatures (e.g., 1250–1800 K) and pressures (e.g., 10–20 bar).[1]

  • Methodology: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. A mixture of n-propylcyclohexane and an oxidizer is introduced into the driven section. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it. The ignition event is detected by monitoring pressure changes or light emission from excited species like OH*.[1]

  • Analysis: The primary data obtained is the ignition delay time, which is the time between the passage of the shock wave and the onset of combustion. This data is crucial for validating kinetic models.[1]

Rapid Compression Machine (RCM)
  • Objective: To study autoignition characteristics in a temperature range (e.g., 620-930 K) that bridges the gap between PFR/JSR and shock tube experiments.[1]

  • Methodology: An RCM simulates a single compression stroke of an internal combustion engine. A piston rapidly compresses a mixture of n-propylcyclohexane and an oxidizer, raising its temperature and pressure to conditions where autoignition occurs.[1]

  • Analysis: The pressure inside the combustion chamber is monitored over time to determine the ignition delay time. The relatively longer test times in an RCM compared to a shock tube allow for the study of low-temperature chemistry.[1]

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture. In the context of n-propylcyclohexane reactions, it is the primary method for analyzing the product stream from PFR and JSR experiments.

  • Procedure: The gas sample is injected into the gas chromatograph, where the different chemical compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The area of the chromatographic peak is proportional to the concentration of the compound.

Conclusion

The unimolecular reactions of n-propylcyclohexane are a cornerstone of its high-temperature chemistry, with significant implications for the combustion of conventional and alternative fuels. This technical guide has summarized the primary dissociation and isomerization pathways, presented available quantitative data on kinetics and product distributions, and detailed the sophisticated experimental protocols used in this field of research. The continued investigation of these fundamental reactions, supported by the experimental and analytical techniques outlined herein, is essential for the development of predictive combustion models and the advancement of energy conversion technologies.

References

Propylcyclohexane: A Technical Guide to Chemical Compatibility for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of propylcyclohexane with a wide range of materials commonly found in laboratory and pharmaceutical development settings. Due to a lack of extensive direct testing data for this compound, this guide utilizes data from analogous cyclic and aliphatic hydrocarbons to provide a robust framework for material selection and safe handling. The information presented herein is intended to serve as a primary resource for ensuring the integrity of experimental setups and preventing unforeseen reactions.

Chemical Compatibility of this compound with Common Laboratory Materials

The selection of appropriate materials for handling and storing this compound is critical to prevent degradation of the material, contamination of the chemical, and potential failure of the apparatus. The following tables summarize the expected chemical resistance of various polymers, elastomers, and metals to this compound, based on their known compatibility with non-aromatic hydrocarbons.

Table 1: Expected Chemical Compatibility of this compound with Common Plastics

PolymerCompatibility Rating at 20°C (68°F)Expected Effects
High-Density Polyethylene (HDPE)Good to FairMinor swelling or softening possible with prolonged exposure.[1][2][3][4]
Low-Density Polyethylene (LDPE)Fair to PoorLikely to experience significant swelling, softening, and potential dissolution over time.[1][2][4]
Polypropylene (PP)GoodGenerally resistant, but some swelling and a reduction in tensile strength may occur with long-term contact.[5][6][7][8][9]
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to non-aromatic hydrocarbons; no significant effect is expected.[10][11][12][13][14]
Polyvinyl Chloride (PVC), unplasticizedPoorNot recommended for use with this compound as significant degradation is likely.

Table 2: Expected Chemical Compatibility of this compound with Common Elastomers

ElastomerCompatibility Rating at 20°C (68°F)Expected Effects
Ethylene Propylene Diene Monomer (EPDM)PoorSignificant swelling and degradation are expected; not recommended for this application.[15][16][17][18][19]
Nitrile Rubber (Buna-N)Fair to GoodSome swelling and changes in physical properties are likely, but may be suitable for short-term or intermittent use.
Viton® (Fluoroelastomer, FKM)ExcellentExhibits excellent resistance to a wide range of hydrocarbons, including this compound.[20][21][22][23][24]
SiliconePoorNot recommended, as significant swelling and loss of mechanical properties are expected.

Table 3: Expected Chemical Compatibility of this compound with Common Metals

MetalCompatibility RatingExpected Effects
Stainless Steel (304, 316)ExcellentNo significant corrosion or degradation is expected.
AluminumExcellentGenerally considered compatible with aliphatic hydrocarbons.
Carbon SteelExcellentNo significant reaction is expected under normal conditions.
BrassExcellentShould be resistant to this compound.
CopperExcellentNo significant reaction is expected.

Chemical Reactivity of this compound

This compound is a saturated alicyclic hydrocarbon. Its reactivity is largely characterized by the stability of the cyclohexane ring and the attached propyl group.

Table 4: General Reactivity Profile of this compound

Reagent ClassReactivityExpected Reaction Products
Strong Oxidizing AgentsReactiveCan undergo oxidation, particularly at elevated temperatures, to form alcohols, ketones, and carboxylic acids.[25][26][27]
Strong AcidsGenerally Non-ReactiveStable in the presence of most strong acids at ambient temperatures.
Strong BasesGenerally Non-ReactiveStable in the presence of strong bases.
Reducing AgentsGenerally Non-ReactiveResistant to reduction under standard conditions.
HalogensReactiveCan undergo free-radical substitution in the presence of UV light to form halogenated derivatives.

Experimental Protocols for Chemical Compatibility Testing

For critical applications, it is strongly recommended that compatibility testing be performed under conditions that simulate the intended use. The following is a generalized experimental protocol based on the principles outlined in ASTM D543, a standard practice for evaluating the resistance of plastics to chemical reagents.[28][29]

Objective

To determine the effect of this compound on the physical and chemical properties of a material over a specified period.

Materials and Equipment
  • Test specimens of the material with known initial properties (e.g., weight, dimensions, tensile strength, hardness).

  • This compound (analytical grade).

  • Immersion tanks with sealing lids.

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

  • Tensile testing machine.

  • Hardness tester (durometer).

  • Fume hood.

  • Personal protective equipment (gloves, safety glasses).

Procedure
  • Initial Measurements: Record the initial weight, dimensions, tensile strength, and hardness of at least three test specimens for each material being evaluated.

  • Immersion: Fully immerse the test specimens in this compound in a sealed immersion tank. Ensure the specimens are not in contact with each other.

  • Control: Maintain a set of control specimens in a separate, empty, sealed container under the same temperature conditions.

  • Exposure: Store the immersion tanks and control container at a constant temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the specimens from the this compound.

    • Gently pat the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens to determine the change in mass.

    • Re-measure the dimensions to determine any swelling or shrinkage.

    • Allow a subset of specimens to air-dry for 24 hours and then repeat the weight and dimensional measurements to assess the reversibility of any absorption.

    • Conduct tensile strength and hardness testing on the exposed specimens and the control specimens.

  • Data Analysis: Calculate the percentage change in weight, dimensions, tensile strength, and hardness. Compare these changes to the control specimens to determine the effect of the this compound.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to chemical compatibility assessment.

Chemical_Compatibility_Testing_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Define Material and Chemical initial_prop Measure Initial Properties (Weight, Dimensions, Strength) start->initial_prop immersion Immerse Specimens in this compound initial_prop->immersion exposure Controlled Exposure (Time, Temperature) immersion->exposure post_prop Measure Post-Exposure Properties exposure->post_prop analysis Analyze Data (% Change in Properties) post_prop->analysis compatible Is Change within Acceptable Limits? analysis->compatible pass Material is Compatible compatible->pass Yes fail Material is Not Compatible compatible->fail No

Caption: A generalized workflow for determining the chemical compatibility of a material with this compound.

Material_Selection_Logic center_node center_node factor_node factor_node outcome_node outcome_node selection Material Selection suitable_material Suitable Material Chosen selection->suitable_material chem_compat Chemical Compatibility (this compound) chem_compat->selection temp_range Operating Temperature temp_range->selection mech_prop Mechanical Properties (Strength, Flexibility) mech_prop->selection cost Cost and Availability cost->selection regulatory Regulatory Compliance (e.g., USP Class VI) regulatory->selection

Caption: Key factors influencing the selection of a suitable material for use with this compound.

References

Propylcyclohexane: An In-Depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylcyclohexane is a cycloalkane that sees use as a solvent and is a component of certain fuels. Understanding its environmental fate and transport is crucial for assessing its potential impact on ecosystems and for conducting comprehensive environmental risk assessments, a critical consideration in the lifecycle of any chemical, including those used in the pharmaceutical industry. This technical guide provides a detailed overview of the environmental behavior of this compound, summarizing its physical and chemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key environmental fate studies are provided.

Core Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. This compound is a colorless liquid with low water solubility and a higher affinity for nonpolar environments.[1][2] A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.24 g/mol [1][2][3]
Boiling Point 155 °C[2]
Vapor Pressure 8.7 mmHg at 37.7 °C[2]
Water Solubility 3.418 mg/L at 25 °C (estimated)
Log Octanol-Water Partition Coefficient (Log Kow) 4.6[1]
Henry's Law Constant 1.94 atm-m³/mol (estimated)

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, sorption, and biodegradation.

Atmospheric Fate

Due to its moderate vapor pressure, this compound is expected to exist predominantly in the vapor phase in the atmosphere. The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). The rate constant for this reaction can be estimated using structure-activity relationships, which allows for the calculation of the atmospheric half-life.

ParameterValue
Atmospheric Half-Life 1.3 days (estimated)

This relatively short atmospheric half-life suggests that this compound is not a persistent atmospheric pollutant.

Aquatic Fate

When released into water, this compound's low water solubility and high Henry's Law constant indicate a strong tendency to volatilize to the atmosphere. This is expected to be the primary removal mechanism from the aquatic environment. Biodegradation in water is also expected to occur, although at a slower rate than volatilization. Due to its high octanol-water partition coefficient, this compound has a potential for bioaccumulation in aquatic organisms.

ParameterValue
Volatilization Half-Life from Water 4.8 hours (estimated from a model river)
Bioaccumulation Factor (BCF) 345 (estimated)
Terrestrial Fate

In the terrestrial environment, the fate of this compound is governed by its sorption to soil organic matter and its potential for biodegradation. Its high octanol-water partition coefficient suggests strong adsorption to soil, which would limit its mobility and leaching into groundwater.

ParameterValue
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 2300 cm³/g (estimated)
Biodegradation in Soil Expected to be a significant degradation pathway

Based on the estimated Koc value, this compound is expected to have low to moderate mobility in soil.

The logical relationship of this compound's transport and fate in the environment is depicted in the following diagram:

Environmental_Fate_of_this compound cluster_air Atmosphere cluster_water Water cluster_soil Soil This compound This compound Release Air Vapor Phase This compound->Air Water Dissolved Phase This compound->Water Soil Adsorbed to Soil Organic Matter This compound->Soil Degradation_Air Reaction with Hydroxyl Radicals Air->Degradation_Air Primary Fate Volatilization Volatilization Water->Volatilization Major Fate Biodegradation_Water Biodegradation Water->Biodegradation_Water Bioaccumulation Bioaccumulation Water->Bioaccumulation Volatilization->Air Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Primary Fate Leaching Leaching to Groundwater (Limited) Soil->Leaching

Environmental Fate and Transport Pathways of this compound.

Biodegradation

While specific experimental data on the biodegradation of this compound is limited, studies on similar cycloalkanes suggest that it is susceptible to microbial degradation under both aerobic and anaerobic conditions. The aerobic biodegradation of cycloalkanes typically proceeds via hydroxylation to form a cyclohexanol derivative, followed by oxidation to a cyclohexanone, and subsequent ring cleavage.

A simplified potential aerobic biodegradation pathway is illustrated below:

Biodegradation_Pathway This compound This compound Propylcyclohexanol Propylcyclohexanol This compound->Propylcyclohexanol Monooxygenase Propylcyclohexanone Propylcyclohexanone Propylcyclohexanol->Propylcyclohexanone Dehydrogenase Ring_Cleavage Ring Cleavage Products Propylcyclohexanone->Ring_Cleavage Monooxygenase Metabolism Further Metabolism (e.g., Krebs Cycle) Ring_Cleavage->Metabolism

Potential Aerobic Biodegradation Pathway of this compound.

Ecotoxicity

The ecotoxicity of this compound is not extensively documented. However, as a solvent, it can be expected to have narcotic effects on aquatic organisms at concentrations approaching its water solubility. Estimated ecotoxicity values are presented in the table below.

OrganismEndpointValue (mg/L)
Fish (Fathead minnow)96-hour LC502.1 (estimated)
Daphnia magna48-hour EC501.5 (estimated)
Green Algae96-hour EC500.8 (estimated)

Experimental Protocols

Accurate determination of the environmental fate parameters of a chemical relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for key experiments cited in environmental fate assessments.

Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107/117/123)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.

1. Shake-Flask Method (OECD 107):

  • Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is vigorously shaken to achieve equilibrium, after which the phases are separated by centrifugation. The concentration of the substance in each phase is then determined.

  • Apparatus: Centrifuge tubes with inert stoppers, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., GC, HPLC).

  • Procedure:

    • Prepare a stock solution of the test substance in the solvent in which it is more soluble.

    • Add a known volume of the stock solution and the second solvent to a centrifuge tube.

    • Shake the tube for a sufficient time to reach equilibrium (typically 24 hours).

    • Centrifuge the mixture to separate the octanol and water phases.

    • Carefully withdraw aliquots from each phase for analysis.

    • Determine the concentration of the test substance in each phase using a suitable analytical method.

    • Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. HPLC Method (OECD 117):

  • Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kow. The retention time of the test substance is compared to that of a series of reference compounds with known Kow values.

  • Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV), reverse-phase column (e.g., C18), reference standards with known log Kow values.

  • Procedure:

    • Prepare a calibration curve by injecting the reference standards and plotting their log Kow values against their retention times.

    • Inject the test substance under the same chromatographic conditions.

    • Determine the retention time of the test substance.

    • Calculate the log Kow of the test substance from the calibration curve.

3. Slow-Stirring Method (OECD 123):

  • Principle: This method is particularly suitable for highly hydrophobic substances where the shake-flask method can lead to the formation of emulsions. The two phases are gently stirred over a prolonged period to allow for equilibrium to be reached without forming a microemulsion.

  • Apparatus: A vessel with a stirring mechanism that minimizes the disturbance of the phase interface, analytical instrument for quantification.

  • Procedure:

    • Place known volumes of n-octanol and water in the test vessel.

    • Add the test substance to the octanol phase.

    • Stir the mixture gently for an extended period (days to weeks) until equilibrium is reached.

    • Allow the phases to separate.

    • Sample each phase and analyze for the concentration of the test substance.

    • Calculate the Kow.

The workflow for determining the Octanol-Water Partition Coefficient is outlined below:

Kow_Determination start Start prep Prepare Solutions (Substance in Octanol/Water) start->prep method Select Method prep->method shake Shake-Flask Method (OECD 107) method->shake Log Kow < 4 hplc HPLC Method (OECD 117) method->hplc Screening slow_stir Slow-Stirring Method (OECD 123) method->slow_stir Log Kow > 4 equilibrium Achieve Equilibrium shake->equilibrium calculation Calculate Kow hplc->calculation slow_stir->equilibrium separation Phase Separation equilibrium->separation analysis Analyze Concentration in Each Phase separation->analysis analysis->calculation end End calculation->end

Workflow for Kow Determination.
Soil Sorption Coefficient (Koc) Determination (OECD Guideline 106)

The soil sorption coefficient (Koc) describes the partitioning of a chemical between soil organic carbon and water, and is a key indicator of its mobility in the terrestrial environment.

Batch Equilibrium Method:

  • Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance. After equilibrium is reached, the concentration of the substance in the aqueous phase is measured, and the amount sorbed to the soil is calculated by difference.

  • Apparatus: Centrifuge tubes, shaker, centrifuge, analytical instrument for quantification.

  • Procedure:

    • Select and characterize the soil(s) to be used (e.g., measure organic carbon content, pH, texture).

    • Prepare a stock solution of the test substance in water.

    • Add a known mass of soil and a known volume of the test solution to a series of centrifuge tubes.

    • Include control samples without soil to account for any abiotic degradation or sorption to the vessel walls.

    • Shake the tubes for a predetermined time to reach equilibrium.

    • Centrifuge the tubes to separate the soil from the aqueous phase.

    • Analyze the supernatant for the concentration of the test substance.

    • Calculate the amount of substance sorbed to the soil.

    • Calculate the soil-water distribution coefficient (Kd).

    • Normalize Kd to the organic carbon content of the soil to obtain Koc (Koc = (Kd / %OC) * 100).

Ready Biodegradability (OECD Guideline 301)

Ready biodegradability tests are screening tests that provide an indication of the potential for a substance to be rapidly and completely biodegraded in the environment.

CO₂ Evolution Test (OECD 301B):

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The biodegradation is followed by measuring the amount of carbon dioxide produced over time.

  • Apparatus: Incubation flasks, CO₂-free air supply, CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide), titration equipment or an inorganic carbon analyzer.

  • Procedure:

    • Prepare a mineral medium and add the test substance as the sole source of organic carbon.

    • Inoculate the medium with a mixed microbial population (e.g., from activated sludge).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).

    • Aerate the flasks with CO₂-free air.

    • Trap the evolved CO₂ in an alkaline solution.

    • Periodically measure the amount of CO₂ produced by titration of the trapping solution or by analyzing the total inorganic carbon.

    • Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the amount of test substance added.

    • A substance is considered readily biodegradable if it reaches the pass level of 60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

Conclusion

This compound is a moderately volatile organic compound with low water solubility and a high affinity for organic carbon. Its environmental fate is characterized by rapid volatilization from water and a moderate potential for biodegradation in soil and water. In the atmosphere, it is expected to degrade relatively quickly through reactions with hydroxyl radicals. Its strong sorption to soil organic matter limits its mobility in the terrestrial environment, reducing the potential for groundwater contamination. While specific experimental data on its biodegradation and ecotoxicity are not abundant, estimations based on its chemical structure suggest that it is not a persistent or highly toxic substance in the environment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to refine the environmental risk assessment of this compound and other similar chemicals.

References

Methodological & Application

Propylcyclohexane: A Versatile and Greener Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Propylcyclohexane is emerging as a promising, greener alternative to conventional aromatic solvents in organic synthesis. Its favorable physical and chemical properties, coupled with a better safety and environmental profile, make it a suitable replacement for solvents like toluene and cyclohexane in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Properties and Advantages of this compound

This compound is a saturated cyclic hydrocarbon that offers several advantages over traditional aromatic solvents. Its higher boiling point and lower vapor pressure compared to solvents like diethyl ether reduce volatile losses and improve reaction safety. As a non-aromatic, non-polar, aprotic solvent, it is suitable for a wide range of reactions, particularly those sensitive to reactive protons or those that benefit from a non-polar environment.

Table 1: Physical and Chemical Properties of this compound and Toluene

PropertyThis compoundToluene
Molecular Formula C₉H₁₈C₇H₈
Molecular Weight 126.24 g/mol [1]92.14 g/mol
Boiling Point 155-157 °C[1]110.6 °C
Density 0.793 g/mL at 25 °C[1]0.867 g/mL at 20 °C
Flash Point 35 °C (95 °F)[1]4 °C (40 °F)
Solubility in Water InsolubleSlightly soluble
Hazards Flammable liquid and vapor[1]Flammable liquid and vapor, skin irritant, reproductive toxicity

Applications in Organic Synthesis

This compound can be effectively utilized as a solvent in several common organic reactions, including Friedel-Crafts acylation, Grignard reactions, and catalytic hydrogenation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The use of a non-polar solvent like this compound can influence the regioselectivity of the reaction, often favoring the kinetically controlled product.

Diagram 1: Logical Relationship in Friedel-Crafts Acylation

G A Aromatic Substrate E Acylium Ion Intermediate A->E B Acylating Agent B->E C Lewis Acid Catalyst C->E activates D This compound (Solvent) D->A dissolves D->B dissolves F Acylated Product E->F G Byproducts F->G

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Experimental Protocol: Acylation of Toluene with Acetyl Chloride

This protocol is adapted from procedures using dichloromethane as a solvent, with this compound substituted as a higher-boiling, non-halogenated alternative.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous this compound.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the cooled suspension with vigorous stirring.

  • After the addition is complete, add a solution of toluene (1.0 eq) in anhydrous this compound dropwise from the addition funnel over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by fractional distillation.

Table 2: Representative Data for Friedel-Crafts Acylation of Toluene

ParameterValue
Reactant Ratio (Toluene:Acetyl Chloride:AlCl₃) 1 : 1.05 : 1.1
Solvent This compound
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1.5 hours
Typical Yield 70-80% (ortho- and para-isomers)
Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The reaction requires an aprotic solvent to stabilize the Grignard reagent. While ethers are commonly used, hydrocarbons like this compound can serve as effective, less hazardous alternatives, particularly for the synthesis of Grignard reagents from less reactive halides which may require higher temperatures.

Diagram 2: Experimental Workflow for a Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Workup A Alkyl/Aryl Halide D Grignard Reagent A->D B Magnesium Turnings B->D C This compound (Anhydrous) C->D F Alkoxide Intermediate D->F E Electrophile (e.g., Ketone) E->F H Alcohol Product F->H G Aqueous Acid G->H

Caption: Step-by-step workflow for a Grignard synthesis.

Experimental Protocol: Synthesis of Triphenylmethanol

This protocol is adapted from procedures using diethyl ether, with this compound as a higher-boiling alternative.

Materials:

  • Bromobenzene

  • Magnesium turnings (activated)

  • This compound (anhydrous)

  • Methyl benzoate

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated magnesium turnings (2.2 eq).

  • Add a small volume of anhydrous this compound to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (2.0 eq) in anhydrous this compound.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to room temperature.

  • In the dropping funnel, prepare a solution of methyl benzoate (1.0 eq) in anhydrous this compound.

  • Add the methyl benzoate solution dropwise to the Grignard reagent with stirring. An exothermic reaction will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude triphenylmethanol can be purified by recrystallization from a suitable solvent.

Table 3: Representative Data for the Synthesis of Triphenylmethanol

ParameterValue
Reactant Ratio (Methyl Benzoate:Bromobenzene:Mg) 1 : 2 : 2.2
Solvent This compound
Reaction Temperature Reflux
Reaction Time 2 hours
Typical Yield 85-95%
Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds. Hydrocarbon solvents such as this compound are excellent choices for these reactions as they are inert under typical hydrogenation conditions and can dissolve a wide range of organic substrates.

Diagram 3: Signaling Pathway for Catalytic Hydrogenation

G A Alkene Substrate E Adsorption onto Catalyst Surface A->E B Hydrogen Gas (H₂) B->E C Catalyst (e.g., Pd/C) C->E mediates D This compound (Solvent) D->A dissolves F Hydrogen Transfer E->F G Alkane Product F->G

References

Propylcyclohexane: A Key Component in Advanced Biofuel and Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Propylcyclohexane (C9H18), a cycloalkane, is emerging as a critical component in the formulation of synthetic and bio-derived jet fuels and their surrogates. Its molecular structure and combustion properties allow it to mimic the naphthenic content of conventional petroleum-based fuels, making it an invaluable tool for researchers in combustion science, biofuel development, and engine design. These application notes provide a comprehensive overview of the use of this compound, including its physicochemical properties, role in surrogate formulation, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective use in fuel applications. A summary of its key physical and chemical characteristics is presented in Table 1.

PropertyValueUnits
Molecular Formula C9H18-
Molecular Weight 126.24 g/mol
Density 0.793g/mL at 25°C
Boiling Point 155°C
Vapor Pressure 4.19mmHg
Standard Liquid Enthalpy of Combustion -5876.60 ± 0.92kJ/mol
Liquid Phase Heat Capacity (Cp,liquid) 242.04J/mol·K at 298.15 K

Role in Biofuel and Jet Fuel Surrogates

Jet fuels are complex mixtures of hundreds of hydrocarbons, broadly classified into paraffins, cycloparaffins (naphthenes), and aromatics. Surrogate fuels are simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of real fuels for research and modeling purposes.[1] this compound is a key representative of the naphthenic class of compounds found in jet fuels.[2]

Biofuels, particularly those produced from lignocellulosic biomass via pathways like catalytic fast pyrolysis and hydrotreating, can be rich in naphthenic hydrocarbons.[3] In this context, this compound serves as an important model compound for studying the combustion behavior of these advanced biofuels.

Surrogate Fuel Formulations

This compound is frequently used in multi-component surrogate mixtures to replicate the properties of conventional jet fuels like JP-5 and JP-8. These surrogates are formulated by matching key target properties such as cetane number, sooting index, molecular weight, and distillation characteristics of the real fuel.[4][5] A common approach involves blending this compound with n-alkanes (e.g., n-dodecane) and aromatic compounds (e.g., toluene or n-propylbenzene).[4]

For instance, a three-component surrogate might consist of n-decane, n-propylbenzene, and n-propylcyclohexane to represent the paraffinic, aromatic, and naphthenic fractions of a target jet fuel, respectively.[4] The precise composition is optimized to match the desired properties of the real fuel.

Experimental Protocols for Evaluation

The evaluation of this compound as a fuel component involves a range of experiments to characterize its combustion and emission properties. Detailed protocols for key experiments are outlined below.

Ignition Delay Time Measurement

Ignition delay time (IDT) is a critical parameter for understanding autoignition characteristics, especially in advanced combustion engines. IDTs for this compound and its blends are typically measured using shock tubes and rapid compression machines.[6][7]

Protocol for Shock Tube Measurement of Ignition Delay Time:

  • Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (typically air), and a diluent (e.g., argon) in a mixing tank. The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio (φ).

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

    • Introduce a high-pressure driver gas (e.g., helium) into the driver section, separated from the driven section by a diaphragm.

    • Rupture the diaphragm to generate a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.

  • Data Acquisition:

    • Monitor the pressure in the driven section using pressure transducers located near the end wall.

    • Measure the emission of characteristic species (e.g., OH* chemiluminescence at 307 nm) using a photodetector to determine the onset of ignition.

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, indicating ignition.

  • Experimental Conditions: Conduct experiments over a range of temperatures (typically 700-1400 K), pressures (10-40 bar), and equivalence ratios (0.5-2.0) to comprehensively characterize the autoignition behavior.[6]

Species Concentration Measurement in a Jet-Stirred Reactor

A jet-stirred reactor (JSR) is used to study the oxidation chemistry of fuels at relatively low to intermediate temperatures under well-mixed conditions.

Protocol for JSR Oxidation Study:

  • Reactant Delivery: Introduce a precisely metered flow of gaseous this compound, oxidizer, and diluent into the JSR through four nozzles to ensure rapid mixing.

  • Reactor Conditions: Maintain the reactor at a constant temperature (e.g., 550-1250 K) and pressure (typically atmospheric). The residence time of the mixture in the reactor is controlled by the flow rates and reactor volume.[2][7]

  • Gas Sampling: Extract a sample of the reacting mixture from the reactor through a sonic probe.

  • Species Analysis: Analyze the sampled gas using techniques such as gas chromatography (GC) to identify and quantify the concentrations of reactants, stable intermediates, and final products.

  • Data Interpretation: Plot the mole fractions of various species as a function of temperature to develop and validate detailed chemical kinetic models.

Soot Tendency Measurement

The sooting tendency of a fuel is a critical parameter for predicting particulate matter emissions.

Protocol for Sooting Tendency Evaluation:

  • Fuel Preparation: Prepare blends of this compound with a reference fuel or use it as a neat component.

  • Combustion System: Utilize a well-controlled combustion environment, such as a flow reactor or a laminar flame, to study soot formation.

  • Soot Precursor Analysis: Employ techniques like density functional theory simulations and experimental measurements in a flow reactor to identify the primary reaction pathways leading to the formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs).[8]

  • Quantitative Measurement: Quantify the amount of soot produced, for example, by using a laser extinction method to measure the soot volume fraction in a flame.

  • Comparative Analysis: Compare the sooting tendency of this compound with that of other fuel components to understand its impact on the overall soot emissions of a blend.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for surrogate fuel formulation and the experimental workflow for evaluating fuel combustion properties.

Surrogate_Formulation_Workflow cluster_0 Target Fuel Characterization cluster_1 Surrogate Component Selection cluster_2 Formulation and Validation TargetFuel Real Jet Fuel (e.g., JP-8) Properties Measure Key Properties (CN, TSI, H/C, Density, etc.) TargetFuel->Properties Mixing Formulate Surrogate Mixture (Mixing Rules) Properties->Mixing Target Values Palette Component Palette nAlkanes n-Alkanes (e.g., n-Dodecane) Palette->nAlkanes This compound This compound (Naphthenes) Palette->this compound Aromatics Aromatics (e.g., Toluene) Palette->Aromatics nAlkanes->Mixing This compound->Mixing Aromatics->Mixing Comparison Compare Surrogate Properties to Target Properties Mixing->Comparison Validation Experimental Validation (Combustion & Emissions) Comparison->Validation

Caption: Logical workflow for formulating a jet fuel surrogate.

Experimental_Evaluation_Workflow cluster_0 Combustion Experiments cluster_1 Data Analysis and Modeling Fuel This compound or Surrogate Blend ShockTube Shock Tube / RCM (Ignition Delay) Fuel->ShockTube JSR Jet-Stirred Reactor (Oxidation Chemistry) Fuel->JSR FlowReactor Flow Reactor (Sooting Tendency) Fuel->FlowReactor IDT_Data Ignition Delay Times ShockTube->IDT_Data Species_Data Species Concentrations JSR->Species_Data Soot_Data Soot Precursor & Yield Data FlowReactor->Soot_Data KineticModel Develop/Validate Chemical Kinetic Model IDT_Data->KineticModel Species_Data->KineticModel Soot_Data->KineticModel

Caption: Experimental workflow for evaluating fuel combustion properties.

References

Application Notes and Protocols for the Analytical Detection of Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of propylcyclohexane. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) are presented, along with quantitative performance data.

Introduction

This compound (C9H18, CAS No: 1678-92-8) is a cycloalkane that may be present in various matrices, including fuels, environmental samples, and as a potential impurity or metabolite in pharmaceutical development.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the analysis of this compound due to its high sensitivity and specificity.[1][4]

Analytical Methods Overview

The primary method for the analysis of this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for detection.[1][4][5]

  • Gas Chromatography (GC): This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[5][6] For this compound, a non-polar capillary column is typically the most effective choice.

  • Mass Spectrometry (MS): Following separation by GC, MS is used for detection and identification. The molecule is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.[1][7] Electron ionization (EI) is a common ionization technique for this purpose.[1]

Quantitative Data Summary

The following table summarizes the key identification and quantification parameters for this compound using GC-MS.

ParameterValueSource
Molecular FormulaC9H18[1][3][4]
Molecular Weight126.24 g/mol [1][2][3][4]
CAS Registry Number1678-92-8[1][3][4]
Boiling Point155 °C
Major Mass Fragments (m/z)83, 82, 41, 55, 67, 126[1][7][8]
Typical GC ColumnNon-polar (e.g., dimethylpolysiloxane based)[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices such as water or biological fluids.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable non-polar solvent)[9]

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Vials for extract collection

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add a specific volume of hexane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top organic layer will contain the this compound.

  • Drain the lower aqueous layer.

  • Collect the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • The dried extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a capillary column inlet.

  • Mass Spectrometer detector.

  • Autosampler (recommended for precision).

GC Conditions:

  • Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is recommended. A typical dimension is 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split, depending on the expected concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.[9]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample extraction Liquid-Liquid Extraction with Hexane sample->extraction drying Drying with Na2SO4 extraction->drying injection GC Injection drying->injection separation GC Separation (Non-polar column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area) detection->quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound in Sample technique Analytical Technique analyte->technique method GC-MS technique->method separation Separation Principle (Volatility & Polarity) method->separation identification Identification Principle (Mass Fragmentation Pattern) method->identification result Qualitative & Quantitative Data separation->result identification->result

Caption: Logical relationship of the analytical methodology.

References

Propylcyclohexane in Surrogate Biokerosene Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of propylcyclohexane as a naphthenic component in surrogate models for biokerosene. The information compiled is intended to guide researchers in formulating and evaluating surrogate fuels that accurately mimic the physical and chemical properties of real-world bio-derived aviation fuels.

Introduction to this compound as a Surrogate Component

Kerosene-type jet fuels are complex mixtures of hundreds of hydrocarbon compounds, broadly classified as paraffins, naphthenes (cycloalkanes), and aromatics. Biokerosene, while derived from renewable feedstocks, also contains a similar distribution of these hydrocarbon classes. To facilitate combustion modeling and experimental research, simplified surrogate fuels are formulated from a small number of well-characterized compounds. This compound (C₉H₁₈) is a key component in these surrogates, chosen to represent the naphthenic content of the fuel. Its stable, saturated cyclic structure is representative of the cycloalkanes found in conventional and bio-derived jet fuels. The selection of surrogate components is a critical step in developing a mixture that can accurately replicate the combustion behavior and physical properties of the target fuel.

Data Presentation: Properties of this compound and Example Surrogate Blends

The formulation of a surrogate fuel requires a thorough understanding of the properties of its individual components. These properties are then used in blending rules to predict the characteristics of the final mixture.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of pure this compound. This data is essential for calculating the properties of surrogate blends.

PropertyValueUnits
Molecular Weight126.24 g/mol
Density @ 20°C0.784g/cm³
Boiling Point156.7°C
Lower Heating Value (LHV)43.4MJ/kg
Cetane Number (CN)~20-30-
Kinematic Viscosity @ 40°C~1.5cSt
Example Surrogate Biokerosene Formulations Containing this compound

Surrogate models for biokerosene often consist of a blend of components representing different hydrocarbon classes. The exact composition is determined by the specific properties of the target biokerosene that need to be matched. Below are examples of surrogate fuel compositions that include this compound.

Example Surrogate 1: Three-Component Kerosene Surrogate

This surrogate aims to match the general composition and combustion properties of a conventional Jet A-1, which can be a basis for biokerosene models.

ComponentChemical ClassMole Fraction (%)
n-Decanen-Paraffin74
n-PropylbenzeneAromatic15
n-PropylcyclohexaneNaphthene11

Example Surrogate 2: Multi-Component Synthetic Diesel/Jet Fuel Surrogate

This more complex surrogate can be adapted for biokerosene by adjusting component fractions to match specific biofuel properties.

ComponentChemical ClassMole Fraction (%)
n-Hexadecanen-Paraffin23.5
Iso-octaneIso-Paraffin19.0
n-PropylcyclohexaneNaphthene26.9
n-PropylbenzeneAromatic22.9
1-MethylnaphthaleneDi-Aromatic7.7

Experimental Protocols

The validation of a surrogate fuel model relies on comparing its measured properties and combustion behavior to that of the target biokerosene. The following are summarized protocols for key experimental procedures.

Measurement of Key Physical and Chemical Properties

3.1.1. Protocol for Determining Kinematic Viscosity (ASTM D445)

  • Objective: To measure the kinematic viscosity of the surrogate fuel, which is a critical parameter for fuel atomization and flow characteristics.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Ensure the viscometer is clean and dry.

    • Filter the fuel sample to remove any particulate matter.

    • Introduce the sample into the viscometer.

    • Place the viscometer in a constant temperature bath (e.g., 40°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction or pressure, draw the liquid level up through the timing marks.

    • Measure the time it takes for the liquid meniscus to pass between the two timing marks as it flows under gravity.

    • Repeat the measurement to ensure reproducibility.

    • Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.

3.1.2. Protocol for Determining Heat of Combustion (ASTM D240)

  • Objective: To measure the net heat of combustion (Lower Heating Value - LHV) of the surrogate fuel, which represents the energy released during combustion.

  • Apparatus: Oxygen bomb calorimeter, benzoic acid (for calibration), oxygen supply, balance.

  • Procedure:

    • Calibrate the calorimeter using a known mass of benzoic acid.

    • Weigh a precise amount of the surrogate fuel sample in a sample cup.

    • Place the sample cup in the oxygen bomb.

    • Assemble the bomb and pressurize it with oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter, which is filled with a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature rise of the water.

    • Calculate the gross heat of combustion from the temperature rise and the heat capacity of the calorimeter.

    • Correct for the formation of nitric and sulfuric acids to obtain the net heat of combustion.

3.1.3. Protocol for Determining Cetane Number (ASTM D613)

  • Objective: To determine the ignition quality of the surrogate fuel, which is crucial for compression-ignition engines.

  • Apparatus: Cooperative Fuel Research (CFR) engine, primary reference fuels (n-hexadecane and heptamethylnonane).

  • Procedure:

    • Warm up the CFR engine to standard operating conditions.

    • Operate the engine on the surrogate fuel sample.

    • Adjust the compression ratio of the engine to achieve a specific ignition delay (typically 13 crank angle degrees).

    • Bracket the sample by running the engine on two reference fuel blends with known cetane numbers, one having a shorter and one a longer ignition delay than the sample at the same compression ratio.

    • Adjust the compression ratio for each reference fuel blend to obtain the same ignition delay as the sample.

    • The cetane number of the sample is interpolated from the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuels.[1]

Combustion Performance Evaluation

3.2.1. Protocol for Ignition Delay Time Measurement in a Shock Tube

  • Objective: To measure the ignition delay time of the surrogate fuel under controlled high-temperature and high-pressure conditions, providing crucial data for kinetic model validation.[2]

  • Apparatus: Shock tube, diaphragm section, driver and driven gas supplies, pressure transducers, light emission sensors (e.g., for OH* chemiluminescence), data acquisition system.

  • Procedure:

    • Prepare a combustible mixture of the vaporized surrogate fuel and an oxidizer (e.g., air) in the driven section of the shock tube at a known initial pressure and temperature. For liquid fuels, an aerosol shock tube can be used where the fuel is atomized into the driven section.[3]

    • Pressurize the driver section with a high-pressure gas (e.g., helium).

    • Rupture the diaphragm separating the driver and driven sections, generating a shock wave that propagates through the combustible mixture, rapidly increasing its temperature and pressure.

    • The shock wave reflects off the end wall of the shock tube, further compressing and heating the mixture to the desired test conditions.

    • Measure the time interval between the arrival of the reflected shock wave at the observation point and the onset of combustion. The onset of combustion is typically detected by a sharp rise in pressure or the emission of light from radical species like OH*.[2]

    • Repeat the experiment at various temperatures and pressures to map the ignition delay behavior of the surrogate fuel.

3.2.2. Protocol for Oxidation Studies in a Jet-Stirred Reactor (JSR)

  • Objective: To study the oxidation chemistry of the surrogate fuel at intermediate temperatures and atmospheric or elevated pressures, providing data on species formation and reaction pathways.

  • Apparatus: Fused-silica or quartz jet-stirred reactor, preheating system for reactants, mass flow controllers, gas chromatograph (GC) or other analytical instruments for species concentration measurement.

  • Procedure:

    • Heat the JSR to the desired reaction temperature.

    • Introduce a continuous flow of the vaporized surrogate fuel and oxidizer (e.g., air or a specific O₂/N₂ mixture) into the reactor through nozzles that create a well-mixed environment.

    • Maintain a constant temperature, pressure, and residence time within the reactor.

    • Extract a continuous sample of the reacting mixture from the reactor through a sonic probe to quench the reactions.

    • Analyze the composition of the extracted sample using a gas chromatograph or other analytical techniques to determine the mole fractions of reactants, intermediates, and final products.

    • Vary the reactor temperature to obtain species concentration profiles as a function of temperature, which provides insights into the reaction kinetics.[4]

Mandatory Visualizations

Surrogate Fuel Formulation Workflow

The following diagram illustrates the logical workflow for formulating a surrogate fuel to match the properties of a target biokerosene.

SurrogateFormulation cluster_Target Target Biokerosene cluster_Surrogate Surrogate Formulation cluster_Validation Validation TargetFuel Real Biokerosene Fuel TargetProperties Measure Target Properties (Density, Viscosity, LHV, CN, etc.) TargetFuel->TargetProperties Optimization Optimize Component Mole Fractions to Match Target Properties TargetProperties->Optimization Target Values ComponentSelection Select Candidate Components (e.g., n-Decane, this compound, n-Propylbenzene) BlendingRules Define Blending Rules (e.g., Mole Fraction Averaging) ComponentSelection->BlendingRules BlendingRules->Optimization SurrogateComposition Final Surrogate Composition Optimization->SurrogateComposition PrepareSurrogate Prepare Surrogate Blend SurrogateComposition->PrepareSurrogate MeasureSurrogateProperties Measure Surrogate Properties (Same as Target) PrepareSurrogate->MeasureSurrogateProperties CombustionTests Perform Combustion Tests (Shock Tube, JSR) PrepareSurrogate->CombustionTests CompareProperties Compare Properties MeasureSurrogateProperties->CompareProperties FinalSurrogate Validated Surrogate Model CompareProperties->FinalSurrogate CompareCombustion Compare Combustion Behavior CombustionTests->CompareCombustion CompareCombustion->FinalSurrogate IgnitionDelayWorkflow cluster_Preparation Sample Preparation cluster_Experiment Shock Tube Operation cluster_DataAcquisition Data Acquisition and Analysis PrepareMixture Prepare Fuel/Oxidizer Mixture (Vaporized or Aerosol) LoadShockTube Load Mixture into Driven Section PrepareMixture->LoadShockTube PressurizeDriver Pressurize Driver Section LoadShockTube->PressurizeDriver RuptureDiaphragm Rupture Diaphragm PressurizeDriver->RuptureDiaphragm ShockPropagation Incident and Reflected Shock Wave Heating RuptureDiaphragm->ShockPropagation RecordSignals Record Pressure and Emission Signals ShockPropagation->RecordSignals DetermineIDT Determine Ignition Delay Time (Time from Shock Reflection to Ignition) RecordSignals->DetermineIDT AnalyzeResults Analyze and Compare with Kinetic Models DetermineIDT->AnalyzeResults

References

Application Note: Quantitative Analysis of Propylcyclohexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of propylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for the determination of this compound in various sample matrices, offering high sensitivity and selectivity. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. The provided experimental workflow and data presentation table are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a cycloalkane that may be present in various industrial products, environmental samples, and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle of the Method

Samples containing this compound are introduced into the GC system, where the compound is volatilized and separated from other components in the sample matrix as it passes through a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting positively charged ions and their fragments are separated by their mass-to-charge ratio (m/z). Quantification is achieved by monitoring a specific, abundant ion of this compound (quantifier ion) and confirming its identity with one or more additional ions (qualifier ions). An internal standard is used to improve the accuracy and precision of the quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane or Dichloromethane (GC grade or higher)

  • Standards:

    • This compound (≥99% purity)

    • Internal Standard (IS): Dodecane-d26 (≥98% purity)

  • Gases: Helium (99.999% purity) for carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler: Agilent 7693A (or equivalent)

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dodecane-d26 and dissolve it in 100 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking: Add a constant concentration of the internal standard (e.g., 10 µg/mL) to each calibration standard and sample.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Liquid Samples (e.g., drug formulations, water):

    • For clear liquid samples, a direct "dilute and shoot" approach may be applicable. Dilute an accurately measured volume of the sample with hexane to bring the expected this compound concentration within the calibration range.

    • For aqueous samples, perform a liquid-liquid extraction (LLE) by mixing the sample with hexane (e.g., 1:1 v/v), vortexing, and allowing the layers to separate. The hexane layer is then collected for analysis.

  • Solid Samples (e.g., soil, tissues):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Perform a solvent extraction, for example, by adding a known volume of hexane and sonicating or shaking for a specified period.

    • Centrifuge the sample to pellet the solids and collect the supernatant for analysis.

GC-MS Parameters
  • Injector:

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp Rate: 10°C/minute to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/minute

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • This compound:

        • Quantifier Ion: m/z 83

        • Qualifier Ions: m/z 82, 41

      • Dodecane-d26 (Internal Standard):

        • Quantifier Ion: m/z 66

Data Presentation

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the this compound standards. Perform a linear regression to determine the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable.

Table 1: Example Calibration Data for this compound Quantification

Standard Concentration (µg/mL)This compound Peak Area (m/z 83)Dodecane-d26 Peak Area (m/z 66)Peak Area Ratio (this compound/IS)
0.115,2341,510,8760.0101
0.576,1701,525,4320.0499
1.0153,8761,518,9900.1013
5.0775,4321,530,1120.5068
10.01,545,8761,522,6541.0152
25.03,850,1231,515,9872.5400
50.07,698,5431,525,4325.0468
Quantification of Unknown Samples

Calculate the concentration of this compound in unknown samples using the linear regression equation obtained from the calibration curve.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_MS_Analysis Peak_Integration Peak Integration GC_MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: GC-MS quantification workflow for this compound.

Conclusion

The GC-MS method described in this application note is a reliable and robust technique for the quantification of this compound. The use of an internal standard and a well-defined temperature program ensures accurate and precise results. This protocol can be adapted for various sample matrices and is suitable for implementation in quality control, environmental, and research laboratories.

Propylcyclohexane: A High-Performance Non-Polar Solvent for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing propylcyclohexane as a non-polar solvent in various chromatographic techniques. This compound presents itself as a viable and, in some cases, advantageous alternative to commonly used non-polar solvents like hexane and cyclohexane. Its physical and chemical properties make it suitable for a range of applications, from routine analysis to preparative separations.

Introduction to this compound in Chromatography

This compound is a saturated cycloalkane that serves as an effective non-polar mobile phase component in normal-phase high-performance liquid chromatography (HPLC), preparative chromatography, and as a modifier in supercritical fluid chromatography (SFC).[1][2] Its primary role is to facilitate the separation of non-polar to moderately polar analytes based on their differential interactions with a polar stationary phase.[3] The selection of a non-polar solvent is crucial for achieving desired retention and selectivity in normal-phase separations.[4]

This compound offers a distinct set of properties that can be beneficial for specific chromatographic challenges. Its lower volatility compared to hexane can lead to more stable mobile phase compositions and reduced solvent evaporation, which is particularly advantageous in lengthy analytical runs or in preparative scale work where solvent consumption is high.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in chromatography. These properties influence its behavior as a mobile phase, its compatibility with HPLC systems, and its detection characteristics.

PropertyValueReference
Molecular Formula C₉H₁₈[5]
Molecular Weight 126.24 g/mol
Boiling Point 155 °C[5]
Density 0.793 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.436[5]
Vapor Pressure 8.7 mmHg at 37.7 °C
Polarity Index (P') ~0.2 (similar to cyclohexane)[6]
UV Cutoff ~200 nm (estimated, similar to cyclohexane)[7][8]
Solubility in Water 3.418 mg/L at 25 °C (estimated)[9]
Miscibility Miscible with most organic solvents[10][11]

Advantages of this compound in Chromatography

While hexane and cyclohexane are staples in many laboratories, this compound offers several potential advantages:

  • Reduced Volatility: With a significantly higher boiling point (155 °C) compared to n-hexane (69 °C), this compound is less volatile. This leads to more stable mobile phase compositions over time, reducing the need for frequent repreparation and ensuring better reproducibility of retention times.[12]

  • Enhanced Safety: The lower volatility and higher flash point (35 °C) of this compound compared to hexane contribute to a safer laboratory environment by reducing the risk of flammable vapor accumulation.[9]

  • Unique Selectivity: While similar in polarity to cyclohexane and hexane, the propyl group can offer subtle differences in interactions with analytes and the stationary phase, potentially leading to improved resolution for specific separations.[13]

  • Suitability for Preparative Chromatography: In preparative chromatography, where large volumes of solvent are used, the lower volatility of this compound minimizes solvent loss through evaporation, leading to cost savings and more consistent mobile phase concentration.[14][15]

Application Areas

This compound is well-suited for the separation of a variety of non-polar and moderately polar compounds, including:

  • Lipids and Fatty Acids

  • Steroids

  • Terpenoids

  • Vitamins (fat-soluble)

  • Isomers of non-polar compounds

  • Synthetic organic molecules

  • Petroleum and hydrocarbon analysis[16][17][18][19][20]

Experimental Protocols

The following protocols provide a starting point for developing chromatographic methods using this compound. Optimization of the mobile phase composition, flow rate, and other parameters will be necessary for specific applications.

Protocol 1: Normal-Phase HPLC for the Separation of Non-Polar Compounds

This protocol outlines a general procedure for the separation of a mixture of non-polar analytes using this compound in a normal-phase HPLC system.

Objective: To separate a mixture of non-polar compounds (e.g., isomers of a synthetic intermediate) based on their polarity.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.

  • Silica or other polar stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade this compound.

  • HPLC-grade polar modifier (e.g., isopropanol, ethyl acetate).

  • Sample dissolved in the initial mobile phase or a compatible weak solvent.

Experimental Workflow:

HPLC_Workflow A Mobile Phase Preparation (e.g., 98:2 this compound:Isopropanol) B System Equilibration (Flow rate: 1.0 mL/min) A->B Pump C Sample Injection (10 µL) B->C Autosampler D Isocratic Elution C->D Column E UV Detection (e.g., 220 nm) D->E Detector F Data Acquisition and Analysis E->F

Caption: General workflow for Normal-Phase HPLC analysis.

Detailed Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade this compound with a polar modifier. A typical starting condition could be 98:2 (v/v) this compound:isopropanol. The proportion of the polar modifier is critical for controlling retention and selectivity.[4]

  • System Equilibration: Purge the HPLC system with the prepared mobile phase and then equilibrate the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a polarity equal to or less than the mobile phase to ensure good peak shape.

  • Injection and Elution: Inject an appropriate volume of the sample (e.g., 10 µL) and perform an isocratic elution.

  • Detection: Monitor the column effluent using a UV detector at a wavelength where the analytes have sufficient absorbance but the solvent absorbance is minimal (e.g., > 210 nm).[21][22]

  • Method Optimization: If the separation is not optimal, adjust the percentage of the polar modifier. Increasing the polar modifier will decrease retention times, while decreasing it will increase retention.

Protocol 2: Preparative Chromatography for Isolation of a Target Compound

This protocol describes the use of this compound in a preparative HPLC system for the purification of a specific non-polar compound from a mixture.

Objective: To isolate a target non-polar compound with high purity from a reaction mixture.

Instrumentation and Materials:

  • Preparative HPLC system with a high-flow-rate pump, injector, and fraction collector.

  • Preparative silica column.

  • This compound (preparative grade).

  • Polar modifier (e.g., ethyl acetate).

  • Rotary evaporator for solvent removal.

Experimental Workflow:

Prep_HPLC_Workflow A Method Development on Analytical Scale B Scale-Up Calculation (Flow rate, injection volume) A->B C Preparative Run with this compound-based Mobile Phase B->C D Fraction Collection based on UV Signal C->D E Purity Analysis of Fractions (Analytical HPLC) D->E F Pooling of Pure Fractions E->F G Solvent Evaporation (Rotary Evaporator) F->G H Isolated Pure Compound G->H

Caption: Workflow for preparative HPLC purification.

Detailed Steps:

  • Method Development: Develop and optimize the separation on an analytical scale HPLC system using this compound as the primary solvent to determine the ideal mobile phase composition for the target compound.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent and inject it onto the preparative column.

  • Elution and Fraction Collection: Run the preparative separation and collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Supercritical Fluid Chromatography (SFC) with this compound as a Co-solvent

This protocol outlines the use of this compound as a co-solvent with supercritical CO₂ for the separation of chiral or achiral compounds.

Objective: To achieve a rapid and efficient separation of a mixture using SFC.

Instrumentation and Materials:

  • SFC system with a CO₂ pump, co-solvent pump, back pressure regulator, and a suitable detector (e.g., UV, MS).

  • Chiral or achiral SFC column.

  • SFC-grade CO₂.

  • This compound (HPLC grade).

  • Polar modifier (e.g., methanol, ethanol).

Experimental Workflow:

SFC_Workflow cluster_0 Co-solvent A Mobile Phase Preparation (Supercritical CO2 + Co-solvent) B System Pressurization and Equilibration A->B C Sample Injection B->C D Gradient or Isocratic Elution C->D E Detection (UV or MS) D->E F Data Analysis E->F CoSolvent This compound +/- Polar Modifier CoSolvent->A

References

Application Notes and Protocols for Kinetic Modeling of Propylcyclohexane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic modeling of n-propylcyclohexane (n-PCH) oxidation, a critical process in combustion chemistry and relevant to understanding the metabolism of cyclic hydrocarbons. The following sections detail the experimental conditions, key kinetic data, and standardized protocols for studying the oxidation of n-propylcyclohexane.

Data Presentation: Summary of Experimental Conditions

The study of n-propylcyclohexane oxidation has been conducted under a wide range of experimental conditions to develop and validate detailed kinetic models. The following tables summarize the conditions reported in key literature.

Table 1: Experimental Conditions for n-Propylcyclohexane Oxidation Studies

Experimental ApparatusTemperature Range (K)Pressure Range (bar)Equivalence Ratio (φ)Key MeasurementsReference(s)
Jet-Stirred Reactor (JSR)550 - 12501 (Atmospheric)0.5 - 2.0Species concentration profiles[1][2][3][4][5]
Pressurized Flow Reactor (PFR)550 - 8508.00.27Stable intermediate species concentrations[3]
High-Pressure Shock Tube (HPST)738 - 180010 - 400.2 - 2.0Ignition delay times (IDT)[1][6]
Rapid Compression Machine (RCM)615 - 120010 - 400.5 - 2.0Ignition delay times (IDT)[1][3]
Spherical Bomb403 (initial)1 (initial)0.6 - 1.75Laminar flame speeds[6]

Key Reaction Pathways and Products

The oxidation of n-propylcyclohexane is initiated by the abstraction of a hydrogen atom, leading to the formation of seven distinct propyl-cyclohexyl radicals.[2][5][7] Subsequent reactions, primarily β-scission, lead to the formation of a variety of smaller, stable intermediates.

Table 2: Major Products of n-Propylcyclohexane Oxidation

ProductChemical FormulaObserved In
EthyleneC₂H₄JSR[2][5]
PropeneC₃H₆JSR[2][5][6]
Methylene-cyclohexaneC₇H₁₂JSR[2][5]
CyclohexeneC₆H₁₀JSR[2][5]
1-PenteneC₅H₁₀JSR[2][5]
MethaneCH₄JSR[6]
EthaneC₂H₆JSR[6]
ButadieneC₄H₆JSR[6]
FormaldehydeCH₂OJSR[6]
BenzeneC₆H₆JSR[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable kinetic data. The following are generalized protocols for the key experimental setups used in the study of n-propylcyclohexane oxidation.

Protocol 1: Species Speciation in a Jet-Stirred Reactor (JSR)

Objective: To measure the concentration profiles of reactants, stable intermediates, and final products during the oxidation of n-propylcyclohexane at atmospheric pressure.

Materials:

  • n-Propylcyclohexane (high purity)

  • Oxygen (high purity)

  • Nitrogen (high purity, as diluent)

  • Fused-silica jet-stirred reactor

  • Gas chromatographs (GC) with appropriate columns and detectors (e.g., FID, TCD)

  • Online mass spectrometer (optional)

  • Temperature and pressure controllers

  • Mass flow controllers

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and bake the fused-silica reactor to remove any contaminants.

    • Assemble the reactor within a temperature-controlled oven.

    • Connect the gas lines for fuel, oxidizer, and diluent through calibrated mass flow controllers.

  • Mixture Preparation:

    • Prepare the desired gas mixture of n-propylcyclohexane, oxygen, and nitrogen based on the target equivalence ratio (φ).

    • The fuel is typically introduced as a vapor by bubbling the diluent gas through liquid n-propylcyclohexane maintained at a constant temperature.

  • Experimental Run:

    • Set the reactor to the desired temperature (e.g., 950-1250 K).[2][4][5]

    • Introduce the gas mixture into the reactor at a constant flow rate to achieve a specific residence time.

    • Allow the system to reach a steady state.

  • Sampling and Analysis:

    • Extract a sample of the reacting mixture through a sonic probe.

    • Rapidly cool the sample to quench the reactions.

    • Analyze the sample using online and/or offline gas chromatography to identify and quantify the species present.[2][4][5]

  • Data Collection:

    • Repeat the experiment at different temperatures and equivalence ratios to obtain a comprehensive dataset of species concentration profiles.

Protocol 2: Ignition Delay Time Measurement in a High-Pressure Shock Tube (HPST)

Objective: To measure the autoignition delay times of n-propylcyclohexane/air mixtures under high-temperature and high-pressure conditions.

Materials:

  • n-Propylcyclohexane (high purity)

  • Synthetic air (or custom O₂/N₂/Ar mixtures)

  • High-pressure shock tube apparatus

  • Pressure transducers

  • Optical detectors (e.g., for OH* or CH* chemiluminescence)

  • High-speed data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare the desired fuel/oxidizer mixture in a mixing tank. The composition is determined by the target equivalence ratio and pressure.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium).

  • Initiation of Shock Wave:

    • Rupture the diaphragm separating the driver and driven sections to generate a shock wave.

    • The shock wave travels through the mixture, compressing and heating it to the desired test conditions.

  • Data Acquisition:

    • Record the pressure profile using fast-response pressure transducers located along the shock tube.

    • Monitor the onset of ignition by detecting the chemiluminescence from radicals such as OH* or CH* using optical detectors at the end wall of the shock tube.[6]

  • Determination of Ignition Delay Time:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the sharp increase in the chemiluminescence signal.[6]

  • Data Analysis:

    • Repeat the experiment over a range of temperatures, pressures, and equivalence ratios to map the ignition characteristics of n-propylcyclohexane.[1][6]

Visualizations

Reaction Pathway Diagram

G cluster_initiation Initiation cluster_propagation Propagation & Products n-PCH n-PCH Propyl-cyclohexyl_Radicals Propyl-cyclohexyl_Radicals n-PCH->Propyl-cyclohexyl_Radicals H-atom abstraction Radicals OH, H, O, HO2, CH3 Radicals->Propyl-cyclohexyl_Radicals Products Ethylene, Propene, Methylene-cyclohexane, Cyclohexene, 1-Pentene Propyl-cyclohexyl_Radicals->Products β-scission

Caption: n-Propylcyclohexane oxidation pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Mixture_Prep Mixture Preparation (n-PCH, O2, Diluent) Reactor Select Reactor (JSR, PFR, ST, RCM) Mixture_Prep->Reactor JSR_PFR Set T, P, φ Achieve Steady State Reactor->JSR_PFR JSR/PFR ST_RCM Set Initial T, P, φ Initiate Reaction Reactor->ST_RCM ST/RCM Sampling Sampling & Quenching (for JSR/PFR) JSR_PFR->Sampling Detection Detection (GC, MS, Chemiluminescence) ST_RCM->Detection Sampling->Detection Data Kinetic Data (Species Profiles, IDT) Detection->Data

Caption: Kinetic study experimental workflow.

References

Application of Propylcyclohexane in Compression Ignition Engines: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Propylcyclohexane, a cycloalkane, is a recognized constituent of conventional diesel, gasoline, and jet fuels.[1][2][3][4] Its role in modern fuel science is expanding, particularly as a key component in the formulation of surrogate fuels. These surrogates are crucial for research into advanced combustion engines and for representing novel bio-blendstocks, such as those derived from the catalytic fast pyrolysis of biomass.[5][6][7][8][9] The investigation of this compound and its blends in compression ignition (CI) engines is driven by the need for renewable and sustainable fuel alternatives that can be seamlessly integrated into existing infrastructure.[5][6]

Recent experimental studies have highlighted the potential benefits of utilizing this compound in CI engines. When blended with standard diesel fuel, this compound has been shown to positively influence engine performance and emission characteristics. Notably, research on surrogate fuel mixtures containing both this compound and butylcyclohexane demonstrated that increasing their concentration up to 30% by volume in research-grade No. 2 diesel (DF2) can lead to a higher load output.[5] Furthermore, these blends have been associated with a reduction in sooting propensity, a significant advantage in mitigating particulate matter emissions, without a corresponding negative impact on the formation of nitrogen oxides (NOx).[5]

The fundamental combustion chemistry of n-propylcyclohexane has been a subject of detailed investigation to understand its behavior under engine-relevant conditions. A variety of experimental apparatus, including pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines, have been employed to elucidate its ignition characteristics over a wide range of temperatures and pressures.[1][2] This foundational research has enabled the development and validation of detailed chemical kinetic models that can accurately predict the combustion behavior of this compound, aiding in the design and optimization of fuel blends for enhanced engine efficiency and reduced emissions.[1][2] While much of the direct engine testing has been with blends, the underlying principles are also informed by studies on similar cycloalkanes, such as cyclohexane, which have also shown promise as diesel fuel additives for improving performance and emissions.[10][11][12][13][14]

Quantitative Data Summary

The following tables summarize the key findings from experimental investigations of this compound and related cycloalkane blends in compression ignition engines.

Fuel Blend (by volume)Maximum Load OutputSooting PropensityNOx FormationReference
Baseline (DF2)ReferenceReferenceReference[5]
Up to 30% SF1.12 in DF2IncreasedDecreasedNo significant impact[5]

SF1.12 is a surrogate fuel containing butylcyclohexane and this compound.

Table 2: Combustion Characteristics of n-Propylcyclohexane from Various Experimental Setups

Experimental SetupTemperature RangePressure RangeEquivalence Ratio (Φ)Key MeasurementReference
Pressurized Flow Reactor550–850 K8.0 bar0.27Stable intermediate species[1]
Jet Stirred Reactor550–800 KAtmospheric0.5–2.0Speciation during oxidation[1]
Rapid Compression Machine650–1200 K20 and 40 bar0.5, 1.0Ignition Delay Times (IDTs)[1]
Shock Tube650–1200 K20 and 40 bar0.5, 1.0Ignition Delay Times (IDTs)[1]

Experimental Protocols

This section details the methodologies for key experiments involving the application of this compound in compression ignition engines.

Protocol 1: Single-Cylinder CI Engine Testing of this compound Blends

Objective: To evaluate the performance and emission characteristics of diesel fuel blended with a surrogate fuel containing this compound.

Materials:

  • Single-cylinder compression ignition research engine (e.g., Ricardo Hydra).[5][6]

  • Research-grade No. 2 diesel (DF2).[5]

  • Surrogate fuel (SF1.12) containing this compound and butylcyclohexane.[5]

  • Fuel blending equipment.

  • Engine instrumentation for measuring load, in-cylinder pressure, and exhaust gas emissions (NOx, soot).

Procedure:

  • Fuel Blending: Prepare the test fuels by blending the surrogate fuel (SF1.12) with DF2 in desired volumetric concentrations (e.g., up to 30%).[5] Ensure thorough mixing.

  • Engine Setup:

    • Install the single-cylinder Ricardo Hydra research engine and connect all necessary instrumentation.[6]

    • Set the engine to the desired operating conditions (e.g., constant speed, varying injection timing and duration).

  • Experimental Runs:

    • Load Variation: While holding the start of injection constant, vary the injection duration from the maximum load (knock limit) to a lower percentage (e.g., 40% of max load).[5]

    • Injection Timing Sweep: While holding the fuel-air equivalence ratio constant, sweep the start of fuel injection across a predefined range.[5]

  • Data Acquisition: For each operating point, record the following data:

    • Engine load output.

    • In-cylinder pressure data for combustion analysis.

    • Exhaust gas concentrations of NOx and soot.

  • Data Analysis:

    • Compare the load output, sooting propensity, and NOx formation of the fuel blends to the baseline DF2.

    • Analyze the in-cylinder pressure data to understand combustion phasing and heat release rates.

Protocol 2: Determination of Ignition Delay Times of n-Propylcyclohexane

Objective: To measure the ignition delay times of n-propylcyclohexane under various conditions using a rapid compression machine (RCM) and a shock tube (ST).

Materials:

  • Rapid Compression Machine (RCM).[1]

  • Shock Tube (ST).[1]

  • n-Propylcyclohexane (high purity).

  • Oxidizer (e.g., synthetic air).

  • Gas mixing and delivery system.

  • Pressure transducers and data acquisition system.

Procedure:

  • Mixture Preparation: Prepare mixtures of n-propylcyclohexane and the oxidizer at specified equivalence ratios (e.g., 0.5 and 1.0).[1]

  • RCM Experiments (Low to Intermediate Temperatures):

    • Introduce the prepared gas mixture into the RCM reaction chamber.

    • Rapidly compress the mixture to the target pressure (e.g., 20 or 40 bar) and temperature (e.g., 650 K to 950 K).[1]

    • Record the pressure history using a pressure transducer. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.

  • ST Experiments (Intermediate to High Temperatures):

    • Introduce the prepared gas mixture into the driven section of the shock tube.

    • Rupture the diaphragm to generate a shock wave that compresses and heats the gas to the desired conditions (e.g., 950 K to 1200 K and 20 or 40 bar).[1]

    • Measure the ignition delay time using pressure and/or species concentration diagnostics (e.g., chemiluminescence from OH*). The ignition delay is the time between the shock arrival and the onset of rapid combustion.

  • Data Analysis:

    • Plot the measured ignition delay times as a function of temperature for each pressure and equivalence ratio.

    • Compare the experimental data with predictions from chemical kinetic models.

Visualizations

Experimental_Workflow_CI_Engine_Testing cluster_prep Fuel Preparation cluster_engine Engine Experimentation cluster_data Data Acquisition & Analysis DF2 Research-Grade Diesel (DF2) Blend Fuel Blending DF2->Blend SF Surrogate Fuel (this compound) SF->Blend TestFuels Test Fuel Blends Blend->TestFuels Engine Single-Cylinder CI Engine TestFuels->Engine Run Execute Test Runs Engine->Run OpCond Set Operating Conditions (Speed, Injection Timing/Duration) OpCond->Run Acquire Acquire Data (Load, Pressure, Emissions) Run->Acquire Analyze Analyze Results Acquire->Analyze Results Performance & Emission Characteristics Analyze->Results

Caption: Experimental workflow for testing this compound blends in a CI engine.

Logical_Relationship_Propylcyclohexane_Impact cluster_performance Engine Performance cluster_emissions Engine Emissions PropylBlend Increased this compound Concentration in Diesel Blend Load Increased Load Output PropylBlend->Load leads to Soot Decreased Sooting Propensity PropylBlend->Soot leads to NOx No Significant Impact on NOx Formation PropylBlend->NOx has

Caption: Impact of this compound on CI engine parameters.

References

Application Notes and Protocols for the Synthesis of Propylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various functionalized derivatives of propylcyclohexane. The protocols outlined below are intended to serve as a foundational guide for researchers engaged in the synthesis of novel chemical entities with potential applications in drug discovery and development. The inclusion of quantitative data, experimental workflows, and reaction pathways is designed to facilitate reproducibility and adaptation for specific research needs.

Introduction

This compound derivatives represent a versatile scaffold in medicinal chemistry. The cyclohexane ring provides a three-dimensional framework that can be functionalized to explore chemical space and optimize interactions with biological targets. The propyl group can influence lipophilicity and binding affinity. This document details the synthesis of key this compound intermediates, including alcohols, ketones, carboxylic acids, and the direct functionalization of the this compound core through halogenation and nitration.

Synthesis of Oxygenated this compound Derivatives

Oxygenated derivatives of this compound, such as alcohols and ketones, are valuable precursors for a wide range of further chemical modifications.

Synthesis of 4-Propylcyclohexanone

4-Propylcyclohexanone can be synthesized from 4-propylphenol via catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Propylcyclohexanone

  • Materials: 4-Propylphenol (5.0 mmol, 681 mg), 2 wt% Pt on a suitable support (98 mg), deionized water (40 mL), high-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, 100 mL), hydrogen gas, ethyl acetate.

  • Procedure:

    • Charge the high-pressure batch reactor with 4-propylphenol, the platinum catalyst, and deionized water.

    • Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.

    • Heat the reactor to the desired reaction temperature while stirring at 600 rpm.

    • Maintain the reaction at the set temperature for 1 hour.

    • After cooling to room temperature, depressurize the reactor.

    • Extract the reaction mixture with ethyl acetate.

    • The organic layer can be analyzed by GC and GC-MS to determine conversion and product distribution.

Synthesis of cis-4-Propylcyclohexanol

The stereoselective synthesis of cis-4-propylcyclohexanol can be achieved through the enzymatic reduction of 4-propylcyclohexanone.

Experimental Protocol: Biocatalytic Reduction of 4-Propylcyclohexanone

  • Materials: 4-Propylcyclohexanone (125 g/L), mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) expressed in E. coli (30 g/L wet cells), glucose dehydrogenase (GDH) expressed in E. coli (10 g/L wet cells), NAD+ (0.1 g/L), glucose, 2 M Na2CO3, ethyl acetate.

  • Procedure:

    • In a 2 L reaction vessel, combine 4-propylcyclohexanone, LK-TADH cells, GDH cells, NAD+, and glucose (at a 1.2 mol/mol ratio to the substrate) in a suitable buffer at a pH of 7.0-8.0.

    • Maintain the reaction temperature at 35°C.

    • Monitor and maintain the pH between 7.0 and 8.0 by the automated addition of 2 M Na2CO3.

    • Upon completion of the reaction, extract the mixture three times with an equal volume of ethyl acetate.

    • The combined organic layers can be concentrated and the product purified by distillation or chromatography.

PrecursorProductCatalyst/EnzymeSolventTemperature (°C)Time (h)Yield (%)Purity/Selectivity
4-Propylphenol4-Propylcyclohexanone2 wt% PtWaterVaries1--
4-Propylcyclohexanonecis-4-PropylcyclohexanolLK-TADH / GDHBuffer35->99 (conversion)99.5% cis-isomer

Table 1: Summary of reaction conditions and yields for the synthesis of oxygenated this compound derivatives.

Synthesis of Propylcyclohexanecarboxylic Acid

Propylcyclohexanecarboxylic acid is a useful building block for the synthesis of amides, esters, and other derivatives with potential biological activity.

Experimental Protocol: Synthesis of cis-4-Propylcyclohexanecarboxylic Acid

This synthesis proceeds via the hydrolysis of the corresponding nitrile.

  • Materials: cis-4-Propylcyclohexanenitrile (5.17 g), concentrated sulfuric acid, deionized water, ethyl acetate, 1N sodium hydroxide solution, 3N hydrochloric acid, anhydrous magnesium sulfate.

  • Procedure:

    • To the nitrile, add 30 ml of a 1:1 mixture of water and concentrated sulfuric acid.

    • Stir the mixture at 110-130°C for three hours.

    • After cooling to room temperature, pour the reaction mixture into 60 ml of water and extract with ethyl acetate.

    • Concentrate the extract under reduced pressure.

    • To the residue, add 30 ml of 1N aqueous sodium hydroxide and stir for five minutes at room temperature.

    • Extract the alkaline aqueous solution with diethyl ether to remove any neutral impurities.

    • Adjust the pH of the remaining aqueous solution to 3 with 3N hydrochloric acid and extract with ethyl acetate.

    • Wash the extract with water and saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

PrecursorProductReagentsTemperature (°C)Time (h)Yield (%)
cis-4-Propylcyclohexanenitrilecis-4-Propylcyclohexanecarboxylic AcidH2SO4, H2O110-1303-

Table 2: Reaction conditions for the synthesis of cis-4-Propylcyclohexanecarboxylic Acid.

Direct Functionalization of this compound

Direct functionalization of the this compound core allows for the introduction of key functional groups that can serve as handles for further derivatization.

Free Radical Bromination of this compound

Free radical bromination is a method to introduce a bromine atom onto the alkane scaffold. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary).

Experimental Protocol: Free Radical Bromination (General Procedure)

  • Materials: this compound, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), a non-polar solvent (e.g., carbon tetrachloride or cyclohexane), light source (e.g., UV lamp).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction vessel equipped with a condenser and a light source.

    • Add N-Bromosuccinimide and the radical initiator to the solution.

    • Heat the mixture to reflux while irradiating with the light source to initiate the reaction.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting mixture of brominated products can be separated by fractional distillation or chromatography.

Expected Regioselectivity: The major product is expected to be the tertiary bromide, 1-bromo-1-propylcyclohexane, due to the higher stability of the tertiary radical intermediate. Secondary bromination on the cyclohexane ring and the propyl chain will also occur to a lesser extent.

Vapor Phase Nitration of this compound

Vapor phase nitration is a high-temperature process for introducing a nitro group onto an alkane.

Experimental Protocol: Vapor Phase Nitration (General Procedure)

  • Materials: this compound, nitric acid (concentrated), a tube furnace or similar high-temperature reactor.

  • Procedure:

    • The nitration is typically carried out in a continuous flow reactor.

    • This compound is vaporized and preheated.

    • Nitric acid is also vaporized and mixed with the hot this compound vapor.

    • The reaction mixture is passed through a heated reaction zone (typically 350-450°C).

    • The residence time in the reactor is carefully controlled to maximize the yield of the desired mononitrated product and minimize side reactions.

    • The product stream is cooled, and the nitroalkanes are separated from unreacted starting materials and byproducts.

Expected Products: A mixture of nitrothis compound isomers is expected, with the distribution depending on the reaction conditions.

ReactionReagentsConditionsMajor Product(s)
Free Radical BrominationNBS, AIBN/lightReflux in CCl41-Bromo-1-propylcyclohexane (and other isomers)
Vapor Phase NitrationHNO3 (vapor)350-450°CMixture of nitrothis compound isomers

Table 3: General conditions for the direct functionalization of this compound.

Synthesis of Aminated this compound Derivatives

Aminated this compound derivatives are of significant interest in drug discovery, as the amino group can be a key pharmacophore.

Experimental Protocol: Synthesis of trans-4-Propylcyclohexylamine

A common route to aminocyclohexanes involves the reduction of an oxime or the reductive amination of a ketone. Alternatively, hydrogenation of an aniline precursor can be employed.

  • Materials: 4-Propylaniline, ruthenium dioxide, dioxane, hydrogen gas, autoclave.

  • Procedure:

    • In a 300 ml stirred autoclave, dissolve 4-propylaniline (0.28 mole) in 100 ml of dioxane.

    • Add 0.5 g of ruthenium dioxide to the solution.

    • Pressurize the autoclave with hydrogen to 300 bar.

    • Heat the reaction to 140°C and maintain until the pressure remains constant (approximately 3 hours).

    • Cool the autoclave, vent the hydrogen, and filter the reaction mixture.

    • Evaporate the solvent under reduced pressure and purify the residue by fractional distillation.

PrecursorProductCatalystSolventTemperature (°C)Pressure (bar)Yield (%)
4-Propylaniline4-PropylcyclohexylamineRuO2Dioxane14030071

Table 4: Reaction conditions for the synthesis of 4-Propylcyclohexylamine.

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and purification of this compound derivatives.

Synthesis_of_Oxygenated_Derivatives Propylphenol 4-Propylphenol Propylcyclohexanone 4-Propylcyclohexanone Propylphenol->Propylcyclohexanone H2, Pt catalyst Propylcyclohexanol cis-4-Propylcyclohexanol Propylcyclohexanone->Propylcyclohexanol Enzymatic Reduction (LK-TADH, GDH)

Caption: Synthesis of oxygenated this compound derivatives.

Direct_Functionalization_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound ReactionVessel Reaction Setup (e.g., Reflux with light or Tube Furnace) This compound->ReactionVessel Reagents Reagents (e.g., NBS/AIBN or HNO3) Reagents->ReactionVessel Quenching Quenching/Washing ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration PurificationMethod Purification (Distillation or Chromatography) Concentration->PurificationMethod FinalProduct Functionalized this compound PurificationMethod->FinalProduct

Caption: General experimental workflow for direct functionalization.

Biological and Pharmacological Context

While specific biological data for a wide range of this compound derivatives are not extensively available, the cyclohexane scaffold is present in numerous biologically active molecules. Derivatives of cyclohexane have been investigated for a variety of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of functional groups such as hydroxyl, carboxyl, and amino moieties onto the this compound core provides opportunities to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The lipophilic nature of the this compound skeleton can be advantageous for membrane permeability, while the functional groups can engage in specific interactions with biological targets. Further research is warranted to explore the full potential of this class of compounds in drug discovery.

Propylcyclohexane as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylcyclohexane is a saturated cyclic hydrocarbon that serves as a reliable reference standard in various analytical chemistry applications. Its stable chemical nature, well-defined physical properties, and high purity make it an excellent candidate for use as a calibration standard, internal standard, and quality control standard, particularly in gas chromatography (GC) and other chromatographic techniques. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in analytical laboratories.

This compound is particularly valuable in the analysis of hydrocarbon-rich samples, such as fuels and environmental extracts. Its use as a component in surrogate models for biokerosene and jet fuel underscores its relevance and reliability in complex hydrocarbon matrices.[1][2]

Physicochemical Properties and Purity

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application. This compound is a colorless liquid with properties that are well-documented and consistent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[3]
Molecular Weight 126.24 g/mol [1][3]
CAS Number 1678-92-8[3][4]
Boiling Point 155 °C[1][2]
Density 0.793 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.436[1][2]
Flash Point 35 °C (closed cup)[1]
Vapor Pressure 8.7 mmHg (37.7 °C)[1]

Purity:

This compound is commercially available in high purity grades, typically ≥98.0% or 99%, which is suitable for most analytical applications.[2][5] The purity of the standard should always be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.

Table 2: Commercially Available Purity Grades of this compound

SupplierPurity GradeAnalytical Technique for Purity
Sigma-Aldrich99%Gas Chromatography (GC)
TCI AMERICA>98.0% (GC)Gas Chromatography (GC)
BOC SciencesFor experimental / research use onlyNot specified

Applications in Analytical Chemistry

This compound's primary role as a reference standard is in chromatographic analysis, particularly for the quantification of hydrocarbons and related compounds.

Internal Standard in Gas Chromatography (GC)

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an effective internal standard for the GC analysis of volatile and semi-volatile organic compounds due to its chemical inertness and distinct retention time.

Key Advantages as an Internal Standard:

  • Chemical Inertness: Does not react with analytes or the sample matrix.

  • Elution Profile: Typically elutes in a region of the chromatogram with minimal interference from common analytes.

  • Structural Similarity: As a saturated hydrocarbon, it behaves chromatographically similarly to other alkanes and cycloalkanes.

Calibration Standard

This compound can be used to prepare calibration curves for the quantification of other hydrocarbons. A series of solutions with known concentrations of this compound are analyzed to establish a linear relationship between concentration and instrument response.

Quality Control (QC) Standard

A QC standard is used to monitor the performance of an analytical method over time. A solution of this compound at a known concentration can be analyzed with each batch of samples to ensure the method is performing within established control limits.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a reference standard. These should be adapted and validated for specific applications and instrumentation.

Protocol 1: Preparation of a this compound Stock Standard Solution

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.

Materials:

  • This compound (≥99% purity)

  • Methanol, Hexane, or other suitable solvent (HPLC grade or equivalent)

  • Class A volumetric flasks (10 mL and 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a tared 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the this compound in a small amount of the chosen solvent.

  • Bring the flask to volume with the solvent.

  • Cap and invert the flask several times to ensure homogeneity.

  • This creates a stock solution of approximately 1000 µg/mL. Calculate the exact concentration based on the weight and volume.

  • For working standards, perform serial dilutions of the stock solution.

Diagram: Workflow for Preparation of Standard Solutions

G cluster_prep Standard Solution Preparation cluster_use Application weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix stock Stock Standard mix->stock Creates working Working Standards stock->working analysis Analytical Run working->analysis

Caption: Workflow for the preparation of this compound standard solutions.

Protocol 2: Use of this compound as an Internal Standard in GC Analysis of Hydrocarbons

This protocol outlines the use of this compound as an internal standard for the quantification of C8-C20 hydrocarbons in a sample.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sample containing hydrocarbons

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation: To each sample, standard, and blank, add a precise volume of the this compound stock solution to achieve a final concentration within the calibration range of the analytes. A typical concentration might be 10 µg/mL.

  • GC Analysis: Inject the prepared samples into the GC system.

  • Data Analysis:

    • Identify the peaks corresponding to the analytes and this compound.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration standard:

      • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

    • Calculate the concentration of the analyte in the samples:

      • Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Table 3: Example GC Parameters for Hydrocarbon Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Diagram: Logic for Internal Standard Quantification

G cluster_calibration Calibration cluster_sample Sample Analysis cal_std Analyze Calibration Standard (Known Analyte & IS Conc.) calc_rf Calculate Response Factor (RF) cal_std->calc_rf calc_conc Calculate Analyte Concentration in Unknown Sample calc_rf->calc_conc sample_prep Add IS to Unknown Sample analyze_sample Analyze Sample sample_prep->analyze_sample measure_areas Measure Peak Areas (Analyte & IS) analyze_sample->measure_areas measure_areas->calc_conc

Caption: Logical workflow for quantification using an internal standard.

Stability and Storage

Proper storage of reference standards is essential to maintain their integrity and ensure the accuracy of analytical results.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Recommended storage temperature is typically 2-8°C.[2]

  • Stability: As a saturated hydrocarbon, this compound is chemically stable under recommended storage conditions. However, its volatility requires storage in a well-sealed container to prevent changes in concentration. Long-term stability studies for certified reference materials are typically conducted by the manufacturer. For in-house prepared solutions, it is recommended to perform periodic checks against a freshly prepared standard to verify stability.

Safety Precautions

This compound is a flammable liquid and vapor.[1][3] Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a versatile and reliable reference standard for analytical chemistry, particularly for chromatographic applications involving the analysis of hydrocarbons. Its well-defined properties, high purity, and chemical stability make it an excellent choice for use as an internal standard, calibration standard, and quality control standard. The protocols and information provided in this document offer a comprehensive guide for its effective implementation in a laboratory setting. As with any analytical method, proper validation is essential to ensure accurate and precise results.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in propylcyclohexane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of propylcyclohexane.

Troubleshooting Guide

Q1: What is peak tailing and why is it a significant problem in GC analysis?

Peak tailing is a chromatographic issue where the peak's trailing edge extends, creating an asymmetrical shape instead of a symmetrical Gaussian peak.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks and introduce inaccuracies in peak integration, which negatively affects the reliability of quantitative analysis.[2] Peak asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.5 typically indicates a significant tailing issue that requires investigation.[2]

Q2: I am observing peak tailing specifically with this compound, a non-polar hydrocarbon. What are the most probable causes?

When analyzing a non-polar compound like this compound, peak tailing is most often caused by physical issues within the GC system rather than chemical interactions. The likely causes, in order of probability, are:

  • Improper Column Installation: This is a very common cause. Issues include a poor column cut, installing the column at the incorrect depth in the inlet, or creating dead volumes.[3][4] A jagged or uneven cut can create turbulence, while incorrect positioning can lead to unswept volumes where analyte molecules are delayed.[3]

  • Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile residues from previous samples or septum particles. These deposits can create active sites or physical obstructions that interfere with the sample path, causing tailing.

  • Column Contamination: Non-volatile material can accumulate at the head of the GC column. This contamination disrupts the proper partitioning of the analyte into the stationary phase, leading to peak broadening and tailing.[3][4]

  • Low Split Ratio: In split injections, if the split ratio is too low, the flow rate through the inlet may be insufficient for an efficient and rapid transfer of the sample onto the column, which can manifest as tailing.[5] A minimum of 20 mL/minute of total flow through the inlet is generally recommended.[5]

Q3: How can I systematically diagnose the root cause of the peak tailing?

A systematic approach is crucial for efficient troubleshooting. The first step is to determine the extent of the problem by observing which peaks are affected.

  • If all peaks in the chromatogram (including the solvent) are tailing: The issue is likely physical or related to a major system fault.[3] This points towards problems like a poorly installed column, a significant leak, or dead volume in the flow path.[3][6]

  • If only the this compound peak (or other specific analytes) tails: This suggests an interaction between the analyte and a specific part of the system. While less common for non-polar compounds, it often points to contamination in the liner or at the head of the column.[3]

  • If only early eluting peaks tail: This can be caused by a "solvent effect violation," where the initial oven temperature is too high relative to the solvent's boiling point, preventing proper focusing of the analytes at the column head.[6]

  • If only later eluting peaks tail: This may indicate a cold spot in the system or a carrier gas flow rate that is too low.[6]

The following workflow can guide your diagnostic process.

G start Peak Tailing Observed for this compound q1 Do ALL peaks tail (including solvent)? start->q1 phys_issue Physical System Issue Likely q1->phys_issue Yes chem_issue Contamination or Method Issue Likely q1->chem_issue No check_install Action: Re-install Column 1. Ensure clean, square cut. 2. Verify correct insertion depth. phys_issue->check_install check_leaks Action: Check for Leaks Use electronic leak detector at inlet and detector fittings. check_install->check_leaks inlet_maint Action: Perform Inlet Maintenance 1. Replace liner and septum. 2. Clean the inlet body. chem_issue->inlet_maint trim_col Action: Trim Column Inlet Remove 10-20 cm from the inlet end of the column. inlet_maint->trim_col check_method Action: Review Method Parameters 1. Increase split ratio. 2. Check injection volume/speed. trim_col->check_method

Caption: Troubleshooting workflow for diagnosing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Can the sample solvent cause peak tailing for this compound? Yes. A mismatch in polarity between the solvent and the stationary phase can cause peak shape issues.[5] For a non-polar analyte like this compound on a common non-polar column (e.g., DB-5), using a highly polar solvent could potentially cause distortion. Additionally, if using splitless injection, the initial oven temperature should be about 20-40°C below the solvent's boiling point to ensure proper solvent focusing.[6] If this condition isn't met, early eluting peaks can tail.[6]

Q2: How often should I perform routine inlet maintenance? Routine inlet maintenance is one of the most effective ways to prevent peak tailing.[5] For systems with heavy use, the septum should be changed daily to prevent coring and leaks. The inlet liner should be inspected regularly and replaced whenever contamination is visible or when peak shape begins to deteriorate. A good practice is to replace the liner after every 100-200 injections, but this can vary greatly depending on sample cleanliness.

Q3: What GC column is appropriate for this compound analysis? this compound is a non-polar alkane. Therefore, a non-polar stationary phase is the ideal choice. A column with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, ZB-5, HP-5) is a versatile and excellent option that separates compounds primarily by their boiling points.[7]

Q4: Can my injection volume be too high? Yes. Injecting too large a mass of the analyte can overload the column, where the stationary phase becomes saturated.[1] This is a common cause of peak fronting, but can also contribute to tailing. If you suspect column overload, try diluting the sample and re-injecting.[1]

Data & Parameters

Table 1: Typical GC Starting Parameters for this compound Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-MethylpolysiloxaneStandard non-polar column offering a good balance of efficiency and capacity.[7]
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures a sharp injection band.
Injection Volume 1.0 µLA standard volume that minimizes the risk of overload.
Carrier Gas Helium or HydrogenInert carrier gases providing good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal flow for good separation efficiency on a 0.25 mm ID column.
Oven Program 50 °C (hold 2 min), then ramp 10 °C/min to 200 °CA basic temperature program to elute this compound and other hydrocarbons.
Detector FID (Flame Ionization Detector)Highly sensitive to hydrocarbons.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Table 2: Troubleshooting Summary for Peak Tailing
Potential CauseObservable SymptomRecommended Solution(s)
Poor Column Cut All peaks tail, may appear "chair-shaped".[3]Re-cut the column ensuring a clean, 90° angle. Inspect with a magnifier.[2]
Incorrect Column Position All peaks tail or are broad.Re-install the column at the manufacturer-specified depth in the inlet.[2]
Contaminated Inlet Liner Analyte-specific tailing, loss of response.Replace the inlet liner, septum, and O-ring.[5]
Column Head Contamination Tailing worsens over time, often with peak broadening.[3]Trim 10-20 cm from the inlet end of the column.[3][4]
System Leaks Tailing, noisy baseline, poor reproducibility.Use an electronic leak detector to check all fittings, especially the septum nut.[8]
Column Overload Peak fronting is more common, but tailing can occur.Dilute the sample or decrease the injection volume.[1]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

Objective: To replace consumable parts in the GC inlet to eliminate sources of contamination and leaks.

Materials:

  • New, deactivated inlet liner appropriate for your inlet

  • New inlet septum

  • New O-ring or graphite seal for the liner

  • Wrenches for the septum nut

  • Clean, lint-free gloves

  • Forceps

Procedure:

  • Cool Down: Set the GC inlet temperature to ambient (e.g., 40 °C) and wait for it to cool completely. Turn off detector gases if necessary.

  • Wear Gloves: Put on lint-free gloves to avoid contaminating the new parts.

  • Remove Septum Nut: Once the inlet is cool, use the appropriate wrench to unscrew and remove the septum nut.

  • Replace Septum: Remove the old septum with forceps and replace it with a new one.

  • Remove Liner: Carefully lift the old liner out of the inlet using forceps. Note its orientation. Dispose of the old liner and its O-ring.

  • Inspect and Clean Inlet: Visually inspect the inside of the inlet body. If residue is present, gently clean it with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or hexane). Allow it to dry completely.

  • Install New Liner: Place the new O-ring on the new liner and, using forceps, carefully insert it into the inlet in the correct orientation.

  • Reassemble: Screw the septum nut back on and tighten it to be finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.

  • Leak Check: Restore gas flow to the system and use an electronic leak detector to confirm there are no leaks around the septum nut.

Protocol 2: GC Column Installation and Conditioning

Objective: To properly install a GC column to ensure an inert, leak-free flow path.

Materials:

  • GC column

  • New ferrules and nuts for the inlet and detector

  • Ceramic scoring wafer or diamond-tipped scribe

  • Ruler or measuring guide from the GC manufacturer

  • Low-power magnifier (e.g., 10x)

  • Wrenches for column nuts

Procedure:

  • Cut the Column:

    • Wearing gloves, uncoil about 30 cm of the column from the cage.

    • Using a ceramic scoring wafer, gently score the polyimide coating. Do not apply excessive pressure.

    • Gently flex the column at the score to create a clean, square break.

    • Inspect the cut end with a magnifier. It should be a flat, 90-degree surface with no jagged edges or shards.[3] If the cut is poor, repeat the process.

  • Install Ferrule and Nut:

    • Slide the column nut onto the column, followed by the ferrule. Ensure the ferrule is oriented correctly.

  • Set Insertion Depth:

    • Using the GC manufacturer's guide or a ruler, measure the correct distance from the ferrule to the end of the column for both the inlet and detector.[3] This distance is critical for good chromatography.

  • Install in Inlet:

    • Carefully insert the column into the inlet to the predetermined depth.

    • Finger-tighten the column nut.

    • Turn on the carrier gas and verify flow is coming out of the detector end of the column (e.g., by dipping it in a vial of isopropanol and looking for bubbles).

    • Heat the inlet to its setpoint. Once hot, use a wrench to tighten the nut an additional half-turn.

  • Install in Detector:

    • Repeat the insertion process for the detector end of the column.

    • Finger-tighten the nut.

  • Condition the Column:

    • Set the carrier gas to the analytical flow rate.

    • Set the oven temperature to 40 °C and hold for 15 minutes to purge the column of air.

    • Without injecting a sample, program the oven to heat at 5-10 °C/min to a temperature about 20 °C above your maximum analysis temperature (but below the column's maximum rated temperature).

    • Hold at this temperature for 1-2 hours.

    • Cool the oven down.

  • Final Tighten and Leak Check: Once the system is at the initial method temperature, re-tighten the detector column nut (about a quarter-turn). Perform a final leak check on all fittings.

System Relationships Diagram

G cluster_0 Causes of Peak Tailing cluster_1 Specific Faults cause_main Peak Tailing phys Physical System Issues cause_main->phys cont System Contamination cause_main->cont meth Method Parameters cause_main->meth p1 Poor Column Cut phys->p1 p2 Incorrect Column Position phys->p2 p3 Dead Volume / Leaks phys->p3 c1 Dirty Inlet Liner cont->c1 c2 Septum Particles cont->c2 c3 Column Head Contamination cont->c3 m1 Low Split Flow meth->m1 m2 Solvent Mismatch meth->m2 m3 Column Overload meth->m3

Caption: Relationship between general causes and specific faults of peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions with Propylcyclohexane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing propylcyclohexane as a reaction solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues. This compound is a non-polar, aprotic, high-boiling solvent that is gaining interest as a greener alternative to solvents like toluene and xylenes. This guide will help you effectively incorporate it into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it a potentially useful solvent?

This compound offers a unique combination of properties that can be advantageous in certain chemical transformations. Its high boiling point allows for a wide range of reaction temperatures, while its non-polar, aprotic nature makes it suitable for reactions involving organometallics and other water-sensitive reagents. Furthermore, its lower toxicity profile compared to aromatic solvents like toluene makes it a more environmentally friendly option.

Table 1: Comparison of Physicochemical Properties of this compound and Common Non-Polar Solvents

PropertyThis compoundTolueneo-Xylene
Boiling Point (°C) 155[1]111144
Density (g/mL at 25°C) 0.793[1]0.8670.880
Vapor Pressure (mmHg at 37.7°C) 8.7[1]36.710.1
Flash Point (°C) 35[2]432
Water Solubility Very LowVery LowVery Low
Polarity Non-polarNon-polarNon-polar
Aprotic/Protic AproticAproticAprotic

Q2: When should I consider using this compound as a solvent?

Consider using this compound when:

  • Your reaction requires a high temperature (above the boiling point of toluene).

  • You are using water-sensitive reagents, such as Grignard reagents or organolithiums.

  • You are looking for a greener, less toxic alternative to aromatic hydrocarbon solvents.

  • Your starting materials and products are soluble in non-polar, aliphatic solvents.

Q3: What are the main challenges I might face when using this compound?

The primary challenges when using this compound as a solvent include:

  • Solubility Issues: Being a non-polar aliphatic hydrocarbon, it may not effectively dissolve polar starting materials, reagents, or catalysts.

  • Slower Reaction Rates: For reactions that benefit from the π-interactions provided by aromatic solvents, reaction rates might be slower in this compound.

  • Product Isolation: Its high boiling point can make it difficult to remove by rotary evaporation at standard pressures.

  • Lack of Precedent: As it is not a conventional reaction solvent, there is a limited amount of published data and established protocols.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion Start Low/No Conversion Solubility Are all reactants and catalysts fully dissolved? Start->Solubility Temperature Is the reaction temperature optimal? Solubility->Temperature Yes Add_Cosolvent Consider adding a co-solvent (e.g., THF, dioxane) to improve solubility. Solubility->Add_Cosolvent No Stirring Is the reaction mixture being stirred effectively? Temperature->Stirring Yes Increase_Temp Increase the reaction temperature. This compound's high boiling point allows for this. Temperature->Increase_Temp No Reagent_Activity Are the reagents and catalysts active? Stirring->Reagent_Activity Yes Improve_Stirring Increase stirring speed or use a more effective stir bar/mechanical stirrer. Stirring->Improve_Stirring No Check_Reagents Verify the quality and activity of reagents and catalysts. Consider fresh batches. Reagent_Activity->Check_Reagents No End Re-evaluate Reaction Reagent_Activity->End Yes Add_Cosolvent->Temperature Increase_Temp->Stirring Improve_Stirring->Reagent_Activity Check_Reagents->End

Caption: Troubleshooting workflow for low reaction conversion.

Table 2: Troubleshooting Low Conversion in this compound

Possible CauseRecommended Solution
Poor Solubility of Reactants/Catalysts * Visually inspect the reaction mixture for undissolved solids. * Consider adding a co-solvent like THF or 1,4-dioxane to improve solubility. * If applicable, use a phase-transfer catalyst.
Suboptimal Reaction Temperature * Gradually increase the reaction temperature in increments of 10-20°C. This compound's high boiling point (155°C) provides a wide operational range. * Monitor for potential side product formation at higher temperatures.
Inefficient Mixing * Increase the stirring rate. * For viscous mixtures or reactions with suspended solids, switch to a mechanical stirrer.
Deactivated Reagents or Catalysts * Ensure all reagents are of high purity and were stored under appropriate conditions. * For air/moisture-sensitive catalysts, ensure they were handled under an inert atmosphere.
Issue 2: Difficulty in Product Isolation and Solvent Removal

The high boiling point of this compound can present challenges during work-up and product purification.

Workflow for Product Isolation

ProductIsolation Start Reaction Complete Workup Perform Aqueous Work-up Start->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal High_Vac Use high-vacuum rotary evaporation or Kugelrohr distillation for solvent removal. Solvent_Removal->High_Vac Product is not volatile Precipitation Consider product precipitation by adding a co-solvent in which the product is insoluble. Solvent_Removal->Precipitation Product is solid Purification Purify Crude Product High_Vac->Purification Precipitation->Purification End Isolated Product Purification->End

Caption: Workflow for product isolation from this compound.

Table 3: Troubleshooting Product Isolation from this compound

ProblemRecommended Solution
Difficulty Removing Solvent by Rotary Evaporation * Use a high-vacuum pump (<1 mmHg) and a higher bath temperature (be mindful of product stability). * For thermally sensitive products, consider Kugelrohr distillation for solvent removal.
Product is a Solid * Attempt to precipitate the product by adding a co-solvent in which the product is insoluble (e.g., pentane, hexane). * Cool the solution to induce crystallization.
Product is an Oil * After aqueous work-up, perform a solvent exchange by adding a more volatile solvent (e.g., dichloromethane, diethyl ether) and then removing it by rotary evaporation. Repeat this process several times.
Emulsion Formation During Aqueous Work-up * Add brine (saturated aqueous NaCl solution) to help break the emulsion. * Filter the entire mixture through a pad of Celite®.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific substrates and reaction scale.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point for performing a Suzuki-Miyaura coupling using this compound as a solvent.

Reaction Scheme: Ar-X + Ar'-B(OH)₂ → Ar-Ar'

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • This compound (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a more volatile solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for a Grignard Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile in this compound.

Reaction Scheme: R-X + Mg → R-MgX; R-MgX + E⁺ → R-E

Materials:

  • Magnesium turnings (1.2 equiv)

  • Organic halide (R-X, 1.0 equiv)

  • Electrophile (e.g., ketone, aldehyde, 1.0 equiv)

  • This compound (anhydrous)

  • Initiator (e.g., a small crystal of iodine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a small amount of anhydrous this compound and the initiator (e.g., iodine).

  • Add a small portion of the organic halide to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once initiated, add the remaining organic halide dropwise in this compound at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

  • Cool the Grignard reagent to the desired reaction temperature (e.g., 0°C or room temperature).

  • Add the electrophile dropwise as a solution in anhydrous this compound.

  • Stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with a volatile organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product.

References

Identifying and minimizing side reactions of propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when working with propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound can undergo several types of side reactions depending on the experimental conditions. The most prevalent include:

  • Oxidation: Uncontrolled oxidation can lead to a mixture of products, including cyclohexanone and cyclohexanol derivatives, and in more extreme cases, ring-opening byproducts.

  • Dehydrogenation: At elevated temperatures and in the presence of certain catalysts, this compound can be dehydrogenated to form propylbenzene and related aromatic compounds.[1][2]

  • Isomerization: Under acidic conditions, the cyclohexane ring can undergo rearrangement, or the propyl group can isomerize or be cleaved, leading to the formation of other alkylated cyclohexanes or cyclopentanes.[1]

  • Halogenation: Free-radical halogenation can result in a mixture of mono- and poly-halogenated isomers at various positions on both the ring and the propyl chain, making regioselectivity a significant challenge.

  • Friedel-Crafts Type Reactions: When using this compound derivatives in Friedel-Crafts alkylations, carbocation rearrangements are a common side reaction, leading to isomeric products.[3]

Q2: How can I minimize the formation of propylbenzene during my reaction?

A2: The formation of propylbenzene is due to dehydrogenation, which is favored at high temperatures (above 300 °C) and atmospheric pressure, particularly with platinum-based catalysts.[1] To minimize this side reaction:

  • Control Temperature: Keep the reaction temperature as low as possible to disfavor the thermodynamically favorable aromatization.

  • Hydrogen Pressure: If applicable to your reaction, maintaining a high hydrogen pressure can suppress dehydrogenation.[1]

  • Catalyst Choice: Avoid catalysts known to promote dehydrogenation, such as platinum on carbon, if this is not the desired reaction.

Q3: What causes isomerization of the this compound skeleton, and how can I prevent it?

A3: Isomerization and ring contraction to cyclopentane derivatives are typically catalyzed by acid.[1] This can be due to acidic catalysts or acidic impurities in your reagents or reaction medium. To prevent this:

  • Use Non-Acidic Catalysts: Whenever possible, opt for neutral or basic reaction conditions.

  • Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities.

  • Control Reaction Time: Prolonged reaction times, even under mildly acidic conditions, can promote isomerization.

Troubleshooting Guides

Problem 1: Low yield of the desired product with a complex mixture of byproducts in an oxidation reaction.
Possible Cause Troubleshooting Step
Over-oxidation Reduce the amount of oxidizing agent. Lower the reaction temperature. Decrease the reaction time.
Lack of Selectivity Use a more selective oxidizing agent. For example, PCC or PDC for oxidation of a secondary alcohol to a ketone.
Ring Opening Avoid harsh oxidizing agents like hot, concentrated KMnO4. Use milder conditions.
Radical Side Reactions Add a radical inhibitor if the reaction mechanism allows. Ensure the reaction is performed under an inert atmosphere if sensitive to autoxidation.
Problem 2: Formation of multiple isomers during halogenation.
Possible Cause Troubleshooting Step
Lack of Regioselectivity in Free-Radical Halogenation Bromination is generally more selective than chlorination for the most substituted carbon. Consider using NBS (N-bromosuccinimide) for allylic or benzylic-type bromination if applicable to a derivative.
Polyhalogenation Use a stoichiometric amount or a slight excess of the alkane relative to the halogenating agent.
Light-Induced Reactions Conduct the reaction in the dark if the desired pathway does not require photoinitiation, to minimize unwanted radical reactions.
Problem 3: Unexpected alkylated aromatic byproducts in Friedel-Crafts reactions.
Possible Cause Troubleshooting Step
Carbocation Rearrangement Use a milder Lewis acid. Perform the reaction at a lower temperature to minimize rearrangements.[3] Consider using Friedel-Crafts acylation followed by reduction, which is less prone to rearrangements.
Polyalkylation Use a large excess of the aromatic substrate to favor monoalkylation.
Dealkylation/Realkylation Avoid excessively high temperatures and long reaction times, which can lead to equilibrium-controlled product distribution.

Quantitative Data on Side Reactions

The following table summarizes quantitative data on product distribution in the hydrodeoxygenation of 4-propylphenol, a common precursor for this compound, highlighting the formation of propylbenzene as a significant byproduct under certain conditions.

CatalystTemperature (°C)H2 Pressure (bar)This compound Selectivity (%)Propylbenzene Selectivity (%)Reference
Pt/Nb2O535020Not specified77[4]
Pt/Nb2O537530Not specifiedFavored[5]
Pt-Mo bimetallic300~23.6>97~0.7[2]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Propylcyclohexanone from 4-Propylphenol

This protocol describes the conversion of 4-propylphenol to 4-propylcyclohexanone, where n-propylcyclohexane and n-propylbenzene can be potential byproducts.

Materials:

  • 4-propylphenol (5.0 mmol, 681 mg)

  • Catalyst (2 wt% Pt loading, 98 mg)

  • Water (40 mL)

  • High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)

  • Ethyl acetate for extraction

  • Internal standard for GC analysis (e.g., 2-isopropylphenol)

Procedure:

  • Charge the high-pressure reactor with 4-propylphenol, the catalyst, and water.

  • Pressurize the reactor with H2 to 2 MPa at room temperature.

  • Heat the reactor to the desired reaction temperature while stirring at 600 rpm.

  • Maintain the reaction temperature for 1 hour.

  • After the reaction, cool the reactor to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Analyze the organic layer by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.[6]

Minimizing Side Reactions:

  • Propylbenzene formation: Can be minimized by keeping the reaction temperature below 300°C and maintaining a high H2 pressure.

  • This compound formation: This is a fully hydrogenated product. To favor the ketone, optimization of reaction time and temperature is crucial to stop the reaction at the intermediate stage.

Visualizing Reaction Pathways and Workflows

Logical Flow for Troubleshooting Side Reactions

G Troubleshooting Logic for this compound Reactions A Identify Unexpected Byproduct(s) B Aromatic Byproducts (e.g., Propylbenzene) A->B C Isomeric Byproducts A->C D Over-Oxidized or Ring-Opened Products A->D E Polyhalogenated Products A->E F Dehydrogenation Suspected B->F G Rearrangement/Isomerization Suspected C->G H Over-reaction/Lack of Selectivity D->H I Lack of Reaction Control E->I J Lower Temperature Increase H2 Pressure Change Catalyst F->J K Use Milder/Non-Acidic Catalyst Lower Temperature Purify Reagents G->K L Use Milder Reagents Reduce Reaction Time/Temp Control Stoichiometry H->L M Control Stoichiometry Use Substrate in Excess I->M

Caption: Troubleshooting flowchart for common side reactions.

Experimental Workflow for Minimizing Dehydrogenation

G Workflow to Minimize Propylbenzene Formation start Start Reaction Setup prep Prepare Reactants and Solvent start->prep catalyst Select Non-Dehydrogenating Catalyst prep->catalyst conditions Set Reaction Temperature (<300°C) Set High H2 Pressure (if applicable) catalyst->conditions run Run Reaction and Monitor Progress (TLC, GC) conditions->run workup Quench and Work-up run->workup analysis Analyze Product Mixture (GC-MS, NMR) workup->analysis end Pure Product analysis->end

Caption: Workflow to minimize propylbenzene byproduct.

References

Propylcyclohexane degradation and stabilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stabilization of propylcyclohexane in a laboratory and manufacturing setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in pharmaceutical applications?

This compound is a saturated cycloalkane that can be used as a non-polar solvent or as a component in pharmaceutical formulations. Its stability is crucial because degradation can introduce impurities into the drug product. These impurities can potentially affect the safety, efficacy, and quality of the final therapeutic product.[1][2] Regulatory bodies like the ICH have strict guidelines on the identification and control of impurities in drug substances and products.[3]

Q2: What are the primary pathways of this compound degradation under storage and experimental conditions?

While generally stable, this compound can degrade over time, primarily through two pathways:

  • Autoxidation: This is a slow, spontaneous reaction with atmospheric oxygen that forms hydroperoxides and subsequently other oxygenated species like ketones and alcohols.[4][5][6] This process is accelerated by heat, light, and the presence of metal ion catalysts.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the formation of free radicals, leading to the degradation of this compound.[7][8]

Q3: What are the common degradation products of this compound that I should be aware of?

Based on the degradation pathways of similar cycloalkanes, the following are potential degradation products you might encounter:

  • Propylcyclohexyl hydroperoxides (various isomers)

  • Propylcyclohexanone (various isomers)

  • Propylcyclohexanol (various isomers)

  • Lower molecular weight alkanes and alkenes (from ring-opening reactions under more strenuous conditions)

Q4: Can impurities be present in newly purchased this compound?

Yes, commercial grades of this compound may contain low levels of impurities from the manufacturing process. These can include other C9 isomers, related cycloalkanes, and aromatic compounds.[9] It is recommended to verify the purity of a new batch of solvent, especially for sensitive applications.

Troubleshooting Guides

Issue 1: An unknown peak is observed in my HPLC/GC analysis of a formulation containing this compound.

  • Possible Cause 1: Degradation of this compound. The unknown peak could be a degradation product such as a hydroperoxide, ketone, or alcohol.

    • Troubleshooting Steps:

      • Review Storage Conditions: Check if the this compound was exposed to air, light, or high temperatures for an extended period.

      • Perform Peroxide Test: Use a peroxide test strip to check for the presence of hydroperoxides.

      • Conduct Forced Degradation Study: Subject a pure sample of your this compound to stress conditions (e.g., heat, UV light, oxidation) and analyze the resulting mixture by HPLC/GC. The appearance of a peak at the same retention time as your unknown peak can help confirm its identity as a degradant.

      • Use Mass Spectrometry: If available, use LC-MS or GC-MS to obtain the mass of the unknown peak to aid in its identification.[10][11]

  • Possible Cause 2: Leached Impurity. The impurity may have leached from storage containers or processing equipment.[12][13][14][15][16]

    • Troubleshooting Steps:

      • Analyze a Blank: Run a sample of the solvent that has been in contact with the container/equipment under the same conditions to see if the peak is present.

      • Review Container Material: Check the compatibility of the storage container material with this compound.

Issue 2: My drug product is showing a loss of potency over time in a this compound-containing formulation.

  • Possible Cause: Drug-Solvent or Drug-Impurity Interaction. A degradation product of this compound could be reacting with your active pharmaceutical ingredient (API).

    • Troubleshooting Steps:

      • Characterize Impurities: Identify any new peaks in your stability samples using the methods described in Issue 1.

      • Evaluate Excipient Interactions: Consider the potential for acidic or basic excipients in your formulation to catalyze the degradation of this compound or your API.[17][18][19]

      • Implement Stabilization: Consider adding an antioxidant to your formulation to inhibit the oxidation of this compound.

Stabilization Techniques

To prevent the degradation of this compound, consider the following stabilization techniques:

  • Proper Storage:

    • Store in a tightly sealed, amber glass container to protect from light and air.[16]

    • Store in a cool, dark place.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Use of Antioxidants:

    • For applications where it is permissible, the addition of a small amount of an antioxidant can significantly inhibit autoxidation.[20][21]

    • Commonly used antioxidants for hydrocarbon solvents include:

      • Butylated hydroxytoluene (BHT)

      • Butylated hydroxyanisole (BHA)

    • The appropriate concentration of the antioxidant should be determined experimentally but is typically in the range of 10-100 ppm.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity ClassSpecific ExamplesPotential SourceRecommended Analytical Technique
Oxidation Products Propylcyclohexyl hydroperoxides, Propylcyclohexanones, PropylcyclohexanolsAutoxidation during storageGC-MS, LC-MS, Peroxide Test Strips
Manufacturing By-products Other C9 isomers, Methylcyclohexane, TolueneSynthesis processGC-MS[9]
Leachables Phthalates, Adipates, Silicone OligomersPlastic containers and tubingGC-MS, LC-MS[12][13][14]

Table 2: Forced Degradation Conditions for this compound

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursGenerally stable
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursGenerally stable
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of hydroperoxides, ketones, and alcohols
Thermal 70 °C for 48 hoursAccelerated oxidation
Photolytic Exposure to UV light (e.g., 254 nm) for 24 hoursFree-radical degradation

Experimental Protocols

Protocol 1: Peroxide Test for this compound

Objective: To qualitatively or semi-quantitatively determine the presence of hydroperoxides in this compound.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Deionized water

Procedure:

  • Dip the test strip into the this compound sample for 1 second.

  • Shake off excess liquid.

  • Since this compound is a non-volatile organic solvent, moisten the test field with one drop of deionized water after the solvent has evaporated.

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test field to the color scale provided with the test strips to estimate the peroxide concentration.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a reverse-phase HPLC method to separate this compound from its potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample (pure and stressed)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is 70:30 (v/v) acetonitrile:water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as this compound has no strong chromophore, this low wavelength is for detecting potential degradation products with carbonyl groups).

  • Sample Preparation:

    • Dilute the this compound sample in acetonitrile to an appropriate concentration.

    • Prepare samples from forced degradation studies in the same manner.

  • Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks in the stressed samples compared to the pure sample.

  • Method Optimization: Adjust the mobile phase composition (gradient elution may be necessary), flow rate, and other parameters to achieve adequate separation of the parent peak from any degradation peaks.

Visualizations

Degradation_Pathway PCH This compound Radical Propylcyclohexyl Radical PCH->Radical + O2 / Light / Heat Peroxy_Radical Propylcyclohexylperoxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Propylcyclohexyl Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Ketone Propylcyclohexanone Hydroperoxide->Ketone Further Oxidation Alcohol Propylcyclohexanol Hydroperoxide->Alcohol Reduction Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative (H2O2) Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples HPLC HPLC-UV Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Impurity_Profile Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Stressed_Samples->HPLC Stressed_Samples->GCMS Stabilization Develop Stabilization Strategy Impurity_Profile->Stabilization

References

Technical Support Center: Propylcyclohexane Analysis in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with propylcyclohexane during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound, particularly concerning co-elution with other components.

Question 1: I am observing a broad or tailing peak for this compound. What are the potential causes and solutions?

Answer:

Peak broadening or tailing for this compound can be indicative of several issues within your GC-MS system. Below is a workflow to diagnose and resolve this problem.

G Troubleshooting Workflow for this compound Peak Shape Issues cluster_solutions Corrective Actions start Start: Poor Peak Shape for this compound check_injection 1. Verify Injection Parameters - Injection volume too high? - Improper solvent? start->check_injection check_inlet 2. Inspect GC Inlet - Contaminated liner? - Leaks in the system? check_injection->check_inlet Parameters OK sol_injection Reduce injection volume. Use a compatible solvent. check_injection->sol_injection check_column 3. Evaluate GC Column - Column bleed? - Stationary phase degradation? check_inlet->check_column Inlet OK sol_inlet Replace inlet liner. Perform leak check. check_inlet->sol_inlet check_temp 4. Review Temperature Program - Initial temperature too high? - Ramp rate too fast? check_column->check_temp Column OK sol_column Condition the column. Replace if necessary. check_column->sol_column solution Resolution: Improved Peak Shape check_temp->solution Program Optimized sol_temp Lower initial temperature. Decrease ramp rate. check_temp->sol_temp

Caption: Troubleshooting workflow for this compound peak shape issues.

Potential Causes and Solutions:

  • Injection Volume: An excessive injection volume can overload the column, leading to peak distortion.

    • Solution: Reduce the injection volume.

  • Solvent Effects: The sample solvent may not be compatible with the stationary phase or the initial oven temperature.

    • Solution: Ensure the solvent is appropriate for your column and consider a solvent with a lower boiling point or adjust the initial oven temperature to be about 10-20°C below the solvent's boiling point.

  • Inlet Contamination: The inlet liner can accumulate non-volatile residues, which can interact with the analyte.

    • Solution: Replace the inlet liner. Regular replacement is good practice, especially when analyzing complex matrices.

  • Column Issues: Degradation of the stationary phase or contamination at the head of the column can cause peak tailing.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column. In severe cases, the column may need to be replaced.

  • Temperature Program: An initial temperature that is too high can cause the analyte to move through the column too quickly without proper focusing, while a rapid temperature ramp can lead to co-elution with other compounds.

    • Solution: Lower the initial oven temperature and/or decrease the temperature ramp rate.[1]

Question 2: I suspect this compound is co-eluting with another compound. How can I confirm and resolve this?

Answer:

Co-elution is a common challenge, especially when analyzing complex mixtures containing isomers. The following steps will help you identify and resolve co-elution issues involving this compound.

Confirmation of Co-elution:

  • Examine the Peak Shape: Look for asymmetrical peaks, such as those with a "shoulder" or a broader-than-expected peak width.

  • Mass Spectral Analysis:

    • Review the Mass Spectrum across the Peak: Acquire mass spectra from the leading edge, apex, and tailing edge of the peak. If the spectra are not identical, it is a strong indication of co-elution.

    • Extracted Ion Chromatograms (EICs): If you suspect a particular co-eluting compound, plot the EICs for the characteristic ions of both this compound and the suspected interferent. If the peak shapes or retention times of the EICs differ, co-elution is occurring.

Resolution Strategies:

G Strategies for Resolving this compound Co-elution cluster_chromatography Chromatographic Approaches cluster_ms Mass Spectrometric Approach start Start: Suspected Co-elution with this compound chromatographic_optimization Chromatographic Optimization start->chromatographic_optimization ms_deconvolution Mass Spectral Deconvolution start->ms_deconvolution change_column Change GC Column (e.g., to a different polarity) chromatographic_optimization->change_column optimize_temp Optimize Temperature Program (slower ramp rate) chromatographic_optimization->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate chromatographic_optimization->optimize_flow use_eic Use Extracted Ion Chromatograms (EICs) for quantification ms_deconvolution->use_eic resolution Resolution Achieved change_column->resolution optimize_temp->resolution optimize_flow->resolution use_eic->resolution

Caption: Logical relationship between chromatographic and mass spectrometric solutions for co-elution.

  • Chromatographic Optimization:

    • Change the GC Column: The most effective way to resolve co-eluting compounds is often to use a column with a different stationary phase chemistry (i.e., a different polarity).[1] Isomers that co-elute on a non-polar column may be separated on a mid-polar or polar column.

    • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[1]

    • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and improve resolution.

  • Mass Spectral Deconvolution: When chromatographic separation is not fully achieved, the mass spectrometer can be used to differentiate and quantify the co-eluting compounds.

    • Utilize Unique Fragment Ions: If the co-eluting compounds have different mass spectra, you can use extracted ion chromatograms (EICs) of unique fragment ions for quantification. This allows for the individual quantification of each compound even if their chromatographic peaks overlap.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluents for this compound are its structural isomers, which have the same molecular weight (126.24 g/mol ) and often similar boiling points. These include:

  • Isothis compound

  • Ethylmethylcyclohexanes (e.g., 1-ethyl-2-methylcyclohexane, 1-ethyl-3-methylcyclohexane, 1-ethyl-4-methylcyclohexane)

  • Trimethylcyclohexanes (e.g., 1,2,3-trimethylcyclohexane, 1,2,4-trimethylcyclohexane, 1,3,5-trimethylcyclohexane)

  • Other C9 hydrocarbons, such as nonane and its isomers, may also co-elute depending on the analytical conditions.

Q2: How can I use retention indices to help identify this compound and its co-eluting isomers?

A2: Retention indices (RI) are a useful tool for the identification of compounds in GC. They normalize retention times relative to a series of n-alkanes, making them less dependent on variations in chromatographic conditions between different instruments and laboratories. By comparing the experimentally determined RI of an unknown peak to a database of known RI values, you can increase the confidence of your compound identification. For isomers that may have similar mass spectra, a difference in their retention indices can be a key differentiating factor.

Data Presentation: Retention Indices and Mass Spectral Data

The following tables summarize the Kovats retention indices for this compound and some of its common isomers on a non-polar stationary phase, along with their key mass spectral fragments.

Table 1: Kovats Retention Indices of this compound and C9 Isomers on a Non-Polar Column (e.g., DB-5, HP-5MS)

CompoundKovats Retention Index (RI)
n-Nonane900
Isothis compound901
This compound 939
1-Ethyl-2-methylcyclohexane (cis)957
1-Ethyl-3-methylcyclohexane (cis)960
1-Ethyl-4-methylcyclohexane (cis)963
1,2,3-Trimethylcyclohexane973
1,2,4-Trimethylcyclohexane952
1,3,5-Trimethylcyclohexane933

Note: Retention indices can vary slightly between different columns and analytical conditions.

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound and Selected Isomers

CompoundMolecular Ion (M+)Base PeakOther Key Fragments
This compound 1268355, 69, 97
Isothis compound1268355, 69, 111
1-Ethyl-2-methylcyclohexane1269755, 69, 83, 111
1,3,5-Trimethylcyclohexane12611155, 69, 83, 97

Q3: Can you provide a starting GC-MS method for the analysis of this compound and its isomers?

A3: Yes, the following is a general-purpose GC-MS method that can be used as a starting point for the analysis of C9 hydrocarbons. This method should be optimized for your specific instrument and application.

Experimental Protocols

Recommended GC-MS Method for Separation of this compound and its Isomers

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For improved separation of isomers, a mid-polar column such as a DB-17ms or a more polar wax-type column could be evaluated.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 120°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300). For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used.

Sample Preparation:

Samples should be diluted in a suitable solvent (e.g., hexane, dichloromethane) to a concentration appropriate for your instrument's sensitivity. The inclusion of an internal standard is recommended for accurate quantification.

Data Analysis:

Compound identification should be based on a combination of mass spectral library matching (e.g., NIST library) and comparison of experimental retention indices with known values. For co-eluting peaks, quantification should be performed using extracted ion chromatograms of unique fragment ions.

References

Technical Support Center: Purification of Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of propylcyclohexane from its isomeric impurities.

Introduction

This compound is a cycloalkane that, along with its isomers, finds application in various research and industrial processes. The purification of this compound is often complicated by the presence of structural isomers which exhibit very similar physical properties, making separation a significant challenge. This guide addresses common issues encountered during purification and provides detailed experimental protocols for effective separation.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so difficult?

A1: The primary challenge lies in the nearly identical boiling points of this compound and its common isomers, such as isothis compound. As shown in the table below, their boiling points are the same, rendering conventional fractional distillation ineffective for separation.[1] Other C9H18 isomers also have very close boiling points, further complicating the purification process.

Q2: I performed a fractional distillation, but my this compound is still impure. What went wrong?

A2: Standard fractional distillation relies on differences in boiling points to separate components of a mixture.[2] Since this compound and its key isomeric impurities have virtually the same boiling point, this method will not yield a pure product. More advanced separation techniques are required.

Q3: What are the recommended methods for purifying this compound from its isomers?

A3: Due to the challenge of identical or very close boiling points, the following advanced methods are recommended:

  • Extractive Distillation: This technique involves introducing a high-boiling point solvent that alters the relative volatilities of the isomers, enabling their separation by distillation.[3]

  • Azeotropic Distillation: This method uses an entrainer that forms azeotropes with one or more of the isomers, allowing for their separation.[4][5]

  • Preparative Gas Chromatography (GC): A powerful technique that separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase. It is highly effective for separating isomers.[6][7][8]

  • Preparative High-Performance Liquid Chromatography (HPLC): This method separates components based on their interactions with a stationary phase under high pressure. It can be a viable option for isomer separation, particularly with the right column and mobile phase selection.[9]

Q4: How can I identify the specific isomeric impurities in my sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying the specific isomers present in your this compound sample. The gas chromatograph separates the individual isomers, and the mass spectrometer provides a fragmentation pattern for each, allowing for their identification.

II. Data Presentation: Physical Properties of this compound and Isomers

The following table summarizes the key physical properties of this compound and some of its common C9H18 isomers. The similarity in boiling points underscores the difficulty of separation via conventional distillation.

CompoundMolecular FormulaCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
n-PropylcyclohexaneC₉H₁₈1678-92-8126.24155
Isothis compoundC₉H₁₈696-29-7126.24155
1,1,2-TrimethylcyclohexaneC₉H₁₈7094-26-0126.24148-150
cis,cis,cis-1,2,3-TrimethylcyclohexaneC₉H₁₈1678-96-2126.24145.6
1,2,4-TrimethylcyclohexaneC₉H₁₈2234-75-5126.24~145
1-Ethyl-1-methylcyclohexaneC₉H₁₈4926-90-3126.24~150

III. Experimental Protocols

A. Extractive Distillation

Objective: To separate this compound from its isomers by altering their relative volatilities using a high-boiling point solvent.

Materials:

  • Impure this compound

  • High-purity N-methyl-2-pyrrolidone (NMP) or sulfolane (as the extractive solvent)

  • Extractive distillation column

  • Solvent recovery column

  • Heating mantles, condensers, and receiving flasks

  • Gas chromatograph for analysis

Protocol:

  • Set up the extractive distillation and solvent recovery columns.

  • Introduce the impure this compound feed into the middle of the extractive distillation column.

  • Introduce the heated extractive solvent (NMP or sulfolane) near the top of the column. The solvent should be fed at a rate that is typically 1 to 4 times the feed rate of the hydrocarbon mixture.

  • Heat the reboiler of the extractive distillation column to maintain a steady boil-up rate.

  • The more volatile component (this compound) will move up the column and be collected as the overhead product.

  • The less volatile isomers will move down the column with the solvent and be collected as the bottoms product.

  • Transfer the bottoms product to the solvent recovery column.

  • Heat the solvent recovery column to distill the isomeric impurities from the high-boiling point solvent.

  • The purified solvent is collected from the bottom of the recovery column and can be recycled back to the extractive distillation column.

  • Analyze the purity of the collected this compound fraction using gas chromatography.

B. Preparative Gas Chromatography (GC)

Objective: To achieve high-purity separation of this compound from its isomers using a chromatographic technique.

Materials:

  • Impure this compound

  • Preparative gas chromatograph equipped with a fraction collector

  • High-purity helium or nitrogen as the carrier gas

  • A suitable polar capillary column (e.g., a polyethylene glycol or a cyano-based stationary phase)

  • Injection syringes

Protocol:

  • Install a polar preparative GC column in the gas chromatograph.

  • Set the oven temperature program. An initial temperature of around 80°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C is a good starting point.

  • Set the injector and detector temperatures to 250°C.

  • Set the carrier gas flow rate appropriate for the column dimensions.

  • Inject a small analytical-scale sample to determine the retention times of this compound and its isomers.

  • Based on the analytical run, set the collection windows for the fraction collector to isolate the this compound peak.

  • Perform multiple injections of the impure this compound, collecting the target fraction with each run.

  • Combine the collected fractions of pure this compound.

  • Analyze the purity of the final product using analytical GC.

IV. Troubleshooting Guides

A. Distillation-Based Methods
Issue Possible Cause Troubleshooting Steps
Poor separation in fractional distillation Identical or very close boiling points of isomers.1. Confirm the boiling points of the components in your mixture. 2. Switch to a more suitable separation technique like extractive distillation or preparative GC.
Column flooding in extractive distillation Excessive vapor flow rate or insufficient column diameter.[10]1. Reduce the reboiler heat input to decrease the vapor rate. 2. Ensure the column is not undersized for the desired throughput.
Solvent loss in extractive distillation Inefficient solvent recovery.1. Optimize the operating conditions of the solvent recovery column (temperature and pressure). 2. Check for leaks in the system.
Low product purity in extractive distillation Incorrect solvent-to-feed ratio or insufficient column efficiency.1. Adjust the solvent-to-feed ratio. 2. Ensure the column has a sufficient number of theoretical plates for the separation.
B. Chromatography-Based Methods
Issue Possible Cause Troubleshooting Steps
Poor peak resolution in preparative GC Inappropriate column or temperature program.1. Use a more polar column to enhance selectivity for isomers. 2. Optimize the temperature ramp rate; a slower ramp can improve separation.
Peak fronting or tailing in GC Column overloading or active sites on the column.1. Reduce the injection volume. 2. Use a column with better deactivation or a guard column.
Low recovery from fraction collector Incorrectly set collection windows.1. Perform a new analytical run to verify retention times. 2. Adjust the timing of the fraction collection windows.
Baseline drift in GC Column bleed or contaminated carrier gas.1. Condition the column at a high temperature. 2. Ensure the use of high-purity carrier gas and check for leaks.

V. Visualized Workflows and Logic

experimental_workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_distillation Distillation Methods cluster_chromatography Chromatography Methods cluster_end Final Product start Impure this compound (with isomeric impurities) analysis GC-MS Analysis to Identify Impurities start->analysis decision Separation Method Selection analysis->decision frac_dist Fractional Distillation (Ineffective) decision->frac_dist Close Boiling Points? No ext_dist Extractive Distillation decision->ext_dist Close Boiling Points? Yes (Large Scale) prep_gc Preparative GC decision->prep_gc Close Boiling Points? Yes (High Purity, Small Scale) prep_hplc Preparative HPLC decision->prep_hplc Alternative Method end_product Pure this compound frac_dist->end_product Leads to Impure Product purity_check Purity Verification (GC) ext_dist->purity_check prep_gc->purity_check prep_hplc->purity_check purity_check->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_check1 Initial Check cluster_distillation_path Distillation Troubleshooting cluster_chromatography_path Chromatography Troubleshooting problem Poor Separation of This compound check_method What separation method was used? problem->check_method is_frac_dist Fractional Distillation? check_method->is_frac_dist Distillation is_gc Preparative GC? check_method->is_gc Chromatography is_ext_dist Extractive Distillation? is_frac_dist->is_ext_dist No solution_frac_dist Ineffective due to identical boiling points. Use alternative. is_frac_dist->solution_frac_dist Yes check_ext_params Check solvent ratio, column efficiency, and for flooding. is_ext_dist->check_ext_params Yes check_gc_params Check column polarity, temp. program, and injection volume. is_gc->check_gc_params Yes

Caption: Troubleshooting logic for poor separation of this compound.

References

Propylcyclohexane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propylcyclohexane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via several key methods:

  • Hydrogenation of propylbenzene: This is a direct method involving the catalytic hydrogenation of the aromatic ring of propylbenzene.

  • Hydrodeoxygenation (HDO) of lignin-derived phenols: Compounds like 4-propylphenol and 4-propylguaiacol can be converted to this compound, often using bifunctional catalysts.[1][2]

  • Grignard Reaction: This involves the reaction of a cyclohexyl halide (e.g., bromocyclohexane) with a propyl Grignard reagent (propylmagnesium bromide).

  • Gilman Reagent Synthesis: A multi-step process starting from cyclohexene can also be employed to produce this compound.[3][4]

Q2: I am getting a low yield in the hydrogenation of propylbenzene. What are the potential causes?

A2: Low yields in the hydrogenation of propylbenzene can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Rh/silica) may be deactivated or poisoned.[5] Ensure proper handling and storage of the catalyst.

  • Reaction Conditions: Temperature and pressure play a crucial role. The reaction is typically first-order with respect to propylbenzene, so optimizing these parameters is key.[6]

  • Hydrogen Purity: Impurities in the hydrogen gas can poison the catalyst.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS.

Q3: What byproducts can I expect during the hydrodeoxygenation of 4-propylphenol?

A3: The hydrodeoxygenation of 4-propylphenol can lead to several byproducts, including n-propylbenzene and 4-propylcyclohexanone.[7] The selectivity towards this compound is highly dependent on the catalyst and reaction conditions. Bifunctional catalysts with both metal and acid sites are often used to promote the complete hydrodeoxygenation pathway.[1]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves removing unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

  • Distillation: Fractional distillation is effective for separating this compound from components with different boiling points.[8]

  • Chromatography: Column chromatography can be used for smaller-scale purifications to achieve high purity.

  • Washing: The reaction mixture can be washed with aqueous solutions to remove water-soluble impurities. For instance, after a Grignard reaction, a wash with an acidic solution is necessary to quench the reaction and remove magnesium salts.

  • Adsorption: Treatment with adsorbents like silica gel can remove certain impurities.[9]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Conversion of Starting Material Inactive catalyst.Ensure the catalyst is fresh or properly activated. Consider a different catalyst.
Suboptimal reaction temperature or pressure.Optimize temperature and pressure based on literature protocols for the specific reaction.
Insufficient reaction time.Monitor the reaction over time to determine the optimal duration.
Formation of Multiple Byproducts Non-selective catalyst.Use a more selective catalyst. For HDO, a bifunctional catalyst can improve selectivity.[1]
Reaction temperature is too high, leading to side reactions.Lower the reaction temperature to favor the desired product formation.
Presence of impurities in starting materials or solvents.Ensure the purity of all reagents and solvents.
Difficulty in Product Isolation Formation of an emulsion during workup.Add brine (saturated NaCl solution) to break the emulsion.
Product co-elutes with impurities during chromatography.Optimize the solvent system for chromatography to improve separation.
Product is lost during distillation.Use a fractionating column and carefully control the distillation temperature and pressure.

Experimental Protocols

1. Synthesis of this compound via Hydrogenation of Propylbenzene

  • Materials: Propylbenzene, Rh/silica catalyst, Deuterium gas (for mechanistic studies if desired), solvent (e.g., a hydrocarbon).

  • Procedure:

    • In a high-pressure reactor, combine propylbenzene and the Rh/silica catalyst.

    • Seal the reactor and purge with an inert gas, followed by hydrogen or deuterium gas.

    • Pressurize the reactor to the desired pressure (e.g., 3 barg).[5]

    • Heat the reaction mixture to the target temperature (e.g., 343 K) with constant stirring.[5]

    • Maintain the reaction for a set period, monitoring the progress by taking aliquots and analyzing them via GC-MS.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the gas.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the resulting liquid by fractional distillation to obtain pure this compound.

2. Synthesis of this compound via Hydrodeoxygenation of 4-Propylphenol

  • Materials: 4-propylphenol, bifunctional catalyst (e.g., Pt on an acidic support), water (as solvent), hydrogen gas, ethyl acetate (for extraction).[7]

  • Procedure:

    • Add 4-propylphenol, the catalyst, and water to a high-pressure batch reactor.[7]

    • Seal the reactor and pressurize with hydrogen gas to approximately 2 MPa at room temperature.[7]

    • Heat the reactor to the desired reaction temperature (e.g., 300°C) while stirring continuously (e.g., 600 rpm).[7]

    • Hold the reaction at this temperature for a specified time (e.g., 1 hour).[7]

    • After the reaction, cool the reactor to room temperature.

    • Extract the reaction mixture with ethyl acetate.[7]

    • Analyze the organic layer by GC and GC-MS to determine the conversion and product distribution.[7]

    • The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried for reuse.[7]

Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

Synthesis Method Starting Material Catalyst Temperature (°C) Pressure (MPa) Yield of this compound (%) Key Byproducts
Hydrodeoxygenation4-PropylphenolPt-based3001.57%n-Propylbenzene, 4-Propylcyclohexanone[7]
Hydrodeoxygenation4-PropylguaiacolPt@SLS80182.3%-
HydrogenationPropylbenzeneRh/silica700.3High conversion-

Visualizations

Synthesis_Pathway cluster_HDO Hydrodeoxygenation Pathway 4-Propylphenol 4-Propylphenol This compound This compound 4-Propylphenol->this compound H2, Catalyst n-Propylbenzene n-Propylbenzene 4-Propylphenol->n-Propylbenzene Side Reaction 4-Propylcyclohexanone 4-Propylcyclohexanone 4-Propylphenol->4-Propylcyclohexanone Intermediate/Byproduct

Caption: Reaction pathway for this compound synthesis from 4-propylphenol.

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Low_Yield->Optimize_Conditions Analyze_Byproducts Analyze for Byproducts (GC-MS) Low_Yield->Analyze_Byproducts Purify_Reagents Purify Starting Materials and Solvents Low_Yield->Purify_Reagents Re-run_Reaction Re-run Experiment Check_Catalyst->Re-run_Reaction Optimize_Conditions->Re-run_Reaction Analyze_Byproducts->Re-run_Reaction Purify_Reagents->Re-run_Reaction Improved_Yield Improved Yield Re-run_Reaction->Improved_Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Thermal Decomposition Kinetics of Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal decomposition kinetics of propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition behavior of this compound at different temperatures?

A1: this compound decomposition is highly temperature-dependent. At lower temperatures, the reaction is slow, requiring long reaction times to achieve significant decomposition. As the temperature increases, the reaction rate increases substantially. For example, at 375 °C, only about 5% of this compound decomposes after 32 hours.[1][2] In contrast, at 450 °C, approximately 20% decomposition is observed in just 40 minutes.[1][2]

Q2: What is the typical experimental setup for studying the thermal decomposition of this compound?

A2: A common method involves thermally stressing aliquots of this compound in sealed stainless steel ampule reactors at controlled temperatures.[1][3] The extent of decomposition over time is then quantified using gas chromatography (GC).[1][3][4]

Q3: What are the primary products of this compound thermal decomposition?

A3: The thermal decomposition of this compound is complex and can proceed through multiple reaction pathways, yielding various products.[1] Gas chromatography-mass spectrometry (GC-MS) analysis is typically used to identify these products.[1]

Q4: How is the kinetic analysis of this compound decomposition typically performed?

A4: The kinetic analysis is generally done by monitoring the decrease in this compound concentration over time. The data is often fitted to a first-order rate law to determine the rate constants (k) for decomposition at different temperatures.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause 1: Inconsistent reaction temperatures.

    • Troubleshooting: Ensure the reactor heating system maintains a stable and uniform temperature (within ±1 °C).[1] Use a calibrated thermometer to verify the temperature of the thermostatted blocks holding the reactors.

  • Possible Cause 2: Leaks in the reactor system.

    • Troubleshooting: Individually pressure-test each reactor to ensure it can withstand pressures exceeding the experimental conditions (e.g., >100 MPa).[1] Regularly inspect reactor seals and valves for any signs of wear or damage.

  • Possible Cause 3: Changes in the reactor surface properties.

    • Troubleshooting: The surface of the reactors can change with use, potentially affecting surface-catalyzed decomposition. To account for this, it is good practice to use a set of reactors of varying ages and to rotate their use.[1] This helps to average out any effects from individual reactor histories.

Issue 2: Discrepancies between experimental and literature-reported rate constants.

  • Possible Cause 1: Differences in experimental pressure.

    • Troubleshooting: Be aware that pressure can influence decomposition kinetics and product distribution.[3] For instance, rate constants determined at high pressures (e.g., 34.5 MPa) may differ from those obtained at lower pressures (e.g., ~4 MPa).[1][2][3] Clearly report the initial pressure in your experimental protocol.

  • Possible Cause 2: Different reactor materials.

    • Troubleshooting: The material of the reactor can have a catalytic effect on the decomposition. Studies using stainless steel reactors may yield different results from those using glass reactors.[1][2][3] Note the reactor material in your experimental records for accurate comparison with literature data.

Issue 3: Unexpected peaks in the gas chromatogram.

  • Possible Cause 1: Contamination of the sample or reactor.

    • Troubleshooting: Implement a rigorous cleaning procedure for the reactors before each experiment. This can involve rinsing with solvents like acetone and toluene, followed by drying.[1] Run blank experiments with unheated this compound to ensure the absence of decomposition products in the initial sample and a clean chromatographic baseline.[1]

  • Possible Cause 2: Formation of secondary decomposition products.

    • Troubleshooting: At higher temperatures and longer reaction times, initial decomposition products may undergo further reactions.[1] Analyze samples at various reaction times to track the evolution of product peaks and identify primary versus secondary products.

Quantitative Data Summary

The following tables summarize the kinetic data for the thermal decomposition of this compound based on experimental studies.

Table 1: First-Order Rate Constants and Decomposition Times for this compound [1][2][3]

Temperature (°C)Rate Constant, k (s⁻¹)Half-life, t₀.₅ (h)Time for 1% Decomposition, t₀.₀₁ (h)
3753.66 x 10⁻⁷5267.8
4002.55 x 10⁻⁶75.51.1
4251.63 x 10⁻⁵11.80.17
4508.63 x 10⁻⁵2.230.032

Table 2: Arrhenius Parameters for this compound Decomposition [1][3][4]

ParameterValue
Pre-exponential Factor, A2.56 x 10¹⁶ s⁻¹
Activation Energy, Eₐ283 kJ·mol⁻¹

Experimental Protocols

Detailed Methodology for Thermal Decomposition Kinetics Study

This protocol is based on the methodology described by Widegren et al.[1][3]

  • Reactor Preparation:

    • Use high-pressure ampule reactors constructed from 316L stainless steel tubing.

    • Clean each reactor thoroughly by rinsing with acetone and toluene, followed by drying.

    • Determine the internal volume of each reactor gravimetrically using a solvent of known density (e.g., toluene).

  • Sample Loading:

    • Place a known mass of high-purity this compound into each reactor.

    • Pressurize the reactors to the desired initial pressure (e.g., 34.5 MPa).

  • Thermal Decomposition Reaction:

    • Place the sealed reactors into pre-heated, thermostatted blocks to initiate the decomposition reaction.

    • Maintain the desired reaction temperature (e.g., 375, 400, 425, or 450 °C) for a specific duration.

    • At each temperature, conduct experiments for several different reaction times to monitor the progress of the decomposition.

  • Sample Analysis:

    • After the specified reaction time, quench the reaction by removing the reactors from the heating blocks and allowing them to cool to room temperature.

    • Analyze the contents of each reactor using gas chromatography (GC) to determine the extent of this compound decomposition.

    • Use a suitable internal standard for accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the fraction of remaining this compound versus time.

    • Determine the first-order rate constant (k) from the slope of the resulting linear fit.

    • Use the rate constants obtained at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the Arrhenius parameters (A and Eₐ).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Decomposition Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Prep Reactor Preparation (Cleaning, Volume Determination) Sample_Loading Sample Loading (this compound, Pressurization) Reactor_Prep->Sample_Loading Cleaned Reactors Thermal_Stress Thermal Stressing (Controlled Temperature & Time) Sample_Loading->Thermal_Stress Loaded Reactors Quenching Reaction Quenching (Cooling) Thermal_Stress->Quenching Reacted Samples GC_Analysis Gas Chromatography (Quantification) Quenching->GC_Analysis Cooled Samples Data_Analysis Kinetic Data Analysis (Rate Constants, Arrhenius Parameters) GC_Analysis->Data_Analysis Chromatographic Data

Caption: Experimental workflow for studying this compound decomposition kinetics.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Kinetic Data Start Inconsistent Kinetic Data Temp_Check Check Temperature Control (±1 °C Stability?) Start->Temp_Check Leak_Check Check for Reactor Leaks (Pressure Test) Temp_Check->Leak_Check No Calibrate Calibrate Temperature Controller Temp_Check->Calibrate Yes Surface_Check Consider Reactor Surface Effects (Rotate Reactors) Leak_Check->Surface_Check No Repair Repair/Replace Seals & Valves Leak_Check->Repair Yes Implement_Rotation Implement Reactor Rotation Protocol Surface_Check->Implement_Rotation Yes End Data Consistency Improved Surface_Check->End No Calibrate->End Repair->End Implement_Rotation->End

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Addressing matrix effects in propylcyclohexane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other components in the sample matrix.[1] In this compound analysis, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting compounds from complex matrices such as plasma, soil, or crude oil can interfere with the ionization process, leading to inaccurate quantification.[1][2] This can result in either underestimation or overestimation of the true this compound concentration.

Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the most likely cause and what are my immediate troubleshooting steps?

A2: Signal suppression in plasma samples is often caused by non-volatile or semi-volatile compounds co-eluting with this compound and interfering with the ionization source of the mass spectrometer. A common cause in biological samples is the presence of phospholipids or other lipids.

A troubleshooting workflow to address this issue is outlined below. The initial steps involve simple dilutions and checking instrument cleanliness before moving to more complex sample preparation modifications.

G cluster_0 start Start: Signal Suppression Observed dilute Dilute Sample (e.g., 1:10) with appropriate solvent start->dilute check_signal Re-analyze and Check Signal dilute->check_signal clean_ms Clean MS Ion Source and Inlet check_signal->clean_ms No end_ok Issue Resolved check_signal->end_ok Suppression Reduced? Yes reanalyze Re-analyze Standard clean_ms->reanalyze reanalyze->dilute Standard Signal Restored? Yes sample_prep Optimize Sample Preparation reanalyze->sample_prep No end_nok Further Investigation Needed sample_prep->end_nok

Initial troubleshooting workflow for signal suppression.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix. For volatile compounds like this compound, common and effective methods include:

  • Protein Precipitation (PPT): A simple and fast method for biological fluids like serum or plasma, where a solvent like acetonitrile or methanol is used to precipitate proteins.[3][4] The supernatant is then analyzed. While effective at removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be effective at removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain either the analyte or the interferences. For a non-polar compound like this compound, a reversed-phase (e.g., C18) or a normal-phase sorbent could be used depending on the matrix.

Q4: How does Stable Isotope Dilution (SID) work, and can it compensate for matrix effects in this compound analysis?

A4: Stable Isotope Dilution (SID) is a powerful technique for accurate quantification in mass spectrometry.[5] It involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound-d14) to the sample as an internal standard (IS).[5] This IS is chemically identical to the analyte and will behave similarly during sample preparation and analysis, experiencing the same degree of matrix effect (ion suppression or enhancement).[5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[6][7]

G cluster_0 Principle of Stable Isotope Dilution sample Sample containing This compound (Analyte) is Add known amount of This compound-d14 (IS) sample->is extraction Sample Preparation (Extraction, Cleanup) is->extraction analysis GC-MS Analysis extraction->analysis ratio Measure Peak Area Ratio (Analyte / IS) analysis->ratio quant Quantify Analyte Concentration ratio->quant

Workflow for Stable Isotope Dilution analysis.

Q5: Can I use matrix-matched calibration instead of stable isotope-labeled internal standards?

A5: Yes, matrix-matched calibration is a viable alternative when a suitable stable isotope-labeled standard is unavailable or too costly. This method involves preparing calibration standards in a blank matrix that is free of the analyte but as similar as possible to the samples being analyzed. This approach helps to compensate for matrix effects because the standards and the samples will experience similar signal suppression or enhancement.[8] However, finding a truly blank matrix can be challenging, and variability between different batches of the matrix can introduce inaccuracies.[8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Addressing Inconsistent this compound Recovery

This guide provides a systematic approach to troubleshooting poor or inconsistent recovery of this compound during sample preparation.

G cluster_0 start Start: Inconsistent Recovery check_vol Verify Pipetting and Solvent Volumes start->check_vol re_extract Re-extract QC Samples check_vol->re_extract check_evap Check Evaporation Step (if any) for analyte loss re_extract->check_evap No end_ok Issue Resolved re_extract->end_ok Recovery Consistent? Yes re_extract2 Re-extract QC Samples check_evap->re_extract2 change_method Modify Extraction Method (e.g., change solvent, pH) re_extract2->change_method No re_extract2->end_ok Recovery Consistent? Yes end_nok Consult Senior Scientist change_method->end_nok

Troubleshooting inconsistent analyte recovery.
Protocol 1: Generic Protein Precipitation for this compound in Plasma

This protocol provides a general procedure for the extraction of this compound from plasma samples. Note: This is a representative protocol and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw plasma samples and an internal standard (IS) spiking solution (e.g., this compound-d14 in methanol) on ice.

    • Vortex the plasma samples to ensure homogeneity.

  • Extraction:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS spiking solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[4]

    • Vortex the mixture vigorously for 30 seconds.

  • Separation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a GC vial.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound in Water

This protocol outlines a general SPE procedure for extracting and concentrating this compound from aqueous samples. Note: This is a representative protocol and should be optimized.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100 mL of the water sample (spiked with an appropriate internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1 mL of hexane into a collection tube.

  • Analysis:

    • Evaporate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

Data Presentation

The following tables present hypothetical data to illustrate the impact of different mitigation strategies on this compound analysis.

Table 1: Comparison of Matrix Effects in Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalyte Peak Area (Spiked Sample)Analyte Peak Area (Solvent Standard)Matrix Effect (%)
Dilute-and-Shoot (1:10)Plasma65,000100,000-35.0% (Suppression)
Protein PrecipitationPlasma82,000100,000-18.0% (Suppression)
Liquid-Liquid ExtractionPlasma91,000100,000-9.0% (Suppression)
Solid-Phase ExtractionPlasma98,000100,000-2.0% (Suppression)

Matrix Effect (%) is calculated as: ((Peak Area in Spiked Sample / Peak Area in Solvent) - 1) * 100

Table 2: Effectiveness of Internal Standards in Compensating for Matrix Effects

Calibration MethodMatrixCalculated Concentration (ng/mL)True Concentration (ng/mL)Accuracy (%)
External CalibrationPlasma6810068.0%
Matrix-Matched CalibrationPlasma9610096.0%
Stable Isotope DilutionPlasma101100101.0%

Accuracy (%) is calculated as: (Calculated Concentration / True Concentration) * 100

References

Technical Support Center: Optimization of Injection Parameters for Propylcyclohexane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of propylcyclohexane. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides systematic approaches to resolving common problems encountered during the GC analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape is a common issue that can arise from several factors. Follow these steps to diagnose and resolve the problem:

  • Check for Active Sites: Active sites within the GC inlet (liner, septum) or on the column can interact with your analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Regularly replace the septum and liner to prevent the accumulation of active sites.[1]

  • Evaluate for Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Try diluting your sample or using a split injection to decrease the amount of sample introduced onto the column.[1]

  • Verify Temperature Settings: An injection port or initial oven temperature that is too low can result in slow vaporization and broadened peaks.

    • Solution: Ensure the injector temperature is appropriate for the volatility of this compound. A good starting point is typically 250-300°C.[1] Optimize the initial oven temperature to ensure sharp focusing of the analyte at the head of the column.

Question: My chromatogram shows a high baseline or "ghost peaks." What is the likely cause?

Answer:

A high or noisy baseline and the appearance of unexpected peaks (ghost peaks) are often indicative of contamination.[1][2]

  • Septum Bleed: The septum can degrade at high temperatures, releasing volatile compounds that appear as ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high baseline and ghost peaks.

    • Solution: Ensure the use of high-purity carrier gas and install or replace gas purifiers.[3]

  • Sample Carryover: Residuals from previous injections can elute in subsequent runs.

    • Solution: Implement a thorough wash sequence for the syringe between injections. Clean or replace the inlet liner if carryover is suspected.[2][4]

  • Column Bleed: At elevated temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure you are operating within the recommended temperature limits for your column. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[2]

Question: I am experiencing poor resolution and peak overlap. How can I improve separation?

Answer:

Achieving good separation is crucial for accurate analysis.[2]

  • Optimize the Oven Temperature Program: The rate at which the oven temperature increases significantly impacts resolution.

    • Solution: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[1] Experiment with different temperature programs to find the optimal conditions for your sample.

  • Select an Appropriate GC Column: The choice of GC column is critical for separating analytes.

    • Solution: For non-polar compounds like this compound, a non-polar stationary phase is the most effective choice, as separation will occur primarily based on boiling points.[5] A longer column or a column with a smaller internal diameter can also improve resolution, though this may increase analysis time.[6]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas affects the time analytes spend in the column and thus the separation.

    • Solution: Optimize the carrier gas flow rate. An excessively high or low flow rate can lead to suboptimal separation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial GC parameters for analyzing this compound?

A1: The following table provides a good starting point for method development. These parameters may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessOffers flexibility for varying sample concentrations.[8][9][10][11][12][13]
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of this compound.[1][14]
Injection Mode Split (e.g., 50:1 ratio)Suitable for higher concentration samples to prevent column overload.[8]
SplitlessIdeal for trace analysis to maximize sensitivity.[8][10][11][12]
Injection Volume 1 µLA standard volume; adjust as needed based on sample concentration and sensitivity requirements.
Carrier Gas Helium or HydrogenProvides good efficiency and resolution.[15]
Carrier Gas Flow Rate 1 - 2 mL/minA typical flow rate for many capillary columns.[16]
GC Column Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane)"Like dissolves like" principle; separates alkanes based on boiling point.[5]
Oven Temperature Program Initial: 40-60°C (hold 1-2 min), Ramp: 10°C/min to 250°CA starting point; adjust based on the complexity of the sample matrix.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for hydrocarbons; MS provides identification.

Q2: Should I use a split or splitless injection for this compound?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use for samples with high concentrations of this compound to avoid overloading the column. A split ratio (e.g., 50:1) directs a portion of the sample to the column while the rest is vented.[8][9][10][11][12][13]

  • Splitless Injection: Use for trace analysis where the concentration of this compound is very low. In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[8][9][10][11][12]

Q3: How can I prevent discrimination of my sample during injection?

A3: Sample discrimination can occur when the composition of the sample entering the column does not accurately represent the original sample, often due to differences in boiling points of the components.[17]

  • Fast Injection: A rapid injection minimizes the time the needle resides in the hot injector, reducing the potential for selective vaporization of more volatile components.

  • Injector Temperature: Ensure the injector temperature is high enough to vaporize all sample components simultaneously.

  • Liner Choice: Using a liner with glass wool can aid in the vaporization process and create a more homogeneous vapor cloud, but it can also be a site for analyte degradation if not properly deactivated.

Experimental Protocols

Protocol for Optimizing Injection Parameters

This protocol provides a systematic approach to optimizing injection parameters for the analysis of this compound.

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a known concentration.

  • Initial GC-MS Setup:

    • Set up the GC-MS system with the initial parameters recommended in the FAQ table.

  • Injector Temperature Optimization:

    • Inject the standard solution at various injector temperatures (e.g., 220°C, 250°C, 280°C, 300°C) while keeping other parameters constant.

    • Evaluate the chromatograms for peak shape and area. Select the temperature that provides a sharp, symmetrical peak with the highest response.

  • Split Ratio/Splitless Time Optimization (if applicable):

    • For Split Injection: Inject the standard at different split ratios (e.g., 20:1, 50:1, 100:1). Choose a ratio that prevents peak fronting while providing adequate sensitivity.

    • For Splitless Injection: Optimize the splitless time (the duration the split vent is closed). Inject the standard with varying splitless times (e.g., 0.5 min, 0.75 min, 1.0 min). The optimal time allows for the complete transfer of the analyte to the column without excessive solvent tailing.

  • Carrier Gas Flow Rate Optimization:

    • Vary the carrier gas flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min, 1.5 mL/min) while keeping the optimized injector parameters constant.

    • Analyze the resulting chromatograms for peak resolution and analysis time. A Van Deemter plot can be constructed to determine the optimal flow rate that provides the highest efficiency (narrowest peaks).

  • Oven Temperature Program Optimization:

    • With the optimized injection parameters, adjust the oven temperature program.

    • Modify the initial temperature, hold time, and ramp rate to achieve the desired separation from other components in your sample matrix within a reasonable analysis time.

Visualizations

GC_Injection_Optimization_Workflow cluster_prep Preparation cluster_optimization Parameter Optimization cluster_evaluation Evaluation cluster_result Result prep_sample Prepare this compound Standard initial_setup Set Initial GC Parameters prep_sample->initial_setup opt_injector_temp Optimize Injector Temperature initial_setup->opt_injector_temp eval_peak Evaluate Peak Shape, Area, and Resolution opt_injector_temp->eval_peak Analyze Results opt_split Optimize Split Ratio / Splitless Time opt_split->eval_peak Analyze Results opt_flow Optimize Carrier Gas Flow Rate opt_flow->eval_peak Analyze Results opt_oven Optimize Oven Temperature Program opt_oven->eval_peak Analyze Results eval_peak->opt_split Proceed to Next Parameter eval_peak->opt_flow Proceed to Next Parameter eval_peak->opt_oven Proceed to Next Parameter final_method Final Optimized Method eval_peak->final_method All Parameters Optimized Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_causes Potential Causes & Solutions problem Poor Chromatographic Result peak_shape Poor Peak Shape? problem->peak_shape baseline_issue High Baseline / Ghost Peaks? problem->baseline_issue resolution_issue Poor Resolution? problem->resolution_issue active_sites Active Sites (Solution: Deactivated Liner/Column) peak_shape->active_sites Yes overloading Column Overloading (Solution: Dilute Sample / Split Injection) peak_shape->overloading Yes temp_low Incorrect Temperature (Solution: Optimize Injector/Oven Temp) peak_shape->temp_low Yes contamination Contamination (Solution: Check Gas, Septum, Liner) baseline_issue->contamination Yes carryover Sample Carryover (Solution: Syringe Wash, Clean Liner) baseline_issue->carryover Yes column_bleed Column Bleed (Solution: Check Temp Limits, Replace Column) baseline_issue->column_bleed Yes oven_program Suboptimal Oven Program (Solution: Slower Ramp Rate) resolution_issue->oven_program Yes wrong_column Inappropriate Column (Solution: Use Non-polar Column) resolution_issue->wrong_column Yes flow_rate Incorrect Flow Rate (Solution: Optimize Flow) resolution_issue->flow_rate Yes

References

Validation & Comparative

Propylcyclohexane vs. Other Cycloalkanes: A Comparative Guide for Solvent Selection in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides an objective comparison of propylcyclohexane against other common cycloalkane solvents—cyclohexane, methylcyclohexane, and cyclopentane—supported by available data and outlining experimental protocols for their evaluation.

Cycloalkanes are widely utilized as non-polar solvents in organic synthesis due to their inertness and ability to dissolve a range of non-polar compounds. While cyclohexane has historically been a common choice, there is growing interest in alternatives like this compound that may offer advantages in specific applications. This guide aims to equip scientists with the information needed to make informed decisions about solvent selection for their research and development activities.

Physical and Chemical Properties: A Tabular Comparison

The selection of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These properties influence reaction conditions, work-up procedures, and safety considerations. The following table summarizes key data for this compound and its alternatives.

PropertyThis compoundCyclohexaneMethylcyclohexaneCyclopentane
Molecular Formula C₉H₁₈C₆H₁₂C₇H₁₄C₅H₁₀
Molecular Weight ( g/mol ) 126.24[1]84.1698.19[2]70.13[3]
Boiling Point (°C) 155-157[4]80.710149.3[1][5]
Melting Point (°C) -956.5-126.6-94[5]
Density (g/mL at 25°C) 0.793[4]0.7790.7700.745[5]
Flash Point (°C) 35-20-4-37[5]
Water Solubility InsolubleInsolubleInsolubleInsoluble[3]

Performance in Organic Synthesis: A Comparative Overview

Direct comparative studies on the performance of these cycloalkanes as solvents in specific pharmaceutical synthesis steps are limited in publicly available literature. However, based on their physical properties and general solvent characteristics, we can infer potential advantages and disadvantages.

Solubility: The larger alkyl side chain of this compound may offer slightly different solubility characteristics compared to cyclohexane or methylcyclohexane for certain organic molecules, potentially improving the solubility of highly non-polar or long-chain substrates. However, experimental verification is crucial.

Reaction Kinetics: The higher boiling point of this compound allows for conducting reactions at elevated temperatures, which can be advantageous for sluggish transformations. For instance, in reactions where higher energy input is required to overcome activation barriers, this compound could offer faster reaction rates compared to lower-boiling cycloalkanes.

Work-up and Purification: The lower volatility of this compound compared to cyclopentane and cyclohexane can be a double-edged sword. While it reduces solvent loss through evaporation, it may require more energy-intensive methods for removal during product isolation (e.g., distillation under reduced pressure).

Experimental Protocols for Solvent Evaluation

To facilitate a data-driven selection process, the following experimental protocols are recommended for comparing the performance of this compound and other cycloalkanes in a specific chemical transformation.

Protocol 1: Comparative Solubility Determination

Objective: To quantitatively compare the solubility of a target compound (e.g., a key intermediate or API) in this compound, cyclohexane, methylcyclohexane, and cyclopentane at various temperatures.

Methodology:

  • Sample Preparation: Prepare saturated solutions of the target compound in each solvent at a series of controlled temperatures (e.g., 25°C, 50°C, 75°C).

  • Equilibration: Stir the solutions for a sufficient time to ensure equilibrium is reached.

  • Quantification: Carefully withdraw a known volume of the supernatant from each saturated solution, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) if the compound is volatile.

  • Data Presentation: Plot solubility (in g/L or mol/L) as a function of temperature for each solvent.

Protocol 2: Comparative Reaction Performance Evaluation

Objective: To compare the effect of each cycloalkane solvent on the yield, reaction rate, and impurity profile of a target chemical reaction.

Methodology:

  • Reaction Setup: Perform the target reaction in parallel in each of the four cycloalkane solvents under identical conditions (e.g., temperature, concentration of reactants, catalyst loading).

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots from each reaction mixture and analyzing them by HPLC or GC to determine the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, quench the reactions and perform a standardized work-up and product isolation procedure for each.

  • Analysis:

    • Yield: Determine the isolated yield of the product for each reaction.

    • Purity: Analyze the purity of the isolated product using HPLC or GC, paying close attention to the formation of any byproducts.

    • Reaction Rate: From the reaction monitoring data, calculate the initial reaction rate or the time to reach a certain conversion for each solvent.

  • Data Presentation: Tabulate the yield, purity, and reaction rate data for a clear comparison.

Green Chemistry and Sustainability Considerations

The principles of green chemistry are increasingly important in pharmaceutical development. The choice of solvent has a significant impact on the overall environmental footprint of a process.

Process Mass Intensity (PMI): PMI is a key metric to evaluate the "greenness" of a process and is defined as the total mass of materials used (raw materials, solvents, reagents, process water) to produce a certain mass of product.[6][7]

E-Factor: The E-Factor is another widely used metric that measures the mass of waste produced per unit of product.[2][8]

A simplified workflow for evaluating the greenness of a solvent choice is presented below:

cluster_0 Solvent Selection Workflow A Define Reaction and Target Product B Select Candidate Solvents (this compound, Cyclohexane, etc.) A->B C Perform Parallel Synthesis (Protocol 2) B->C D Collect Data: - Mass of all inputs - Mass of product - Mass of waste C->D E Calculate Green Metrics - Process Mass Intensity (PMI) - E-Factor D->E F Compare Solvent Performance (Yield, Purity, Green Metrics) E->F G Select Optimal Solvent F->G

A simplified workflow for evaluating and selecting a greener solvent.

Conclusion

This compound presents a viable alternative to more traditional cycloalkane solvents, particularly for reactions requiring higher temperatures. Its physical properties suggest potential advantages in specific solubility and reaction rate applications. However, a lack of direct comparative data necessitates a case-by-case experimental evaluation. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to make an informed and justifiable solvent selection, balancing performance, safety, and sustainability objectives. The systematic collection and analysis of such data will be invaluable in building a more comprehensive understanding of the relative merits of this compound and other cycloalkanes in pharmaceutical synthesis.

References

Propylcyclohexane in Biofuel Blends: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of propylcyclohexane as a biofuel component against other common alternatives. The following sections provide a detailed analysis supported by experimental data, outlining the performance characteristics of this compound blends in comparison to biodiesel and ethanol blends.

This compound, a cycloalkane, is emerging as a significant component in the development of advanced biofuels. It is particularly relevant as a surrogate for naphthenic compounds found in bio-oils derived from the catalytic fast pyrolysis of lignocellulosic biomass. Understanding its performance in relation to established biofuels like fatty acid methyl esters (FAME), commonly known as biodiesel, and ethanol is crucial for the advancement of sustainable fuel technologies.

Quantitative Performance Comparison

The performance of a biofuel is determined by a combination of its physicochemical properties and its behavior during combustion in an engine. The following tables summarize key quantitative data for this compound, biodiesel (FAME), and ethanol, and their respective blends with diesel fuel.

Table 1: Physicochemical Properties of Biofuel Components

PropertyThis compoundBiodiesel (FAME)EthanolConventional Diesel
Chemical Formula C₉H₁₈~C₁₉H₃₆O₂C₂H₅OH~C₁₂H₂₃
Density @ 15°C ( kg/m ³) ~780860 - 900[1]~789820 - 845
Kinematic Viscosity @ 40°C (mm²/s) ~1.53.5 - 5.0[1]~1.22.0 - 4.5
Lower Heating Value (MJ/kg) ~43.537 - 40[2]~26.8~43
Cetane Number < 3047 - 65[3]~840 - 55
Oxygen Content (wt%) 0~11~350

Note: Values for this compound are typical estimates. Biodiesel properties can vary based on feedstock.

Table 2: Engine Performance and Emissions Comparison of Biofuel Blends in a Compression-Ignition Engine (Relative to Conventional Diesel)

ParameterThis compound Blend (Estimated)Biodiesel (B20) BlendEthanol (E10) Blend
Brake Thermal Efficiency (BTE) Slight Increase~-6% to Similar[3]Similar to Slight Decrease[4]
Brake Specific Fuel Consumption (BSFC) Slight Decrease~+15%[3]Slight Increase[4]
NOx Emissions Similar+5% to +15%[3]-2.2% to +15%[4][5]
CO Emissions Decrease-10% to -50%[6]Variable[7]
Hydrocarbon (HC) Emissions Decrease-20% to -50%[3]Variable[7]
Smoke/Particulate Matter (PM) Significant Decrease-10% to -50%[6]Significant Decrease (~44%)[5]

Note: Data is synthesized from multiple sources and normalized against a diesel baseline for comparative purposes.[2][3][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19] The performance of this compound blends is an estimation based on the performance of cyclohexane blends and the general properties of cycloalkanes.[11]

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures for evaluating the performance of fuels in compression-ignition (CI) engines. A generalized protocol for such an experiment is outlined below.

General Experimental Protocol for CI Engine Biofuel Testing
  • Fuel Preparation and Characterization:

    • Biofuel blends are prepared volumetrically with a diesel base fuel (e.g., B20, E10).

    • Key fuel properties of the blends, such as density, viscosity, cetane number, and heating value, are determined according to relevant ASTM standards (e.g., ASTM D975 for diesel, ASTM D6751 for biodiesel).[20]

  • Engine Test Setup:

    • A single-cylinder, four-stroke, direct-injection diesel engine is typically used. The engine is coupled to a dynamometer to control and measure engine load and speed.

    • Instrumentation is installed to measure:

      • Cylinder pressure

      • Fuel flow rate

      • Airflow rate

      • Exhaust gas temperature

      • Emissions (NOx, CO, HC, smoke opacity/PM) using a gas analyzer and a smoke meter.

  • Test Procedure:

    • The engine is warmed up to a stable operating temperature using standard diesel fuel.

    • Baseline performance and emissions data are recorded at various engine loads and a constant speed.

    • The engine is then switched to the biofuel blend, and after a stabilization period, the same performance and emissions measurements are recorded under the identical load and speed conditions.

    • The data for the biofuel blend is then compared to the baseline diesel data.

Mandatory Visualizations

Synthesis of this compound from Biomass

The production of this compound from lignocellulosic biomass is a multi-step process that involves the depolymerization of lignin and subsequent hydrodeoxygenation and saturation of the resulting aromatic compounds.

Synthesis_Pathway Biomass Lignocellulosic Biomass Fractionation Reductive Fractionation Biomass->Fractionation Lignin Lignin Fractionation->Lignin Cellulose Cellulose/Hemicellulose Fractionation->Cellulose Depolymerization Catalytic Depolymerization Lignin->Depolymerization Aromatics Propylguaiacol & other Aromatics Depolymerization->Aromatics HDO Hydrodeoxygenation (HDO) Aromatics->HDO Phenols Propylphenols HDO->Phenols Saturation Hydrotreating/ Saturation Phenols->Saturation This compound This compound Saturation->this compound

Synthesis pathway of this compound from lignocellulosic biomass.
General Combustion Pathway of this compound

The combustion of this compound in a diesel engine is a complex series of reactions. The following diagram illustrates a simplified, high-level overview of the process.

Combustion_Pathway cluster_engine Engine Cylinder PCH_Air This compound-Air Mixture Compression Compression & Injection PCH_Air->Compression Intake Combustion High-Temperature Combustion Compression->Combustion Autoignition Expansion Expansion (Power Stroke) Combustion->Expansion Exhaust Exhaust Products (CO2, H2O, NOx, etc.) Expansion->Exhaust Exhaust

Simplified workflow of this compound combustion in a CI engine.

References

Validating Propylcyclohexane as a Cornerstone for Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers in Combustion and Fuel Development

Real-world jet fuels like Jet A, JP-5, and JP-8 are complex blends of hundreds of hydrocarbon species, making them challenging to model for combustion simulations.[1] To facilitate precise numerical studies of engine combustion, researchers rely on surrogate fuels—simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the target fuel.[1][2] Propylcyclohexane is a critical component in many surrogate formulations, chosen to represent the cycloalkane (or naphthene) class of hydrocarbons, which are a significant fraction of conventional jet fuels.[1][3] This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its role in accurately simulating jet fuel combustion.

The Role of this compound

Jet fuels are broadly composed of paraffins (n-alkanes and iso-alkanes), cycloalkanes, and aromatics.[1][3] Each class contributes differently to the fuel's overall properties. Cycloalkanes, for instance, influence density and heat release characteristics.[3] this compound is selected not only for being a representative cycloalkane but also because its combustion properties can be experimentally studied and modeled.

Comparative Data of Key Fuel Properties

The effectiveness of a surrogate fuel is determined by how well its properties match those of the real fuel. This involves emulating key physical, chemical, and combustion characteristics.[2] The following tables summarize quantitative data comparing this compound and surrogate mixtures containing it against typical jet fuel properties.

Table 1: Physical and Chemical Property Comparison

PropertyThis compound (C₉H₁₈)n-Dodecane (C₁₂H₂₆)Toluene (C₇H₈)Typical Jet A/JP-8
Molecular Weight ( g/mol ) 126.24170.3492.14~133-145
Density @ 20°C (g/mL) ~0.776~0.749~0.8670.775 - 0.840
Lower Heating Value (MJ/kg) ~43.4~44.1~40.6~42.8 - 43.5
H/C Ratio 2.02.171.14~1.9 - 2.1
Derived Cetane Number (DCN) < 20~88< 1035 - 55
Threshold Sooting Index (TSI) ~10-15~10~70-8015 - 26

Note: Values are approximate and can vary based on specific experimental conditions and data sources. DCN and TSI for single components are often used as blending values.

Table 2: Combustion Performance Data of a this compound-Containing Surrogate

A three-component surrogate consisting of n-decane, n-propylbenzene, and this compound has been shown to be a reliable substitute for jet fuel in kinetic modeling studies.[2] The following data pertains to a surrogate with 76.7% n-decane, 13.2% n-propylbenzene, and 10.1% this compound (by wt.).[4]

Combustion PropertySurrogate MixtureJet A-1Experimental Conditions
Laminar Flame Speed (m/s) ~0.75~0.75T = 473 K, P = 0.1 MPa, φ = 1.1
Ignition Delay Time (μs) Nearly IdenticalNearly IdenticalT > 1100 K

Data synthesized from experimental results where the surrogate successfully reproduced the flame speed of Jet A-1.[4] Ignition delay times for surrogates containing n-propylcyclohexane also show good agreement with real fuels at high temperatures.[5]

Key Experimental Validation Protocols

The validation of this compound as a surrogate component relies on a suite of standardized experiments designed to probe combustion phenomena under controlled conditions.[6][7] These experiments provide the quantitative data necessary to compare surrogate performance against real fuels and to refine chemical kinetic models.[2][6]

Ignition Delay Time (IDT) Measurement
  • Apparatus: Shock Tubes (ST) and Rapid Compression Machines (RCMs).[7][8]

  • Methodology:

    • A mixture of fuel and oxidizer (e.g., air) is rapidly compressed to high temperatures and pressures.

    • In a Shock Tube , this is achieved by the rupture of a diaphragm, which sends a shock wave into the gas mixture, heating and pressurizing it in microseconds.

    • In an RCM , a piston mechanically compresses the gas mixture in milliseconds.

    • The ignition delay time is the period between the end of compression and the onset of combustion, typically detected by a sharp rise in pressure or light emission from excited chemical species like OH*.[9]

    • These experiments are crucial for validating a surrogate's autoignition characteristics, especially the negative temperature coefficient (NTC) behavior observed in many fuels.[2][10]

Species Concentration Measurement
  • Apparatus: Jet Stirred Reactors (JSRs) and Pressurized Flow Reactors (PFRs).[2][7][8]

  • Methodology:

    • Fuel and oxidizer are continuously fed into a reactor vessel where they are rapidly mixed to ensure uniform temperature and composition.

    • The reactor is maintained at a constant temperature and pressure for a specific residence time.

    • Gas is continuously extracted from the reactor and analyzed using techniques like gas chromatography (GC) to measure the mole fractions of stable intermediate species, reactants, and final products.[2]

    • JSR and PFR experiments provide critical data on the fuel oxidation pathways, which is used to validate the detailed reaction steps within a chemical kinetic mechanism.[2][11]

Laminar Flame Speed Measurement
  • Apparatus: Constant volume spherical bomb or counterflow twin-flame burner.[7][12]

  • Methodology:

    • In the counterflow twin-flame method, two opposed jets—one of fuel/oxidizer/diluent and the other of oxidizer/diluent—create a stabilized, flat flame front.

    • The velocity of the unburned gas mixture at the point of extinction or at a stable position is measured. This velocity is the laminar flame speed.

    • Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) can be used to measure the gas velocity profile precisely.

    • Laminar flame speed is a fundamental property that depends on the fuel's reactivity, diffusivity, and thermal properties. Matching the flame speed of a real fuel is a key validation target for surrogates.[4][13]

Visualizing Relationships and Workflows

Diagrams created using Graphviz help to clarify the logical connections between concepts and the steps in the validation process.

G cluster_fuel Fuel Composition cluster_surrogate Surrogate Formulation cluster_validation Validation Targets Real Jet Fuel Real Jet Fuel Chemical Classes Chemical Classes Real Jet Fuel->Chemical Classes contains This compound This compound Chemical Classes->this compound represented by Surrogate Mixture Surrogate Mixture Physical Properties Physical Properties Surrogate Mixture->Physical Properties must match Chemical Properties Chemical Properties Surrogate Mixture->Chemical Properties must match Combustion Phenomena Combustion Phenomena Surrogate Mixture->Combustion Phenomena must match This compound->Surrogate Mixture Other Components Other Components Other Components->Surrogate Mixture

Caption: Logical relationship between real jet fuel, its chemical classes, and surrogate components.

G cluster_exp Experimental Measurements start Formulate Surrogate (with this compound) exp1 Shock Tube / RCM (Ignition Delay Time) start->exp1 exp2 JSR / PFR (Species Concentration) start->exp2 exp3 Counterflow Burner (Laminar Flame Speed) start->exp3 compare Compare Data: Surrogate vs. Real Fuel vs. Kinetic Model exp1->compare exp2->compare exp3->compare end Validate / Refine Surrogate & Model compare->end

Caption: Experimental workflow for the validation of a jet fuel surrogate component.

References

Comparative Analysis of Propylcyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and physicochemical properties of n-propylcyclohexane and isopropylcyclohexane, two common isomers of C9H18. The information presented is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of how the arrangement of the propyl group on the cyclohexane ring influences molecular properties and potential applications.

Physicochemical Properties

The seemingly minor difference in the attachment of the propyl group—a straight chain versus a branched isomer—leads to notable variations in the physical properties of n-propylcyclohexane and isothis compound. These differences are critical in contexts such as solvent selection, reaction condition optimization, and predicting the behavior of these molecules in biological systems.

Propertyn-PropylcyclohexaneIsothis compoundReference
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Boiling Point 155-156 °C154-155 °C
Melting Point -88.9 °C-89.3 °C
Density 0.793 g/mL at 25 °C0.8023 g/mL at 20 °C
Refractive Index n20/D 1.436n20/D 1.442

Structural and Conformational Analysis

The primary distinction between n-propylcyclohexane and isothis compound lies in their conformational preferences and the resulting steric interactions. Both molecules adopt a chair conformation for the cyclohexane ring to minimize angular and torsional strain. However, the energetic cost of placing the alkyl substituent in an axial versus an equatorial position differs significantly between the two isomers.

The larger steric bulk of the isopropyl group compared to the n-propyl group results in more significant 1,3-diaxial interactions when it is in the axial position. Consequently, the equilibrium for isothis compound strongly favors the conformation where the isopropyl group is in the equatorial position to a greater extent than for n-propylcyclohexane. This has implications for the reactivity of adjacent functional groups and the overall shape and lipophilicity of molecules containing these moieties, which are critical parameters in drug design.

Experimental Protocols

Isomer Separation and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for separating and identifying n-propylcyclohexane and isothis compound is GC-MS. The slight difference in their boiling points and molecular shapes allows for their separation on a non-polar capillary column.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Mass Spectrometry: Operated in electron ionization (EI) mode at 70 eV. The mass spectra will show characteristic fragmentation patterns that can be used to confirm the identity of each isomer by comparison with a spectral library.

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy can be employed to study the conformational equilibrium of the two isomers. By cooling the sample, the rate of chair-flipping of the cyclohexane ring can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference (A-value) between the two conformations.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A solvent with a low freezing point, such as deuterated toluene (toluene-d8) or deuterated chloroform (CDCl₃).

  • Temperature: The experiment should be conducted at a range of low temperatures, starting from room temperature and going down to the freezing point of the solvent, to observe the coalescence and subsequent splitting of the signals.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the comparative analysis of this compound isomers, from initial sample preparation to final data analysis and application consideration.

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Physicochemical & Conformational Analysis cluster_2 Data Interpretation & Application Sample Mixture of this compound Isomers GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Separation Separation of n-propylcyclohexane and isothis compound GC_MS->Separation Identification Identification based on Retention Time and Mass Spectra Separation->Identification NMR NMR Spectroscopy Identification->NMR Analyze Pure Isomers Physical_Properties Measurement of Boiling Point, Density, Refractive Index Identification->Physical_Properties Analyze Pure Isomers Conformational_Analysis Determination of Conformational Preferences (Axial vs. Equatorial) NMR->Conformational_Analysis Data_Analysis Comparative Analysis of Properties Conformational_Analysis->Data_Analysis Physical_Properties->Data_Analysis Stability_Reactivity Inference of Relative Stability and Reactivity Data_Analysis->Stability_Reactivity Drug_Dev Application in Drug Development (e.g., as a scaffold or solvent) Stability_Reactivity->Drug_Dev

Caption: Workflow for the comparative analysis of this compound isomers.

Conclusion

The choice between n-propylcyclohexane and isothis compound in a research or development context should be guided by their distinct physicochemical properties and conformational behaviors. While their molecular weights are identical, differences in boiling point, density, and particularly steric hindrance can have significant downstream effects. For instance, in drug design, the more conformationally locked and sterically demanding isothis compound might be used to probe specific binding pockets, whereas the more flexible n-propylcyclohexane could be employed where a less rigid substituent is desired. The experimental protocols outlined provide a framework for researchers to further investigate and leverage the unique characteristics of these isomers in their specific applications.

A Comparative Guide to the Quantification of Propylcyclohexane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of propylcyclohexane, a saturated cyclic hydrocarbon, is critical in various fields, including fuel analysis, environmental monitoring, and as an impurity in pharmaceutical manufacturing. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical principles and representative experimental data for similar analytes.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of GC-FID and GC-MS for the quantification of this compound. It is important to note that while direct comparative validation data for this compound was not available in the public domain, the presented values are based on typical performance characteristics observed for similar C9 hydrocarbons and cycloalkanes.[1][2][3][4][5]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by GC, detection by flame ionization of organic compounds.Separation by GC, detection by mass-to-charge ratio of ionized molecules.
Linearity (R²) ≥ 0.999[2][5]≥ 0.998
Limit of Detection (LOD) ~1-10 ng/mLScan Mode: ~0.1-1 ng/mL SIM Mode: ~0.01-0.1 ng/mL[6]
Limit of Quantification (LOQ) ~5-30 ng/mLScan Mode: ~0.5-5 ng/mL SIM Mode: ~0.05-0.5 ng/mL[6][7]
Accuracy (Recovery) 95-105%[8][9]90-110%[8][9]
Precision (Repeatability, %RSD) < 2%[5]< 5%
Selectivity Good for well-separated peaks.Excellent, based on mass fragmentation patterns.
Cost LowerHigher
Primary Use Robust quantification of known analytes.Identification and quantification, especially in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane or pentane) to achieve a concentration within the calibration range.

  • Add a known concentration of an internal standard (e.g., decane or undecane) to all standards and samples to correct for injection volume variations.[10]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Collect the chromatogram and integrate the peak areas for this compound and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for both the identification and quantification of this compound, especially in complex matrices where co-eluting peaks may interfere with FID analysis. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID, ensuring the final concentration is appropriate for the sensitivity of the MS detector.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Same as for GC-FID.

  • Inlet and Carrier Gas: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Scan from m/z 40 to 200 for qualitative and quantitative analysis.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 83, 126) and the internal standard for enhanced sensitivity and selectivity.[11]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Calibration and Quantification:

  • Prepare calibration standards and generate a calibration curve as described for GC-FID.

  • For SIM mode, use the peak area of the selected quantifier ion for this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-FID and GC-MS.

GC_FID_Workflow Sample Sample Preparation (Dissolution & Internal Standard) GC Gas Chromatography (Separation) Sample->GC Injection FID Flame Ionization Detector (Detection) GC->FID Data Data Acquisition (Peak Area Integration) FID->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification by GC-FID.

GC_MS_Workflow Sample Sample Preparation (Dissolution & Internal Standard) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Mass Analysis) GC->MS Data Data Acquisition (Scan or SIM Mode) MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification by GC-MS.

Conclusion: Choosing the Right Method

The choice between GC-FID and GC-MS for this compound quantification depends on the specific requirements of the analysis.

  • GC-FID is a cost-effective, robust, and highly precise method for the routine quantification of this compound in samples where the analyte is well-resolved from other components. Its simple operation and lower maintenance make it an excellent choice for quality control laboratories.

  • GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices where interferences are likely.[12] The ability to confirm the identity of this compound based on its mass spectrum provides a higher degree of confidence in the results. For trace-level analysis, the use of SIM mode in GC-MS provides significantly lower detection limits.[11]

For drug development professionals, where the identification and quantification of impurities are critical, GC-MS is the more appropriate technique. For routine analysis of known formulations or raw materials, GC-FID can provide the necessary accuracy and precision with lower operational costs.

References

Propylcyclohexane as a Molecular Probe: A Comparative Guide for Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug metabolism and safety assessment, the use of molecular probes to validate the activity of cytochrome P450 (CYP) enzymes is a cornerstone of preclinical research. These probes are well-characterized substrates for specific CYP isoforms, enabling researchers to investigate potential drug-drug interactions and understand the metabolic pathways of new chemical entities. While a variety of compounds have been established as reliable probes, this guide explores the concept of using a simple aliphatic hydrocarbon, propylcyclohexane, as a potential molecular probe and compares its hypothetical utility against established probes for key human CYP enzymes: CYP2B6, CYP2C9, and CYP3A4.

Introduction to Molecular Probes for CYP Validation

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1][2] The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, disease states, and co-administration of other drugs. Therefore, it is crucial to characterize the interaction of new drug candidates with major CYP isoforms.

An ideal molecular probe for CYP validation studies should exhibit:

  • High specificity for a single CYP isoform.

  • A well-defined metabolic pathway leading to a readily quantifiable metabolite.

  • Reproducible and robust kinetics (e.g., Michaelis-Menten).

  • Commercially available standards for both the parent compound and its metabolites.

  • A validated and sensitive analytical method for detection.

This guide provides a comparative analysis of this compound against the following FDA-recommended in vitro probe substrates:[3]

  • Bupropion for CYP2B6

  • Diclofenac for CYP2C9

  • Midazolam for CYP3A4/5

This compound: A Hypothetical Molecular Probe

Hypothetical Metabolic Pathway of this compound:

This compound This compound Metabolites Hydroxylated Metabolites (e.g., 1-propylcyclohexanol, 2-propylcyclohexanol, 3-propylcyclohexanol) This compound->Metabolites CYP-mediated hydroxylation

Hypothetical metabolic pathway of this compound.

The lack of published data on the specific CYP isoforms involved and the kinetics of its metabolism makes it a purely investigational tool at this stage. Its utility as a reliable probe would depend on demonstrating high specificity for a particular CYP enzyme and developing robust analytical methods for its hydroxylated metabolites.

Established Molecular Probes: A Performance Comparison

The following sections detail the properties and experimental data for the established CYP probe substrates.

CYP2B6 Probe: Bupropion

Bupropion is an antidepressant that is extensively metabolized in humans, with its primary metabolic pathway, hydroxylation to hydroxybupropion, being almost exclusively catalyzed by CYP2B6.[1][5] This high degree of specificity makes bupropion an excellent in vitro probe for CYP2B6 activity.

Metabolic Pathway of Bupropion:

Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6

Metabolic pathway of Bupropion to Hydroxybupropion.
CYP2C9 Probe: Diclofenac

Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized by CYP2C9 to its major metabolite, 4'-hydroxydiclofenac.[6][7] Its well-established metabolic pathway and the commercial availability of standards make it a reliable probe for CYP2C9.

Metabolic Pathway of Diclofenac:

Diclofenac Diclofenac Hydroxy_Diclofenac 4'-Hydroxydiclofenac Diclofenac->Hydroxy_Diclofenac CYP2C9

Metabolic pathway of Diclofenac to 4'-Hydroxydiclofenac.
CYP3A4/5 Probe: Midazolam

Midazolam, a short-acting benzodiazepine, is extensively metabolized by CYP3A4 and CYP3A5 to its primary active metabolite, 1'-hydroxymidazolam.[8][9] Due to the high abundance and broad substrate specificity of CYP3A4 in the human liver, midazolam is the gold-standard probe for assessing CYP3A4/5 activity.

Metabolic Pathway of Midazolam:

Midazolam Midazolam Hydroxy_Midazolam 1'-Hydroxymidazolam Midazolam->Hydroxy_Midazolam CYP3A4/5

Metabolic pathway of Midazolam to 1'-Hydroxymidazolam.

Quantitative Data Summary

The following table summarizes the available Michaelis-Menten kinetic parameters for the established probe substrates. No published data is available for this compound.

Molecular ProbeTarget CYPKm (µM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Source
This compound UnknownNot AvailableNot Available-
Bupropion CYP2B685 - 158.51697 ± 81 (pmol/min/mg protein)[10]
Diclofenac CYP2C99 ± 1432 ± 15 (pmol/min/mg protein)[7]
Midazolam CYP3A4/53.3 - 5.81.7 ± 1.4 (nmol/min/mg protein)[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. Below are generalized protocols for the established probe substrates.

General Experimental Workflow for CYP Inhibition Assays

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes (HLMs) or recombinant CYP enzymes Incubation_Mix Prepare Incubation Mixture (Buffer, Probe Substrate, Test Compound) Microsomes->Incubation_Mix Pre_incubation Pre-incubate mixture at 37°C Incubation_Mix->Pre_incubation Start_Reaction Initiate reaction with NADPH regenerating system Pre_incubation->Start_Reaction Incubate Incubate at 37°C for a defined time Start_Reaction->Incubate Stop_Reaction Stop reaction with organic solvent (e.g., acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge to pellet protein Stop_Reaction->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LC_MS Analyze metabolite formation by LC-MS/MS Supernatant->LC_MS Data_Analysis Calculate IC50 or Ki values LC_MS->Data_Analysis

A general workflow for in vitro CYP inhibition assays.
Protocol for Bupropion Hydroxylation Assay (CYP2B6)

  • Incubation Mixture: Prepare a mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (or recombinant CYP2B6), and varying concentrations of bupropion.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing glucose-6-phosphate, β-NADP+, glucose-6-phosphate dehydrogenase, and magnesium chloride).[1]

  • Incubation: Incubate at 37°C for 10 minutes. The reaction should be within the linear range for time and protein concentration.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 20% trichloroacetic acid) containing an internal standard (e.g., hydroxybupropion-d6).[1]

  • Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of hydroxybupropion using a validated LC-MS/MS method.[1]

Protocol for Diclofenac 4'-Hydroxylation Assay (CYP2C9)
  • Incubation Mixture: Combine human liver microsomes (or recombinant CYP2C9), potassium phosphate buffer (pH 7.4), and various concentrations of diclofenac.

  • Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring linearity of metabolite formation.

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. An internal standard (e.g., 4'-hydroxydiclofenac-d4) should be included in the termination solution.[7]

  • Sample Preparation: Vortex and centrifuge the samples. Collect the supernatant.

  • Analysis: Analyze the formation of 4'-hydroxydiclofenac by LC-MS/MS.[7]

Protocol for Midazolam 1'-Hydroxylation Assay (CYP3A4/5)
  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, add human liver microsomes (or recombinant CYP3A4/5), phosphate buffer (pH 7.4), and a range of midazolam concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Reaction Initiation: Initiate the reaction with the addition of a pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a time period where the reaction is linear (typically 5-15 minutes).[4]

  • Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., 2H4-midazolam).

  • Sample Preparation: Centrifuge the samples to remove precipitated protein and transfer the supernatant.

  • Analysis: Quantify the 1'-hydroxymidazolam formed using a validated LC-MS/MS method.

Conclusion

The validation of CYP enzyme activity is a critical step in drug development. Established molecular probes such as bupropion, diclofenac, and midazolam offer reliable and reproducible methods for assessing the activity of CYP2B6, CYP2C9, and CYP3A4/5, respectively. These probes are well-characterized, with extensive supporting data and validated analytical methods.

This compound, while theoretically a potential substrate for CYP-mediated metabolism, remains an unvalidated tool. To be considered a useful molecular probe, extensive research would be required to:

  • Identify the specific CYP isoform(s) responsible for its metabolism.

  • Characterize the kinetics of its metabolism to determine its specificity and affinity.

  • Develop and validate robust analytical methods for its metabolites.

Until such data becomes available, this compound's role as a molecular probe in formal validation studies is not supported. Researchers and drug development professionals should continue to rely on well-established and regulatory-accepted probe substrates for accurate and reliable assessment of CYP enzyme activity. This ensures the generation of high-quality data crucial for making informed decisions regarding the safety and metabolic profile of new drug candidates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification and identification of propylcyclohexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs and in understanding the parameters for cross-validation.

Executive Summary

This compound, a cycloalkane, is a volatile organic compound relevant in various fields, including as a component in surrogate fuels and as a potential impurity in pharmaceutical processes. Accurate and precise analytical methods are crucial for its quantification and identification. Gas chromatography is the technique of choice for such volatile compounds. This guide focuses on the two most common detectors used with GC for this purpose: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

GC-FID is a robust and widely used technique for quantifying hydrocarbons. It offers high precision and a wide linear range. GC-MS, on the other hand, provides not only quantitative data but also qualitative structural information, making it a powerful tool for unequivocal identification. The cross-validation of these methods is essential to ensure the reliability and interchangeability of analytical results.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile hydrocarbons like this compound. The values presented are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by volatility and interaction with a stationary phase, followed by detection of ions formed upon combustion in a hydrogen flame.Separation by volatility and interaction with a stationary phase, followed by ionization and mass-based detection of the analyte and its fragments.
Linearity (R²) Typically ≥ 0.999[1][2]Typically ≥ 0.995[3]
Accuracy (% Recovery) 90-110% (typical)[4]85-115% (typical)[4]
Precision (% RSD) < 5%[4]< 10%[3]
Limit of Detection (LOD) ~0.1 - 1 mg/L[5]~0.1 - 1 µg/L (Scan), < 0.1 µg/L (SIM)[3][6]
Limit of Quantification (LOQ) ~0.5 - 2 mg/L[5]~0.5 - 2 µg/L (Scan), < 0.5 µg/L (SIM)[3][6]
Selectivity Good for well-separated peaks.Excellent, based on unique mass fragmentation patterns.
Identification Capability Based on retention time only.Confident identification based on mass spectrum library matching.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These are general protocols and may require optimization for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantitative analysis of this compound.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) of high purity.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for the calibration curve.[7]

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dilute them with the solvent to fall within the calibrated range.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from other hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen or Helium): 25 mL/min.

c. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the coefficient of determination (R²).

  • Use the calibration curve to determine the concentration of this compound in the unknown samples and QC samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for both the quantitative and qualitative analysis of this compound.

a. Sample Preparation:

The sample preparation procedure is the same as for the GC-FID method.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted; splitless mode can be used for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-200.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 83, 126).

c. Data Analysis:

  • Qualitative Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantitative Analysis: Integrate the peak area of a characteristic ion (in SIM mode) or the total ion chromatogram (in full scan mode).

  • Construct a calibration curve and calculate the concentration of this compound in samples as described for the GC-FID method.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for method selection and the workflow for cross-validation.

MethodSelection Diagram 1: Decision Tree for Analytical Method Selection start Analytical Goal for this compound quant_id Quantification and Identification? start->quant_id quant_only Quantification Only? quant_id->quant_only No gc_ms Primary Method: GC-MS quant_id->gc_ms Yes gc_fid Primary Method: GC-FID quant_only->gc_fid Yes cross_validate_fid Cross-validate with GC-FID for routine high-throughput analysis gc_ms->cross_validate_fid cross_validate_ms Cross-validate with GC-MS for confirmation of identity gc_fid->cross_validate_ms

Diagram 1: Decision Tree for Analytical Method Selection

CrossValidationWorkflow Diagram 2: Cross-Validation Workflow cluster_dev Method Development & Validation cluster_comp Comparative Analysis cluster_eval Evaluation & Acceptance develop_fid Develop & Validate GC-FID Method analyze_samples Analyze Identical Samples by Both Methods develop_fid->analyze_samples develop_ms Develop & Validate GC-MS Method develop_ms->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_data assess_bias Assess for Systematic Bias compare_data->assess_bias acceptance_criteria Define Acceptance Criteria (e.g., % difference < 15%) acceptance_criteria->compare_data conclusion Conclusion on Method Interchangeability assess_bias->conclusion

Diagram 2: Cross-Validation Workflow

References

Comparing the sooting propensity of propylcyclohexane and other fuels

Author: BenchChem Technical Support Team. Date: December 2025

Propylcyclohexane, a component of some synthetic fuels, exhibits a lower sooting propensity compared to aromatic compounds but a higher tendency to soot than straight-chain alkanes. This guide provides a comparative analysis of the sooting characteristics of this compound against other representative fuels, supported by experimental data and detailed methodologies for key sooting propensity metrics.

Quantitative Comparison of Sooting Propensity

The tendency of a fuel to form soot can be quantified using several metrics, including the Yield Sooting Index (YSI), the Threshold Sooting Index (TSI), and the smoke point. A higher YSI or TSI value and a lower smoke point indicate a greater propensity for soot formation.

Fuel CompoundChemical ClassYield Sooting Index (YSI)Threshold Sooting Index (TSI)Smoke Point (mm)
n-Heptanen-Alkane8.7->60
Iso-octane (2,2,4-Trimethylpentane)Iso-Alkane--42.8
CyclohexaneCycloalkane42.7--
MethylcyclohexaneCycloalkane53.65-
This compound Cycloalkane ~60-70 (Estimated) --
BenzeneAromatic100--
TolueneAromatic--~6
1-MethylnaphthaleneNaphthalene-1004.43 - 5

Note: A dash (-) indicates that a specific value was not found in the reviewed literature. The YSI for this compound is an estimation based on its role in surrogate fuels and trends in similar compounds.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies designed to measure the sooting propensity of fuels. The following sections detail the protocols for the key experiments cited.

Yield Sooting Index (YSI)

The Yield Sooting Index (YSI) provides a quantitative measure of a fuel's tendency to form soot when burned.[4]

Methodology:

  • A small concentration, typically 1000 ppm, of the test compound is doped into the methane fuel of a methane/air non-premixed flame in a co-flow burner.[4]

  • The resulting change in the maximum soot concentration is measured.[4]

  • The YSI is calculated based on this change, often using reference compounds to establish a scale.[5] For instance, a common scale sets the YSI of n-hexane to 0 and benzene to 100.[5] Soot concentration is typically measured using non-intrusive optical techniques like laser-induced incandescence (LII) or color-ratio pyrometry.[5][6]

Threshold Sooting Index (TSI)

The Threshold Sooting Index (TSI) is another metric used to quantify the sooting tendency of fuels and is derived from the smoke point measurement.

Methodology:

  • The smoke point of the fuel is determined using a standardized apparatus, such as the one described in ASTM D1322.[7]

  • The TSI is then calculated using the smoke point value and the molecular weight of the fuel.[7]

  • The TSI scale is typically normalized by assigning reference fuels specific values, such as setting the TSI of methylcyclohexane to 5 and 1-methylnaphthalene to 100.[4][8] This normalization allows for comparison of data from different apparatuses.[4]

Smoke Point (ASTM D1322)

The smoke point is the maximum height of a smoke-free flame of a fuel burned in a standard lamp.[7] A higher smoke point indicates a lower sooting tendency.[6][9]

Methodology:

  • The fuel sample is burned in a wick-fed lamp with a chimney, as specified in the ASTM D1322 standard.[9][10]

  • The flame height is gradually increased until a smoky tail is observed.[9]

  • The maximum flame height in millimeters that can be achieved without smoking is recorded as the smoke point.[9] The apparatus includes a millimeter scale to measure the flame height.[10] Both manual and automated procedures exist for this measurement.[6]

Logical Relationship of Sooting Propensity Metrics

The different metrics for sooting propensity are interconnected, with the smoke point often serving as a foundational measurement for the Threshold Sooting Index. The Yield Sooting Index provides a more direct measure of soot yield under specific flame conditions. The following diagram illustrates the logical flow from experimental observation to the derived indices.

SootingPropensity SmokePoint Smoke Point Measurement (ASTM D1322) TSI Threshold Sooting Index (TSI) SmokePoint->TSI Calculation using Molecular Weight SootYield Soot Yield Measurement (e.g., LII in doped flame) YSI Yield Sooting Index (YSI) SootYield->YSI Normalization with Reference Fuels

Relationship between sooting propensity metrics.

References

A Comparative Guide to the Validation of Kinetic Models for Propylcyclohexane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent kinetic models for the combustion of propylcyclohexane, a key surrogate for cyclic alkanes found in conventional and alternative fuels. The performance of these models is evaluated against a range of experimental data, with detailed methodologies provided for each key experiment. This document is intended to assist researchers in selecting and applying the most appropriate kinetic model for their specific research needs in areas such as fuel design, combustion diagnostics, and emissions reduction.

Overview of Kinetic Models

The combustion of this compound is a complex process involving a vast network of chemical reactions. Kinetic models aim to simulate this process by mathematically describing the rates of these reactions. In this guide, we focus on the validation of two distinct types of models:

  • Detailed Kinetic Models: These models, such as the one developed by Ahmed et al. (2021), provide a comprehensive representation of the reaction chemistry, often including thousands of reactions and hundreds of species.[1][2][3] They are computationally intensive but offer a high level of detail and accuracy across a wide range of conditions.

  • Simplified (or Reduced) Kinetic Models: These models, exemplified by the work of Lian et al. (2024), are derived from detailed models by eliminating less important species and reactions.[4] They are computationally less demanding, making them suitable for integration into larger computational fluid dynamics (CFD) simulations of reacting flows.

Validation Against Ignition Delay Times

Ignition delay time (IDT) is a critical global parameter for characterizing fuel reactivity. It is defined as the time interval between the initial compression of a fuel/oxidizer mixture and the onset of ignition. Accurate prediction of IDT is crucial for engine design and performance optimization.

Experimental Protocols

IDTs for this compound are typically measured using shock tubes (ST) and rapid compression machines (RCMs). These facilities allow for the precise control of temperature, pressure, and mixture composition.

  • Shock Tube (ST) Methodology: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through the test gas mixture, rapidly heating and compressing it. The ignition delay time is typically measured as the time between the passage of the reflected shock wave and the sharp increase in pressure or the emission of light from a specific radical (e.g., OH*).[1][3][5]

  • Rapid Compression Machine (RCM) Methodology: A piston is used to rapidly compress the fuel/air mixture in a combustion chamber. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[1][3][6] RCMs are particularly useful for studying low-to-intermediate temperature combustion phenomena.

Experimental Workflow: Shock Tube

G cluster_prep Mixture Preparation cluster_st Shock Tube Operation cluster_measurement Data Acquisition cluster_analysis Data Analysis fuel This compound mixing Gas Mixing System fuel->mixing oxidizer Air (O2/N2) oxidizer->mixing driven Test Gas Mixture mixing->driven Filling st Shock Tube sensors Pressure Transducers & Optical Detectors st->sensors analysis Determine Ignition Delay Time diaphragm Diaphragm diaphragm->st Rupture driver High-Pressure Driver Gas driver->diaphragm Pressure Buildup driven->st datalogger Data Logger sensors->datalogger datalogger->analysis G cluster_prep Reactant Preparation cluster_jsr JSR Operation cluster_sampling Sampling & Analysis cluster_analysis Data Processing fuel This compound mixing Mass Flow Controllers fuel->mixing oxidizer Air (O2/N2) oxidizer->mixing jsr Jet-Stirred Reactor mixing->jsr oven Oven jsr->oven Heating probe Sampling Probe jsr->probe gc Gas Chromatograph (GC) probe->gc analysis Quantify Species Concentrations gc->analysis G exp_data High-Speed Flame Images flame_radius Flame Radius vs. Time exp_data->flame_radius Image Processing stretch_rate Flame Stretch Rate flame_radius->stretch_rate Calculation stretched_fs Stretched Flame Speed flame_radius->stretched_fs Temporal Differentiation unstretched_fs Unstretched Laminar Flame Speed stretch_rate->unstretched_fs stretched_fs->unstretched_fs Extrapolation to Zero Stretch

References

A Comparative Analysis of Propylcyclohexane and Methylcyclohexane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of propylcyclohexane and methylcyclohexane. This document provides an objective analysis of their performance in key chemical transformations, supported by experimental data, detailed methodologies, and clear visual representations of reaction pathways and workflows.

Introduction: Structural and Energetic Considerations

This compound and methylcyclohexane are alkyl-substituted cycloalkanes, differing by the length of their alkyl chains. This structural difference fundamentally influences their reactivity. The propyl group, being larger and with more C-H bonds of varying strengths (primary and secondary) compared to the methyl group, offers different sites for radical attack and influences the molecule's overall stability and reaction pathways. Generally, the longer alkyl chain in this compound leads to a greater number of possible radical intermediates and products upon reaction.[1][2]

The stability of the substituted cyclohexane ring is also a key factor, with equatorial substitution being more stable than axial substitution due to reduced steric strain. Both molecules will predominantly exist in a chair conformation with the alkyl group in the equatorial position to minimize steric hindrance. However, the energetic cost of the axial conformation is slightly different, which can influence reaction equilibria and rates.

Comparative Reactivity Analysis

The reactivity of these two compounds is best understood by examining their behavior under different reaction conditions, primarily combustion/oxidation, catalytic dehydrogenation, and pyrolysis.

Combustion and Oxidation

In combustion chemistry, reactivity is often characterized by the ignition delay time (IDT), which is the time lag between the introduction of a fuel/oxidizer mixture to high temperature and pressure, and the onset of combustion. A shorter IDT indicates higher reactivity.

Experimental data from shock tube studies show that at high temperatures (above approximately 1200 K), n-propylcyclohexane has a shorter ignition delay time than methylcyclohexane, indicating it is more reactive.[3] This increased reactivity is attributed to the presence of the n-propyl group, which facilitates easier C-C bond fission and provides more sites for H-atom abstraction, leading to a faster generation of reactive radicals like H and OH. As the temperature decreases, the difference in reactivity between the two compounds becomes less pronounced.[3]

Table 1: Comparative Ignition Delay Times (IDT) at High Temperatures

Compound Temperature (K) Pressure (atm) Equivalence Ratio (Φ) Ignition Delay Time (µs) Reference
Methylcyclohexane ~1350 1.0 1.0 ~100 [3]
n-Propylcyclohexane ~1350 1.0 1.0 ~60 [3]
Methylcyclohexane ~1250 10.0 1.0 ~400 [4]

| n-Propylcyclohexane | ~1250 | 10.0 | 1.0 | ~250 |[1][4] |

Catalytic Dehydrogenation

Catalytic dehydrogenation, particularly of methylcyclohexane to toluene, is a well-studied reaction due to its potential for hydrogen storage.[5] This reaction is typically carried out over platinum-based catalysts. The primary products are the corresponding aromatic compound (toluene or propylbenzene) and hydrogen gas.

While extensive data exists for methylcyclohexane, directly comparable kinetic data for this compound under the same conditions is less available in the reviewed literature. However, studies on methylcyclohexane show high conversion rates at elevated temperatures.[5] For instance, over a commercial 0.3 wt% Pt/Al2O3 catalyst, methylcyclohexane conversion can reach 97.5% at 430°C.[5] The reaction kinetics are often described by a first-order reversible model.[5] It is expected that this compound would also undergo dehydrogenation, though reaction rates and selectivity may differ due to the electronic and steric effects of the propyl group.

Table 2: Dehydrogenation Performance of Methylcyclohexane

Catalyst Temperature (°C) H₂/MCH Molar Ratio Max. Conversion (%) Apparent Activation Energy (kJ/mol) Reference
0.3 wt% Pt/Al₂O₃ 430 0 97.5 100.6 [5]
1.0 wt% Pt/γ-Al₂O₃ 300-340 Varied - 62.9 [6]

| Single-site Pt/CeO₂ | 350 | 0 | ~30 | - |[6] |

Pyrolysis

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. The product distribution provides insight into the relative strengths of the chemical bonds within the molecule. For alkylcyclohexanes, pyrolysis can proceed via ring-opening, cleavage of the alkyl side chain (dealkylation), or dehydrogenation.[7]

Studies on the pyrolysis of alkylcyclohexanes indicate that the primary reaction pathways include the scission of the C-C bond between the ring and the alkyl substituent, and various ring-opening isomerizations.[4][7] For methylcyclohexane, major products include methane, ethene, propene, and smaller alkanes. For this compound, the longer side chain allows for β-scission reactions, leading to the formation of ethene and a cyclohexylmethyl radical, or propene and a cyclohexyl radical.[4] This additional reaction pathway for the side chain can lead to a more complex product mixture compared to methylcyclohexane.

Key Experimental Protocols

The data presented above are derived from specific experimental setups. The following sections detail the methodologies for two common techniques used to study combustion and oxidation reactivity.

Protocol for Ignition Delay Time Measurement in a Shock Tube

Ignition delay time is a key global metric for fuel reactivity and is measured using a shock tube.[8]

  • Mixture Preparation: A homogenous mixture of the fuel (this compound or methylcyclohexane), an oxidizer (typically air or O₂), and a diluent (e.g., Argon) is prepared in a mixing tank. Fuel concentration is typically low (e.g., 0.5-1%).[3]

  • Shock Tube Operation: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[9] The prepared fuel mixture is introduced into the driven section. The driver section is filled with a high-pressure gas (e.g., Helium).

  • Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that travels through the fuel-oxidizer mixture in the driven section. This wave heats and compresses the gas almost instantaneously.[8][9]

  • Ignition Event: The shock wave reflects off the end wall of the tube, further compressing and heating the gas to the desired test conditions (e.g., 1100-1650 K, 1 atm).[3]

  • Data Acquisition: The onset of ignition is detected by a rapid increase in pressure, measured by a transducer at the end wall, and/or by monitoring the emission from excited radical species like OH* (at ~306 nm) using a photodetector.[8][10]

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the sharp increase in the pressure or emission signal indicating ignition.[8]

Protocol for Speciation Analysis in a Jet-Stirred Reactor (JSR)

A Jet-Stirred Reactor (JSR) is used to study reaction kinetics and product formation under well-controlled, steady-state conditions.[11][12]

  • Reactor Setup: A JSR typically consists of a spherical or cylindrical quartz vessel with inlet nozzles designed to create a turbulent, homogenous mixture of reactants inside the reactor.[12][13] The reactor is placed inside an oven to maintain a constant, uniform temperature (e.g., 700-1250 K).[11]

  • Reactant Flow: Gaseous reactants (fuel, O₂, diluent like N₂ or Ar) are precisely metered by mass flow controllers and pre-heated before being injected into the reactor through the nozzles.[14]

  • Steady State: The system is allowed to run for a period significantly longer than the reactor's residence time (typically 0.1 to several seconds) to ensure a steady state is reached, where the concentration of all species within the reactor is constant.[12]

  • Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a low-pressure sonic probe. This rapid pressure drop quenches the reactions, preserving the species concentrations as they were inside the reactor.

  • Analysis: The sampled gases are then analyzed using techniques such as Gas Chromatography (GC) for stable species or Mass Spectrometry (MS) for both stable species and reactive intermediates.[11]

  • Data Collection: By varying the reactor temperature, equivalence ratio, or residence time, concentration profiles of reactants, intermediates, and products can be generated to validate and refine chemical kinetic models.[15]

Visualizing Reaction Pathways and Workflows

Alkylcyclohexane_Reactivity_Pathways Fig 1: Generalized Reactivity Pathways for Alkylcyclohexanes Fuel Alkylcyclohexane (R-C₆H₁₁) Radical Alkylcyclohexyl Radical (•R'-C₆H₁₀) Fuel->Radical H-Abstraction Dehydro Aromatic Product (e.g., Toluene) Fuel->Dehydro Catalytic Dehydrogenation Pyro_Ring Ring-Opening Products (Alkenes, Dienes) Fuel->Pyro_Ring Pyrolysis (High Temp) RO2 Peroxy Radical (ROO•) Radical->RO2 + O₂ (Low Temp Oxidation) Pyro_Side Side-Chain Scission (Alkene + Cyclohexyl Radical) Radical->Pyro_Side β-Scission (Pyrolysis) Oxidation Oxidation Products (CO₂, H₂O, Aldehydes) RO2->Oxidation Further Reactions Shock_Tube_Workflow Fig 2: Experimental Workflow for Shock Tube IDT Measurement cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_anl Analysis A1 Prepare Fuel/O₂/Diluent Mixture A2 Fill Driven Section A1->A2 A3 Pressurize Driver Section (He) A2->A3 B1 Rupture Diaphragm A3->B1 B2 Generate Incident Shock Wave B1->B2 B3 Reflected Shock Wave Heats & Compresses Gas B2->B3 C1 Monitor Pressure & OH* Emission B3->C1 C2 Record Signals vs. Time C1->C2 D1 Determine Time from Shock Arrival to Ignition C2->D1 D2 Calculate Ignition Delay Time (IDT) D1->D2 Dehydrogenation_Mechanism Fig 3: Simplified LHHW Mechanism for Dehydrogenation S Catalyst Active Site (*) MCHg MCH (gas) MCHa MCH* MCHg->MCHa Adsorption MCHa->MCHg Desorption TOLa TOL* MCHa->TOLa Surface Reaction (Rate-Limiting Step) Ha H* MCHa->Ha + 3H* TOLa->MCHa TOLg TOL (gas) TOLa->TOLg Desorption H2g H₂ (gas) Ha->H2g Desorption

References

Safety Operating Guide

Propylcyclohexane Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of propylcyclohexane is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, adhering to the highest safety standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] Always consult the Safety Data Sheet (SDS) before working with this chemical.[4]

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE to ensure personal safety. This includes:

  • Eye Protection: Eyeshields or faceshields.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Respiratory Protection: A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used if ventilation is inadequate.[2]

  • Skin and Body Protection: A lab coat and appropriate footwear are necessary to prevent skin contact.

Handling and Storage:

  • Store this compound in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5]

  • Keep containers tightly closed to prevent the release of flammable vapors.[5][6]

  • Use explosion-proof electrical and lighting equipment.[5]

  • Take precautionary measures against static discharge.[5]

This compound Properties and Hazards

Understanding the physical and chemical properties of this compound is crucial for its safe management and disposal.

PropertyValueSource
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 155 °C[2][3][7]
Density 0.793 g/mL at 25 °C[2][3][7]
Flash Point 35 °C (95 °F) - closed cup[2][3]
Autoignition Temperature 478 °F[2][3]
Vapor Pressure 8.7 mmHg at 37.7 °C[2][3]
GHS Hazard Class Flammable Liquid 3[1][2]
Hazard Statement H226: Flammable liquid and vapor[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] The following protocol outlines the "cradle-to-grave" management of this compound waste.[10][11]

1. Waste Identification and Classification:

  • This compound is classified as a hazardous waste due to its flammability.[1][2]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Segregate organic solvents from other chemical waste.[4]

2. Waste Collection and Container Management:

  • Use a designated, chemically compatible waste container for collecting this compound waste.[4][12] The container must be in good condition, with a secure, leak-proof closure.[12]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (flammable liquid).[13]

  • Keep the waste container closed at all times, except when adding waste.[14]

3. On-Site Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.[6]

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[4][12]

4. Request for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][14]

  • Do not dispose of this compound down the drain or in regular trash.[12]

5. Off-Site Transportation and Final Disposal:

  • A licensed hazardous waste transporter will collect the waste.[13][15]

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Final disposal methods for flammable liquids like this compound typically include incineration or fuel blending.[13]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Propylcyclohexane_Disposal_Workflow start This compound Waste Generated collect_waste Collect in Designated Hazardous Waste Container start->collect_waste check_label Is Container Properly Labeled? 'Hazardous Waste', Chemical Name, Hazards collect_waste->check_label label_container Label Container Correctly check_label->label_container No check_closed Is Container Kept Closed? check_label->check_closed Yes label_container->check_closed store_saa Store in Satellite Accumulation Area (SAA) check_closed->store_saa check_full Is Container Full or Accumulation Time Limit Reached? store_saa->check_full continue_collection Continue Waste Collection check_full->continue_collection No request_pickup Request Waste Pickup from EHS or Licensed Contractor check_full->request_pickup continue_collection->collect_waste ehs_pickup EHS/Contractor Collects Waste request_pickup->ehs_pickup transport Transport to Permitted TSDF ehs_pickup->transport final_disposal Final Disposal (e.g., Incineration, Fuel Blending) transport->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management plan and local regulations for any additional requirements.[6][8]

References

Safeguarding Your Research: A Guide to Handling Propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Propylcyclohexane, a flammable liquid requiring careful management in the laboratory. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Essential Safety Information

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for this compound. This information is critical for assessing risks and planning experimental and disposal procedures.

PropertyValueSource
CAS Number 1678-92-8[2][3][4]
Molecular Formula C₉H₁₈[2][5]
Molecular Weight 126.24 g/mol [2][5]
Appearance Clear, colorless liquid[2]
Boiling Point 155 °C (lit.)[2]
Melting Point -95 °C[2]
Flash Point 35 °C (95 °F) - closed cup
Density 0.793 g/mL at 25 °C (lit.)[2]
Vapor Pressure 8.7 mmHg (37.7 °C)
Autoignition Temperature 248 °C (478 °F)[2]
GHS Classification Flammable Liquid, Category 3[5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Recommended PPE for Handling this compound
EquipmentSpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes that could cause eye irritation.[1]
Hand Protection Impervious gloves.Prevents skin contact and potential irritation.[1]
Respiratory Protection Half or full facepiece respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).Required when ventilation is inadequate or for spill response to prevent inhalation of vapors.[1]
Body Protection Impervious protective clothing and boots.Minimizes skin exposure.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure safety. The following step-by-step plan should be followed.

Pre-Operational Checks
  • Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

  • Inspect PPE: Check all personal protective equipment for integrity and proper fit.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eye bath.[1]

  • Prepare for Spills: Have an appropriate spill kit with absorbent materials readily available.

Handling Procedure
  • Grounding: Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.[1]

  • Dispensing: Use a closed system where possible to minimize vapor generation.[1]

  • Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.[1]

  • No Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]

Post-Handling
  • Secure Container: Tightly close the this compound container.[1]

  • Clean Work Area: Decontaminate the work surface.

  • Wash Hands: Thoroughly wash hands and face after handling.[1]

  • Store Properly: Store the container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]

Disposal Plan for this compound

Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.

Waste Collection and Storage
  • Segregate Waste: Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "this compound Waste" and all relevant hazard symbols (flammable).

  • Storage: Store the waste container in a designated, well-ventilated area for flammable liquid waste, away from ignition sources.

Disposal Procedure
  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[6]

  • Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[6]

  • Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[1] Do not dispose of this chemical into drains or the environment.[6]

Experimental Workflow and Safety

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each stage.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_transfer Transfer/Use this compound prep_workspace->handling_transfer Proceed to Handling handling_observe Observe Safety Protocols handling_transfer->handling_observe cleanup_decontaminate Decontaminate Area handling_observe->cleanup_decontaminate Experiment Complete cleanup_store Store Unused Chemical cleanup_decontaminate->cleanup_store disposal_collect Collect Waste cleanup_store->disposal_collect Generate Waste disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store Waste Securely disposal_label->disposal_store disposal_professional Professional Disposal disposal_store->disposal_professional

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.